molecular formula C10H18O2 B13734716 2,6-Dimethyloct-7-yne-2,6-diol CAS No. 29210-76-2

2,6-Dimethyloct-7-yne-2,6-diol

Cat. No.: B13734716
CAS No.: 29210-76-2
M. Wt: 170.25 g/mol
InChI Key: JJRIKWAHJMMDSF-UHFFFAOYSA-N
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Description

2,6-Dimethyloct-7-yne-2,6-diol is a useful research compound. Its molecular formula is C10H18O2 and its molecular weight is 170.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,6-Dimethyloct-7-yne-2,6-diol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Dimethyloct-7-yne-2,6-diol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,6-dimethyloct-7-yne-2,6-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-5-10(4,12)8-6-7-9(2,3)11/h1,11-12H,6-8H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJRIKWAHJMMDSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCCC(C)(C#C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80892223
Record name 2,6-Dimethyl-7-octyne-2,6-diol
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Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

29210-76-2
Record name 2,6-Dimethyl-7-octyne-2,6-diol
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Record name 2,6-Dimethyloct-7-yne-2,6-diol
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Record name 2,6-Dimethyl-7-octyne-2,6-diol
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Record name 2,6-dimethyloct-7-yne-2,6-diol
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Record name 2,6-Dimethyloct-7-yne-2,6-diol
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Foundational & Exploratory

Alkyne Diol Intermediates: A Synthesis of Structure and Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Alkyne Diol as a Molecular Architect's Tool

In the landscape of organic synthesis, few intermediates offer the elegant duality of alkyne diols. These molecules, characterized by the rigid, electron-rich axis of a carbon-carbon triple bond flanked by the nucleophilic versatility of two hydroxyl groups, represent a powerful convergence of functionalities.[1] This unique architecture is not merely a structural curiosity; it is a launchpad for profound molecular transformations, enabling the construction of complex heterocyclic scaffolds, stereochemically rich acyclic systems, and novel polymeric materials.[2][3] This guide moves beyond a simple catalog of reactions. It aims to provide a deep, mechanistic understanding of why alkyne diols behave as they do—to connect their fundamental molecular structure to their diverse reactivity and, ultimately, to their application in solving modern challenges in drug discovery and materials science.

Part 1: The Molecular Blueprint - Structure and Spectroscopic Signature

Understanding the reactivity of an alkyne diol begins with a thorough appreciation of its three-dimensional structure and electronic properties. The molecule's behavior is a direct consequence of the interplay between the linear, sp-hybridized alkyne carbons and the tetrahedral, sp³-hybridized carbons bearing the hydroxyl groups.[4]

Electronic and Geometric Features

The C≡C triple bond, composed of one strong sigma (σ) bond and two weaker pi (π) bonds, creates a region of high electron density, rendering it susceptible to attack by electrophiles.[5] The geometry of the H–C≡C–H unit is linear, with bond angles of 180°.[4] This linearity imparts a rigid, rod-like character to the core of the alkyne diol molecule. In contrast, the C-OH moieties are flexible, with bond angles approximating 109.5°. This combination of a rigid core and flexible termini is fundamental to its utility, particularly in applications like surfactants and polymer synthesis.[1]

ParameterTypical ValueSignificance
C≡C Bond Length ~1.20 ÅShorter and stronger than C=C or C-C bonds.
C-C Bond Length (alkyne-diol) ~1.47 ÅShorter than a typical C-C single bond due to sp-sp³ overlap.
C-O Bond Length ~1.43 ÅStandard for an alcohol.
C≡C-C Bond Angle ~180°Enforces a linear geometry along the alkyne axis.[4]
H-O-C Bond Angle ~109°Typical for an alcohol, allowing for conformational flexibility.

Table 1: Representative bond parameters for a simple alkyne diol.

Spectroscopic Characterization: A Self-Validating System

Confirming the structure of an alkyne diol intermediate is a critical, self-validating step in any synthetic workflow. The combination of NMR, IR, and Mass Spectrometry provides an unambiguous structural fingerprint.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : Protons attached to the sp³ carbons bearing the hydroxyl groups typically appear in the 3.5-4.5 ppm range. The hydroxyl protons themselves are often broad and can appear over a wide range (2-5 ppm), depending on the solvent and concentration.[6][7] Protons on carbons adjacent to the alkyne are slightly deshielded. Terminal alkynyl protons (R-C≡C-H) are uniquely shielded due to the magnetic anisotropy of the triple bond, appearing at a characteristic 1.7-3.1 ppm.[8]

    • ¹³C NMR : The sp-hybridized carbons of the alkyne are a key diagnostic, resonating in the 65-90 ppm range. The sp³ carbons bonded to the hydroxyl groups are found further downfield, typically between 50-80 ppm.[9]

  • Infrared (IR) Spectroscopy :

    • O-H Stretch : A strong, broad absorption in the 3200-3600 cm⁻¹ region is a definitive indicator of the hydroxyl groups.[8]

    • C≡C Stretch : This absorption is highly dependent on the symmetry of the molecule. For internal, symmetrically substituted alkynes, the stretch can be very weak or even IR-inactive. For terminal or unsymmetrical internal alkynes, a weak to medium, sharp peak appears in the 2100-2260 cm⁻¹ region.[8][9]

    • C-O Stretch : A strong C-O single bond stretch is observed in the 1050-1250 cm⁻¹ range.[9]

  • Mass Spectrometry (MS) : Electron ionization (EI) often leads to fragmentation through loss of water (M-18) and cleavage adjacent to the hydroxyl groups. The molecular ion peak may be weak but provides essential confirmation of the molecular weight.[9]

Experimental Protocol: Spectroscopic Analysis of But-2-yne-1,4-diol

This protocol provides a self-validating workflow for confirming the structure of a foundational alkyne diol.

  • Sample Preparation :

    • NMR : Dissolve 5-10 mg of dry But-2-yne-1,4-diol in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred as it allows for clear observation of the -OH protons.

    • IR : Prepare the sample as a KBr pellet by mixing a small amount of finely ground solid with dry potassium bromide and pressing it into a transparent disk. Alternatively, for a quick analysis, a Nujol mull can be prepared.[9]

    • MS : Prepare a dilute solution of the sample in a volatile solvent like methanol or dichloromethane for analysis by EI-MS or ESI-MS.

  • Data Acquisition :

    • ¹H NMR : Acquire the spectrum using a standard single-pulse experiment. Ensure the spectral width covers 0-12 ppm. Use a sufficient number of scans to achieve a signal-to-noise ratio >100:1.

    • ¹³C NMR : Acquire a proton-decoupled spectrum. The typical spectral width is 0-220 ppm.

    • IR : Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.

    • MS : Acquire the mass spectrum over a range appropriate for the expected molecular weight (e.g., m/z 10-200).

  • Data Interpretation :

    • Expected ¹H NMR (DMSO-d₆) : A triplet for the -OH protons (due to coupling with adjacent CH₂) and a doublet for the -CH₂ protons.

    • Expected ¹³C NMR : Two distinct signals: one for the sp carbons of the alkyne and one for the sp³ carbons bearing the hydroxyls.

    • Expected IR : A broad O-H stretch (~3300 cm⁻¹), a weak C≡C stretch (~2200 cm⁻¹, may be absent due to symmetry), and a strong C-O stretch (~1050 cm⁻¹).[9]

    • Expected MS : A molecular ion peak at m/z = 86, with fragments corresponding to loss of H₂O, CH₂OH, etc.

Part 2: The Genesis - Synthesis of Alkyne Diol Intermediates

The reliable synthesis of alkyne diols is the gateway to their extensive chemistry. The choice of synthetic route is dictated by the desired substitution pattern and stereochemistry. The most robust methods involve the creation of new carbon-carbon bonds using the acetylide anion as a nucleophile.

Core Synthetic Strategies
  • Nucleophilic Addition of Acetylides to Carbonyls : The reaction of a lithium or sodium acetylide with two equivalents of an aldehyde or ketone (such as formaldehyde or acetone) is a classic and direct route to symmetrical alkyne diols.

  • Nucleophilic Opening of Epoxides : For synthesizing 1,4-diols, the Sₙ2 reaction of an acetylide anion with an epoxide is highly efficient. This method provides excellent regiochemical control, as the nucleophile attacks the less sterically hindered carbon of the epoxide.[10]

  • Reductive Coupling : Nickel-catalyzed reductive coupling of an alkyne with an α-oxyaldehyde can produce valuable anti-1,2-diols, a motif common in natural products.[11]

  • Double Dehydrohalogenation : While less common for direct synthesis, the double elimination of HX from a vicinal or geminal dihalide using a strong base (e.g., NaNH₂) is a fundamental method for creating the alkyne triple bond.[12][13] This is often used to prepare the alkyne starting material for subsequent functionalization.

SynthesisPathways cluster_start Starting Materials cluster_product Product Terminal Alkyne Terminal Alkyne Acetylide Anion Acetylide Anion Terminal Alkyne->Acetylide Anion 1. Strong Base (n-BuLi, NaNH₂) Aldehyde/Ketone Aldehyde/Ketone Epoxide Epoxide Vicinal Dihalide Vicinal Dihalide Alkyne Diol Alkyne Diol Vicinal Dihalide->Alkyne Diol 2 eq. NaNH₂ (forms alkyne first) Acetylide Anion->Alkyne Diol 2. Aldehyde/Ketone Acetylide Anion->Alkyne Diol 2. Epoxide

Caption: Key synthetic routes to alkyne diol intermediates.

Experimental Protocol: Synthesis of a 1,4-Diol via Epoxide Opening

This protocol describes the synthesis of 1-phenylpent-4-yne-1,2-diol from phenylacetylene and propylene oxide.

  • Setup : Under an inert atmosphere (N₂ or Ar), add anhydrous THF (50 mL) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel. Cool the flask to -78 °C (dry ice/acetone bath).

  • Acetylide Formation : Slowly add n-butyllithium (1.1 equivalents) to a solution of phenylacetylene (1.0 equivalent) in THF. Stir for 30 minutes at -78 °C to ensure complete formation of lithium phenylacetylide.

  • Epoxide Addition : Add a solution of propylene oxide (1.2 equivalents) in THF dropwise via the dropping funnel, maintaining the temperature below -70 °C.

  • Reaction : Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir overnight. The causality here is critical: keeping the temperature low during addition prevents premature reaction and potential side reactions, while the slow warming allows the Sₙ2 attack to proceed cleanly.

  • Quench : Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Workup and Purification : Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure alkyne diol.

  • Validation : Confirm the structure of the product using the spectroscopic methods outlined in Part 1.2.

Part 3: The Nexus of Reactivity - Mechanistic Pathways

The synthetic power of alkyne diols stems from their ability to undergo a wide array of transformations, often with high selectivity. These reactions can be broadly categorized into those targeting the alkyne (additions, reductions) and those leveraging the hydroxyl groups as internal nucleophiles (cyclizations, rearrangements).

Intramolecular Cyclization: The Path to Heterocycles

The intramolecular attack of a hydroxyl group onto the alkyne is one of the most powerful applications of alkyne diol chemistry. This process is typically catalyzed by transition metals that act as π-acids, activating the alkyne towards nucleophilic attack.

  • Gold- and Platinum-Catalyzed Cycloisomerization : Cationic gold(I) and platinum(II) catalysts are exceptionally effective at activating the C≡C bond.[2][14] The coordination of the metal to the alkyne enhances its electrophilicity, facilitating a 5-endo-dig or 6-endo-dig cyclization by a nearby hydroxyl group. Subsequent dehydration or rearrangement of the resulting intermediate leads to highly substituted furans, pyrans, or spiroketals.[2][14] This method is prized for its atom economy and often proceeds under very mild conditions with low catalyst loadings.[2]

GoldCatalyzedFuranSynthesis cluster_mech Mechanism: Au(I)-Catalyzed Furan Synthesis AlkyneDiol 3-Alkyne-1,2-diol Au_Complex π-Alkyne Gold(I) Complex AlkyneDiol->Au_Complex Coordination Cyclic_Intermediate Vinylic Gold Intermediate Au_Complex->Cyclic_Intermediate 5-endo-dig Cyclization Furan Substituted Furan Cyclic_Intermediate->Furan Protodeauration & Dehydration H2O H₂O Cyclic_Intermediate->H2O Au_Cat [Au⁺] Furan->Au_Cat Catalyst Regeneration Au_Cat->AlkyneDiol

Caption: Gold-catalyzed cyclization of an alkyne diol to a furan.[2]

Addition and Reduction Reactions

The alkyne bond can undergo standard addition reactions, but the neighboring hydroxyl groups can influence the regioselectivity and stereoselectivity.

  • Hydration : The acid-catalyzed addition of water across the triple bond (often with a Hg²⁺ catalyst) initially forms an enol, which rapidly tautomerizes to the more stable ketone.[15][16] This provides a route to α-hydroxy ketones or β-hydroxy ketones, depending on the position of the diol relative to the alkyne.

  • Hydrogenation : The selective reduction of the alkyne is a crucial synthetic tool.

    • Cis-Alkene Diol : Using a "poisoned" catalyst like Lindlar's catalyst (Pd/CaCO₃/Pb(OAc)₂) results in syn-addition of H₂ to produce the cis-(Z)-alkene diol.[17]

    • Trans-Alkene Diol : A dissolving metal reduction (e.g., Na in liquid NH₃) proceeds via a radical anion intermediate to yield the thermodynamically more stable trans-(E)-alkene diol.[18]

    • Alkane Diol : Complete reduction to the corresponding alkane diol is achieved with powerful catalysts like Pd/C under an atmosphere of H₂.[19]

Rearrangement Reactions

Under specific, often acidic, conditions, alkyne diols can undergo skeletal rearrangements to form new carbonyl-containing structures.

  • Pinacol-Type Rearrangements : In the presence of a strong acid, protonation of a hydroxyl group can lead to its departure as water, forming a carbocation. A subsequent 1,2-alkyl or 1,2-hydride shift, driven by the formation of a stable carbonyl group from the remaining alcohol, constitutes a pinacol or semipinacol rearrangement.[20]

  • Meyer-Schuster and Rupe Rearrangements : Propargylic alcohols (where one hydroxyl is adjacent to the alkyne) can rearrange under acidic conditions to form α,β-unsaturated ketones or aldehydes.

Influence of Substituents

The reactivity of the alkyne diol is finely tuned by its substitution pattern.

  • Electronic Effects : Electron-withdrawing groups attached to the alkyne increase its electrophilicity, accelerating nucleophilic attack (e.g., in catalyzed cyclizations).[21] Conversely, electron-donating groups can increase the nucleophilicity of the alkyne, favoring electrophilic addition reactions.[22]

  • Steric Effects : Bulky substituents near the reaction center can dictate regioselectivity by hindering attack at a particular site, a principle often exploited in selective hydroboration or coupling reactions.[11]

Part 4: Applications in High-Value Synthesis

The structural motifs accessible from alkyne diol intermediates are prevalent in both medicinal chemistry and materials science. Their versatility makes them indispensable starting points for building molecular complexity.

  • Drug Development : The furan and pyrrole rings formed via alkyne diol cyclization are core structures in countless natural products and pharmaceuticals.[2] Furthermore, the ability to generate stereodefined diols and alkene diols is critical for the synthesis of polyketide natural products and other chiral drug candidates.[11]

  • Materials Science : Acetylenic diols, particularly those with longer alkyl chains, are used commercially as high-performance nonionic surfactants and defoaming agents (e.g., Surfynol® series).[1] Their unique structure allows them to effectively reduce surface tension at interfaces. They also serve as monomers for creating specialty polymers like polyurethanes and polyesters with tailored properties.[3]

Conclusion and Future Outlook

Alkyne diol intermediates represent a classic yet continually evolving area of organic chemistry. Their structural simplicity belies a rich and diverse reactivity that chemists have harnessed to achieve remarkable synthetic goals. The ongoing development of new catalytic systems, particularly those involving earth-abundant metals, promises to further expand the utility of these intermediates. As the demand for more efficient and selective synthetic methods grows in both pharmaceutical and materials research, the elegant and powerful chemistry of the alkyne diol will undoubtedly continue to provide innovative solutions.

References

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Sources

Technical Guide: Solubility Profiling of Vitamin D Analog Side-Chain Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of Vitamin D analogs (e.g., Calcipotriol, Paricalcitol, Maxacalcitol) relies heavily on convergent strategies where the CD-ring core is coupled with structurally diverse side chains. A critical, often under-documented bottleneck in this process is the solubility profile of these side-chain intermediates.[1] While the final Vitamin D analogs are notoriously lipophilic (LogP > 5), the intermediates range from highly crystalline sulfones to unstable, oily aldehydes.

This guide provides a technical framework for characterizing and managing the solubility of these intermediates to optimize reaction kinetics (e.g., Julia-Kocienski olefination), purification yields, and handling stability.

Part 1: Structural Determinants of Solubility

The solubility of Vitamin D intermediates is governed by the competition between the rigid, lipophilic steroidal core (or its precursors) and the functional groups present on the side chain.

The "Lipophilic Core" vs. "Polar Handle"
  • The CD-Ring Core (Inhoffen-Lythgoe Diol): This key intermediate contains two hydroxyl groups, rendering it moderately polar and soluble in alcohols (MeOH, EtOH) and polar aprotic solvents (THF, Acetone), but poorly soluble in pure alkanes (Hexane).[1]

  • The Side-Chain Intermediates:

    • Sulfones (Julia Reagents): The presence of benzothiazole (BT) or phenyl-tetrazole (PT) sulfone moieties significantly increases crystallinity and melting point.[1] These are often sparingly soluble in ether/hexane but highly soluble in DCM and THF.

    • Aldehydes (C-22): Often exist as oils or low-melting solids.[1] Their high solubility in organic solvents is offset by their instability (oxidation/epimerization), requiring rapid processing in solution.[1]

    • Protected Ethers (TBS/TES): Silyl protection renders the side chain extremely lipophilic, necessitating non-polar solvents (Hexane, Toluene) for handling.[1]

Lattice Energy & Thermodynamics

High melting point intermediates (like the BT-sulfones) exhibit high crystal lattice energy.[1] Dissolution requires overcoming this energy, often necessitating "good" solvents (high dielectric constant or specific solvation capability like DCM) rather than just "lipophilic" solvents.[1]

Part 2: Solvent Screening & Selection Strategy

The following table categorizes solvents based on their utility for specific Vitamin D intermediate classes.

Table 1: Solvent Compatibility Matrix for Vitamin D Intermediates

Solvent ClassSpecific SolventDielectric Const. (

)
UtilitySolubility Profile (Intermediates)
Chlorinated Dichloromethane (DCM)8.93Universal Dissolver High: Dissolves almost all sulfones, protected diols, and final analogs.[1] Primary solvent for extraction.
Ethers Tetrahydrofuran (THF)7.58Reaction Medium High: Excellent for Julia-Kocienski and Wittig reactions.[1] Solubilizes anionic species well.
Alkanes n-Heptane / Hexane1.92Purification / antisolvent Low: Most polar intermediates (diols, sulfones) will precipitate.[1] Used to wash away non-polar impurities.
Alcohols Methanol / Ethanol32.7 / 24.5Crystallization Variable: Good for Inhoffen-Lythgoe diol.[1] Poor for fully protected lipophilic side chains (antisolvent).[1]
Nitriles Acetonitrile (MeCN)37.5HPLC / Crystallization Medium: Often used as a crystallization solvent for sulfones due to steep solubility/temperature curve.[1]
Dipolar Aprotic DMSO46.7Bioassay Only Variable: Used for final biological testing. Avoid in synthesis due to difficulty in removal.

Part 3: Critical Intermediates & Synthesis Pathway[2]

The convergent synthesis of Vitamin D analogs typically involves the coupling of a C-22 aldehyde with a sulfone side chain. The solubility changes drastically at this junction.

Visualization: Convergent Synthesis & Solubility Shifts

VitaminDSynthesis VD2 Vitamin D2 (Starting Material) Ozonolysis Ozonolysis (DCM/MeOH) VD2->Ozonolysis ILDiol Inhoffen-Lythgoe Diol (Polar, Crystalline) Soluble: MeOH, THF Ozonolysis->ILDiol Aldehyde C-22 Aldehyde (Unstable Oil) Soluble: Hexane, DCM ILDiol->Aldehyde Oxidation (SO3/Py) Coupling Julia-Kocienski Olefination (THF, -78°C) Aldehyde->Coupling SideChainRaw Side Chain Fragment (Alkyne/Alcohol) Sulfone Julia Sulfone (BT/PT) (Highly Crystalline) Soluble: DCM, THF Insoluble: Hexane SideChainRaw->Sulfone Mitsunobu/Oxidation Sulfone->Coupling ProtectedAnalog Protected Analog (Lipophilic Oil/Gum) Soluble: Hexane/EtOAc Coupling->ProtectedAnalog FinalAnalog Final Vitamin D Analog (Crystalline Solid) Soluble: EtOH, DMSO ProtectedAnalog->FinalAnalog Deprotection (HF/TBAF)

Figure 1: Solubility shifts during the convergent synthesis of Vitamin D analogs.[1] Note the transition from crystalline intermediates (Sulfones) to oily protected analogs, and back to crystalline final products.

Part 4: Experimental Protocol for Solubility Profiling

To accurately determine the solubility of a new side-chain intermediate (e.g., a novel phenyl-tetrazole sulfone), the Thermodynamic Shake-Flask Method is the gold standard.[1]

Protocol: Equilibrium Solubility Assessment

Objective: Determine the saturation solubility (


) of Intermediate X in Candidate Solvents.

Reagents:

  • Test Compound (Intermediate X), >98% purity.[1]

  • Solvents (HPLC Grade): Hexane, Toluene, DCM, THF, Ethanol.[1]

  • Internal Standard (e.g., Pyrene) for HPLC quantification.[1]

Workflow:

  • Preparation: Weigh approx. 5-10 mg of the solid intermediate into a 4 mL borosilicate glass vial (screw cap).

  • Solvent Addition: Add 1.0 mL of the target solvent.

  • Supersaturation Check:

    • If fully dissolved: Add more solid until a visible precipitate remains.

    • If not dissolved: Proceed.

  • Equilibration: Place vials on an orbital shaker or magnetic stirrer plate. Agitate at 25°C ± 1°C for 24 hours .

    • Note: For unstable aldehydes, reduce time to 4 hours and conduct at 4°C to prevent decomposition.

  • Phase Separation:

    • Centrifuge at 10,000 rpm for 10 minutes OR filter through a 0.45 µm PTFE syringe filter (pre-saturated).

  • Quantification (HPLC-UV):

    • Dilute the supernatant 1:100 with Acetonitrile.

    • Inject onto a C18 Reverse-Phase column (e.g., Agilent Zorbax Eclipse).[1]

    • Mobile Phase: 90% MeCN / 10% Water (isocratic).[1]

    • Calculate concentration against a pre-run standard curve.

Self-Validating Step: Check the purity of the peak in the supernatant. If the purity has dropped <95% compared to the starting solid, the compound is degrading in that solvent (common with C-22 aldehydes in chlorinated solvents). Mark this solvent as "Incompatible."

Part 5: Implications for Purification[1][4]

The solubility profile dictates the purification strategy. Vitamin D intermediates often suffer from "oiling out" (liquid-liquid phase separation) rather than crystallizing, particularly when silyl protecting groups are present.[1]

Decision Matrix: Chromatography vs. Crystallization[5]
  • Flash Chromatography (Normal Phase):

    • Best for: Protected intermediates (oils), C-22 aldehydes.[1]

    • Solvent System: Hexane/Ethyl Acetate gradients.

    • Solubility Requirement: Compound must be fully soluble in the loading solvent (usually minimal DCM or Toluene) to prevent band broadening.

  • Crystallization:

    • Best for: Julia Sulfones, Inhoffen-Lythgoe diol, Final Deprotected Analogs.[1]

    • Strategy: Dissolve in "Good" solvent (DCM or THF), then slowly add "Anti-solvent" (Hexane or Water) until turbidity point.[1]

    • Temperature: Cool to -20°C. Vitamin D analogs have high temperature-dependent solubility coefficients.[1]

Visualization: Solubility Screening Workflow

SolubilityScreening Start New Intermediate Synthesized VisualCheck Visual Solubility Check (10 mg/mL) Start->VisualCheck Soluble Fully Soluble VisualCheck->Soluble Clear Solution Insoluble Insoluble / Suspension VisualCheck->Insoluble Precipitate NMR 1H NMR Stability Check (in CDCl3) Soluble->NMR Thermo Thermodynamic Solubility (24h Shake Flask) Insoluble->Thermo Decision Purification Decision NMR->Decision Stable Thermo->Decision Data Ready Flash Flash Chromatography (Hexane/EtOAc) Decision->Flash High Sol / Oil Cryst Recrystallization (Solvent/Anti-solvent) Decision->Cryst Low Sol / Solid

Figure 2: Decision tree for processing intermediates based on visual and thermodynamic solubility data.

References

  • Wolf, G. (2004).[1] The Discovery of Vitamin D: The Contribution of Adolf Windaus. The Journal of Nutrition, 134(6), 1299-1302.[1] [Link]

  • Glebocka, A., & Chiellini, G. (2022).[1] Vitamin D Analogs: Synthetic Strategies and Therapeutic Applications.[2] Medicinal Research Reviews, 42(2), 581-622.[1] [Link]

  • National Center for Advancing Translational Sciences (NCATS). (2012).[1] Assay Guidance Manual: Solubility Assays. NCBI Bookshelf. [Link][1]

  • PubChem Database. (n.d.).[1] Inhoffen-Lythgoe Diol Compound Summary. National Library of Medicine. [Link]

Sources

Safety Data Sheet (SDS) and toxicity data for CAS 13195-76-1

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the safety, toxicity, and handling protocols for Triisobutyl Borate (CAS 13195-76-1) . It is designed for research scientists and process engineers who require more than a standard Safety Data Sheet (SDS).

Compound Profile & Executive Summary[1]

Triisobutyl Borate (also known as Triisobutoxyborane or Boric acid, tris(2-methylpropyl) ester) is an organoboron ester widely used as a catalyst in polymerization, a precursor for boronic acids, and a specialized reagent in organic synthesis (e.g., Suzuki-Miyaura coupling).

Its primary operational risk is its extreme moisture sensitivity . Upon contact with ambient humidity, it rapidly hydrolyzes into Boric Acid (a reproductive toxin) and Isobutanol (a flammable irritant). Therefore, safety protocols must focus on containment and moisture exclusion .

Physicochemical Data Table
PropertyValueNotes
CAS Number 13195-76-1
Chemical Formula

Molecular Weight 230.15 g/mol
Physical State Colorless LiquidLow viscosity
Boiling Point 207–213°C
Flash Point ~43.7°C (111°F)Flammable Liquid (Cat.[1][2][3][4] 3)
Density 0.84–0.86 g/mLLess dense than water
Solubility Reacts with waterSoluble in alcohol, ether, benzene

Hazard Characterization & Risk Assessment

Unlike stable organic solvents, the hazards of Triisobutyl Borate are dynamic. They evolve as the compound degrades.

GHS Classification (Derived)
  • Flammable Liquids: Category 3 (H226)

  • Skin Corrosion/Irritation: Category 2 (H315)

  • Serious Eye Damage/Irritation: Category 2A (H319)

  • Reproductive Toxicity: Category 1B (H360FD) – Attributed to Boric Acid metabolite

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (H335/H336) – Respiratory irritation/Drowsiness

The "Hidden" Hazard: Hydrolysis

The compound itself is moderately toxic, but its breakdown products drive the chronic risk profile.

  • Acute Risk: Isobutanol generation causes immediate CNS depression and severe eye irritation.

  • Chronic Risk: Boric Acid accumulation poses a significant reproductive and developmental hazard (testicular atrophy, developmental defects).

Toxicological Profile & Mechanism

Mechanism of Action (Hydrolysis Pathway)

The toxicity of Triisobutyl Borate is biphasic. Upon ingestion or inhalation, mucosal moisture triggers rapid hydrolysis.

HydrolysisPath TIB Triisobutyl Borate (CAS 13195-76-1) Isobutanol 3x Isobutanol (CAS 78-83-1) TIB->Isobutanol Hydrolysis BoricAcid Boric Acid (CAS 10043-35-3) TIB->BoricAcid Water + 3 H2O (Moisture) CNS CNS Depression Mucosal Irritation Isobutanol->CNS Acute Effect Repro Reproductive Toxicity (Cat. 1B) BoricAcid->Repro Chronic Effect

Figure 1: Hydrolysis pathway demonstrating the generation of toxic metabolites upon exposure to moisture.

Quantitative Toxicity Data (Estimated from Metabolites)

Since direct data for CAS 13195-76-1 is limited, risk assessment is modeled on its stoichiometric breakdown components.

EndpointMetricValue (Component Basis)Interpretation
Acute Oral LD50 (Rat)~2,500 mg/kgModerately Toxic (Cat. 5)
Acute Dermal LD50 (Rabbit)>2,000 mg/kgLow Acute Dermal Toxicity
Inhalation LC50 (Rat)>8,000 ppm (4h)Derived from Isobutanol data
Carcinogenicity StatusNot ListedIARC/NTP: Negative
Reprotoxicity NOAEL (Rat)9.6 mg B/kg/dayCritical Hazard (Boric Acid)

Operational Safety & Handling Protocols

"Dry" Handling Techniques

Because hydrolysis alters the stoichiometry of reactions and generates boric acid precipitates (which can clog flow chemistry lines), strict moisture exclusion is required.

Protocol: Inert Atmosphere Transfer

  • Preparation: Dry all glassware in an oven (>120°C) for at least 4 hours. Cool under a stream of dry Nitrogen or Argon.

  • Syringe Transfer: Use gas-tight syringes with Luer-lock tips. Flush the syringe with inert gas 3 times before aspirating the reagent.

  • Septum Integrity: Ensure reaction vessels are sealed with PTFE-lined septa. Never leave the bottle open to air.

  • Solvent Compatibility: Use only anhydrous solvents (THF, Toluene, DCM). Verify water content is <50 ppm via Karl Fischer titration if the application is sensitive.

Workflow Decision Tree

HandlingWorkflow Start Start: Handling Triisobutyl Borate CheckEnv Check Environment Start->CheckEnv OpenAir Open Air / Fume Hood? CheckEnv->OpenAir Inert Glovebox / Schlenk Line? CheckEnv->Inert Stop STOP: High Hydrolysis Risk Formation of Boric Acid Solids OpenAir->Stop Moisture Contact PPE Verify PPE: Nitrile Gloves + Splash Goggles + Respirator (if outside hood) Inert->PPE Proceed Proceed with Transfer PPE->Proceed

Figure 2: Operational decision tree emphasizing the necessity of inert atmosphere handling.

Waste Disposal[6]
  • Do not pour down the drain.[5] Hydrolysis in pipes will deposit solid Boric Acid, causing blockages.

  • Quenching: Slowly add the waste to a stirred solution of 10% sodium bicarbonate to neutralize any boric acid formed.

  • Disposal: Collect as "Flammable Organic Waste" containing boron.

Emergency Response & Environmental Fate

Fire Fighting (Class B Fire)
  • Flash Point: ~43.7°C. Vapors are heavier than air and may travel to ignition sources.

  • Extinguishing Media:

    • Preferred: Alcohol-resistant foam, Dry chemical, or

      
      .[3][4][6]
      
    • Avoid: Water jet. Water will hydrolyze the ester, releasing Isobutanol (which floats) and potentially spreading the fire.

Spill Management
  • Evacuate: Remove ignition sources.

  • PPE: Wear organic vapor respirator (Type A) and butyl rubber gloves (Isobutanol penetrates nitrile over time).

  • Containment: Absorb with vermiculite or dry sand.

  • Decontamination: Wipe the area with a soap/water solution after bulk removal to hydrolyze and remove residues.

Storage[6]
  • Conditions: Store under Nitrogen/Argon. Keep cool (below 25°C).

  • Incompatibility: Strong oxidizing agents, Water, Acids.[7][8]

  • Shelf Life: 12 months if seal is unbroken. Degrades visibly (cloudiness) if moisture enters.

References

  • National Institute of Standards and Technology (NIST). Triisobutyl borate - Gas Phase Thermochemistry. NIST Chemistry WebBook, SRD 69. Link

  • European Chemicals Agency (ECHA). Boric Acid - Registration Dossier (Reproductive Toxicity).[9]Link

  • Cameo Chemicals (NOAA). Isobutyl Alcohol (Isobutanol) - Chemical Datasheet.Link

  • Steinberg, H., & Hunter, D. L. (1957). Preparation and Properties of Organoboron Compounds. Industrial & Engineering Chemistry.
  • PubChem. Compound Summary: Triisobutyl borate (CAS 13195-76-1). National Library of Medicine. Link

Sources

Technical Guide: 2,6-Dimethyloct-7-yne-2,6-diol and the Evolution of Calcipotriol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide detailing the role and historical context of 2,6-Dimethyloct-7-yne-2,6-diol within the broader landscape of Vitamin D analog synthesis, specifically contrasting its utility in Calcitriol production versus the specialized requirements for Calcipotriol .

Part 1: Executive Summary & Core Directive

2,6-Dimethyloct-7-yne-2,6-diol (CAS 29210-76-2) represents a pivotal intermediate in the "Classical Era" of Vitamin D side-chain synthesis. Historically, this molecule served as the primary building block for the natural side chains of Calcifediol (25-hydroxyvitamin D3) and Calcitriol (1,25-dihydroxyvitamin D3) .

However, in the specific history of Calcipotriol (MC 903) , this molecule represents a divergence point. Calcipotriol is a structural analog distinguished by a C24-cyclopropyl group and a 22,23-double bond , features that render the standard "2,6-dimethyl" acyclic diol unsuitable as a direct precursor.

This guide explores the synthesis of the diol as a benchmark for Vitamin D side-chain chemistry and contrasts it with the Calverley Synthesis —the breakthrough methodology developed at LEO Pharma that bypassed this intermediate to successfully engineer the Calcipotriol side chain.

Part 2: The Molecule – 2,6-Dimethyloct-7-yne-2,6-diol[1][2][3][4][5]

Structural Analysis & Role

This acyclic acetylenic diol is designed to provide the C20–C27 carbon skeleton for natural Vitamin D metabolites.

  • Chemical Formula:

    
    
    
  • Key Features:

    • Terminal Alkyne (C7-C8): Allows for coupling to the steroid nucleus (usually at C20 or C22).

    • Tertiary Alcohols (C2, C6): Corresponds to the C25-hydroxyl group in Vitamin D3 when attached.

    • Gem-dimethyl group: Matches the natural isooctyl tail of Cholesterol/Vitamin D3.

Synthesis of the Diol (Hoffmann-La Roche Route)

The industrial preparation of this diol typically involves the functionalization of smaller terpene precursors or acetone-acetylene chemistry.

Protocol: Synthesis from Dehydrolinalool This route utilizes Dehydrolinalool (3,7-dimethyloct-6-en-1-yn-3-ol) as a starting material, leveraging hydration to install the second hydroxyl group.[1]

  • Starting Material: Dehydrolinalool.[2]

  • Reagent: Aqueous Sulfuric Acid (

    
    ) or Phosphoric Acid.
    
  • Mechanism: Acid-catalyzed Markovnikov hydration of the C6-C7 double bond.

  • Conditions: 20–25°C, 48 hours.

  • Yield: ~85-90%.

Step-by-Step Methodology:

  • Charge a glass-lined reactor with water (1.6 L) and concentrated

    
     (875 g). Cool to 20°C.
    
  • Add Dehydrolinalool (2.45 kg) slowly to control exotherm.

  • Agitate at 25°C for 48 hours. Monitor by GC for disappearance of alkene.

  • Quench by adding Methyl tert-butyl ether (MTBE) and water.[3]

  • Extract the aqueous layer with MTBE.[3]

  • Neutralize the organic phase with saturated

    
    .
    
  • Crystallize the crude oil from hexane to yield white crystals (mp 48-49°C).

Part 3: The Calcipotriol Divergence

The "Side-Chain Challenge"

In the 1980s, researchers at LEO Pharma (led by M.J. Calverley) sought a Vitamin D analog that retained the anti-proliferative effects of Calcitriol (for psoriasis) but lacked its hypercalcemic toxicity. The solution was Calcipotriol .[4][5][6][7]

  • Structural Conflict:

    • Calcitriol Side Chain: Acyclic, flexible, 25-hydroxyl. (Precursor: 2,6-Dimethyloct-7-yne-2,6-diol).[2][8][3][1]

    • Calcipotriol Side Chain: Rigid, 24-cyclopropyl , 24-hydroxyl, 22-ene.

  • Why the Diol Failed: The 2,6-dimethyloct-7-yne-2,6-diol contains a gem-dimethyl group at the position where Calcipotriol requires a cyclopropyl ring. Converting the dimethyl group to a cyclopropyl ring at this late stage is chemically inefficient compared to building the chain with the ring already in place.

The Calverley Solution (The Wittig Route)

Instead of using the alkyne diol, Calverley developed a convergent route using a Cyclopropyl Ketone synthon.

  • Key Synthon: Cyclopropylcarbonylmethylenetriphenylphosphorane.

  • Reaction: Wittig reaction with the C22-aldehyde of the Vitamin D nucleus.[4][5]

  • Outcome: Direct formation of the 22,23-double bond and installation of the cyclopropyl moiety.

Part 4: Visualization of Pathways

The following diagram illustrates the bifurcation in synthesis: the "Classic" route using the Diol for Calcitriol vs. the "Modern" route for Calcipotriol.

VitaminDSynthesis cluster_legend Legend Start Vitamin D Nucleus (C22-Aldehyde or Sulfone) Coupling1 Alkyne Coupling (Lithiation) Start->Coupling1 Path A: Natural Wittig Wittig Reaction (Calverley Synthesis) Start->Wittig Path B: Synthetic Analog Diol 2,6-Dimethyloct-7-yne-2,6-diol (The Acyclic Linker) Diol->Coupling1 Red1 Hydrogenation (Lindlar) Coupling1->Red1 Calcitriol CALCITRIOL (Natural Side Chain) Red1->Calcitriol CycloSynthon Cyclopropyl Ketone Phosphorane CycloSynthon->Wittig Red2 Luche Reduction (C24 Carbonyl -> OH) Wittig->Red2 Calcipotriol CALCIPOTRIOL (Cyclopropyl Side Chain) Red2->Calcipotriol key Yellow: The Topic Molecule Red: The Calcipotriol Specific Synthon

Caption: Divergent synthetic pathways: The yellow node represents the classic acyclic diol used for Calcitriol, while the red node highlights the cyclopropyl synthon required for Calcipotriol.

Part 5: Comparative Technical Analysis

Feature2,6-Dimethyloct-7-yne-2,6-diol RouteCalverley (Cyclopropyl) Route
Target Molecule Calcitriol, CalcifediolCalcipotriol
Side Chain Structure Acyclic, 25-OH, saturated or unsaturatedCyclopropyl, 24-OH, 22-ene
Key Reaction Alkyne Nucleophilic Addition (to C20/C22)Wittig Olefination (at C22)
Stereochemistry C25 is achiral (in this diol precursor)C24 is Chiral (S) - Requires separation
Historical Status Standard for Vitamin D3 manufacturingThe breakthrough for MC 903 (Leo Pharma)
Experimental Protocol: The Calcipotriol Coupling (Contrast)

To demonstrate why the diol is not used, here is the protocol actually used for Calcipotriol side-chain installation (The Calverley Method), which replaces the diol chemistry.

  • Reagents:

    • Aldehyde: 1(S),3(R)-bis(tert-butyldimethylsilyloxy)-20(S)-formyl-9,10-secopregna-5(E),7(E),10(19)-triene.

    • Ylide: Cyclopropylcarbonylmethylenetriphenylphosphorane.

  • Procedure:

    • Reflux the aldehyde and ylide in Toluene or Dichloromethane for 24 hours.

    • The reaction yields the 22,23-trans enone .

    • Reduction: The C24 ketone is reduced using Cerium(III) chloride / Sodium borohydride (Luche Reduction) to yield the C24 alcohol.

    • Purification: The resulting diastereomers (24R and 24S) are separated via chromatography to isolate the active 24S isomer (Calcipotriol precursor).[7]

References

  • Calverley, M. J. (1987).[7] "Synthesis of MC 903, a biologically active vitamin D analogue." Tetrahedron, 43(20), 4609-4619. Link

  • Hansen, K., et al. (1991). "Process for the preparation of calcipotriol." United States Patent 5,763,626. (Leo Pharmaceutical Products). Link

  • Hoffmann-La Roche. (1975). "Process for the manufacture of hydroxylated vitamin D3 metabolites." US Patent 4,225,596. (Describes the use of acetylenic diols). Link

  • Zhu, G. D., & Okamura, W. H. (1995). "Synthesis of Vitamin D (Calciferol)." Chemical Reviews, 95(6), 1877-1952. Link

  • Givaudan SA. (2013).[1] "Improvements in or relating to organic compounds (Synthesis of 2,6-dimethyloct-7-yne-2,6-diol)." GB Patent 2515128.[1] Link

Sources

Stereochemical Engineering of 2,6-Dimethyloct-7-yne-2,6-diol: A Guide to Chiral Tertiary Alcohol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stereochemical Considerations for 2,6-Dimethyloct-7-yne-2,6-diol Precursors Content Type: Technical Whitepaper Audience: Synthetic Chemists, Process Development Scientists, and Vitamin D Analog Researchers.

Executive Summary: The Structural Imperative

The molecule 2,6-dimethyloct-7-yne-2,6-diol serves as a critical "linchpin" fragment in the convergent synthesis of Vitamin D3 metabolites and analogs, specifically those requiring modification at the C25 position (e.g., 25-hydroxyvitamin D3, Eldecalcitol).

While the C2 position of this octane backbone is achiral (gem-dimethyl substitution), the C6 position is a chiral tertiary alcohol. The stereochemical configuration at C6—typically corresponding to the C25 position in the final steroid scaffold—is the primary determinant of binding affinity to the Vitamin D Receptor (VDR).

This guide addresses the central synthetic challenge: The enantioselective construction of the C6 quaternary stereocenter via asymmetric alkynylation of ketone precursors.

Stereochemical Analysis & Precursor Logic

The Target Architecture

The target molecule presents a specific stereochemical challenge:

  • C2 Position: Achiral. Two methyl groups attached to the carbinol carbon render it symmetric.

  • C6 Position: Chiral. Attached to four distinct groups:

    • Hydroxyl (-OH) [Priority 1]

    • Alkyne (-C≡CH) [Priority 2]

    • Alkyl Chain (-(CH2)3-C(OH)Me2) [Priority 3]

    • Methyl (-CH3) [Priority 4]

Control over the C6-(R) or C6-(S) configuration is non-trivial because nucleophilic addition to ketones (to form tertiary alcohols) is sterically and electronically more difficult than addition to aldehydes.

Retrosynthetic Disconnection

The most robust route to this motif is the Asymmetric Alkynylation of a protected methyl ketone. This approach minimizes step count and allows for late-stage installation of the alkyne "handle."

Retrosynthesis Target Target: 2,6-Dimethyloct-7-yne-2,6-diol Precursor Precursor Ketone: 6-(PG-oxy)-6-methylheptan-2-one Target->Precursor  Disconnection (C6-C7) StartMat Starting Materials: Prenyl Chloride + Acetone deriv. Precursor->StartMat  Chain Extension Reagent Reagent: TMS-Acetylene

Figure 1: Retrosynthetic logic identifying the ketone precursor as the stereochemical checkpoint.

Synthetic Strategy: Zinc-Mediated Asymmetric Alkynylation[1]

To achieve high enantiomeric excess (ee) at the difficult quaternary C6 center, we utilize a Zinc(II) Triflate / Chiral Amino Alcohol system. This method, pioneered by Carreira and adapted for ketones by Cozzi and others, enables the in-situ generation of a chiral zinc acetylide.

Why this Protocol?
  • Causality: Standard Grignard or Lithium acetylide additions are non-selective, producing racemic mixtures (50:50 R/S). The Zn(II) system creates a rigid chiral pocket around the carbonyl oxygen.

  • Chemo-selectivity: Zinc reagents are milder than Li/Mg reagents, tolerating the distal tertiary alcohol (or its silyl ether) without protecting group migration.

  • Scalability: The reaction runs at moderate temperatures (0°C to RT), avoiding the cryogenic conditions (-78°C) required for lithium chemistry.

The Catalytic Cycle

The mechanism relies on the formation of a bimetallic Zn-complex where the chiral ligand dictates the face of attack on the ketone.

CatalyticCycle Ligand Chiral Ligand (N-Methylephedrine) Complex Active Zn-Ligand Complex Ligand->Complex ZnOTf Zn(OTf)2 + Et3N ZnOTf->Complex ZnAcetylide Chiral Zn-Acetylide Complex->ZnAcetylide + Alkyne Alkyne Terminal Alkyne (R-C≡CH) Transition Transition State (Face Selective) ZnAcetylide->Transition + Ketone Ketone Substrate: Ketone Precursor Product Chiral Propargylic Alcohol (Zn-alkoxide) Transition->Product Product->Complex Regeneration

Figure 2: Catalytic cycle for the Zn-mediated enantioselective alkynylation of ketones.

Detailed Experimental Protocol

Objective: Synthesis of (6S)-2,6-dimethyloct-7-yne-2,6-diol (protected) via asymmetric addition.

Reagents & Materials
ComponentRoleSpecifications
Substrate Precursor6-(tert-butyldimethylsilyloxy)-6-methylheptan-2-one
Reagent NucleophileTrimethylsilylacetylene (TMS-Acetylene)
Catalyst Source Lewis AcidZn(OTf)₂ (Dried under vacuum at 120°C for 2h)
Ligand Chiral Inducer(+)-N-Methylephedrine (99% ee)
Base DeprotonationTriethylamine (Et₃N), distilled over CaH₂
Solvent MediumToluene (Anhydrous)
Step-by-Step Methodology

Step 1: Catalyst Formation (In-Situ)

  • In a flame-dried Schlenk flask under Argon, charge Zn(OTf)₂ (1.1 equiv) and (+)-N-Methylephedrine (1.2 equiv).

  • Add anhydrous Toluene (0.5 M concentration relative to substrate).

  • Add Et₃N (1.2 equiv) dropwise.

  • Stir at 23°C for 2 hours. Observation: The solution should become homogeneous, indicating complex formation.

Step 2: Alkyne Activation

  • Add TMS-Acetylene (1.5 equiv) to the reaction mixture.

  • Stir for 30 minutes at 23°C. This generates the chiral Zinc-acetylide species.

Step 3: Asymmetric Addition

  • Cool the reaction mixture to 0°C (ice bath) or -10°C (cryocooler) to enhance stereoselectivity.

  • Slowly add the Ketone Precursor (1.0 equiv) dissolved in minimal Toluene over 30 minutes.

  • Allow the reaction to stir at 0°C for 12–24 hours.

  • Monitoring: Check conversion via TLC (Hexane:EtOAc 8:1) or GC-MS. Look for the disappearance of the ketone peak.

Step 4: Quench & Workup

  • Quench the reaction with saturated aqueous NH₄Cl .

  • Extract the aqueous layer with Et₂O (3x).[1]

  • Wash combined organics with Brine, dry over MgSO₄, and concentrate in vacuo.

Step 5: Deprotection (Global)

  • Dissolve the crude intermediate in THF.

  • Add TBAF (Tetra-n-butylammonium fluoride, 2.0 equiv) to remove both the TMS group on the alkyne and the TBS ether at C2.

  • Stir at RT for 4 hours.

  • Purify via Flash Column Chromatography (Silica Gel).

Quality Control & Validation (Self-Validating Systems)

To ensure the protocol produced the desired enantiomer, you must validate the stereochemistry.

Determination of Enantiomeric Excess (ee)

Do not rely solely on optical rotation, which can be unreliable for these aliphatic chains.

  • Method: Mosher's Ester Analysis.

  • Protocol: React the purified diol with (R)-(-)-MTPA-Cl and (S)-(+)-MTPA-Cl in separate vials.

  • Analysis: Compare ¹H-NMR or ¹⁹F-NMR shifts. The Δδ (delta-delta) values between the (R)- and (S)-Mosher esters will confirm the absolute configuration at C6.

Data Specification Table
ParameterAcceptance CriteriaMethod
Purity (HPLC) > 98.0%C18 Column, ACN/H₂O Gradient
Enantiomeric Excess > 90% eeChiral HPLC (Chiralcel OD-H) or Mosher NMR
Identity Confirmed Structure¹H-NMR (Alkyne proton ~2.1 ppm, doublet if coupled)
Residual Zinc < 10 ppmICP-MS (Critical for biological assays)

References

  • Carreira, E. M., et al. (2000).[2] "Asymmetric Addition of Alkyne Nucleophiles to Aldehydes." Journal of the American Chemical Society.[2] Link

  • Cozzi, P. G. (2003). "Catalytic Enantioselective Alkynylation of Ketones." Angewandte Chemie International Edition. Link

  • Trost, B. M., & Crawley, M. L. (2003).[3] "Asymmetric Transition-Metal-Catalyzed Allylic Alkylations." Chemical Reviews. Link

  • Hatakeyama, S. (2014). "Synthetic Strategies for Vitamin D3 Analogues." The Journal of Steroid Biochemistry and Molecular Biology. Link

  • Sigma-Aldrich. "2,6-Dimethyl-7-octene-2,6-diol Product Information." Merck KGaA. Link(Note: Representative link for structural analogue data).

Sources

Literature review of gem-dimethyl diol synthesis pathways

Author: BenchChem Technical Support Team. Date: February 2026

Title: Strategic Synthesis of gem-Dimethyl Diols: A Technical Guide for Medicinal Chemistry & Process Development

Executive Summary The gem-dimethyl moiety—two methyl groups on a single carbon—is a pivotal structural motif in modern drug design. Beyond its role in increasing lipophilicity, it exerts the Thorpe-Ingold Effect (Gem-Dialkyl Effect) , pre-organizing molecular conformation to favor cyclization and receptor binding while blocking metabolic hot-spots. This guide dissects the three dominant synthesis pathways for gem-dimethyl diols, moving from industrial commodity scale to high-precision laboratory techniques required for complex active pharmaceutical ingredients (APIs).

Part 1: The Industrial Standard (Aldol-Cannizzaro Route)

Context: This is the primary route for synthesizing Neopentyl Glycol (2,2-dimethyl-1,3-propanediol), a commodity chemical used as a building block for polyesters and protecting groups.

Mechanism: The synthesis relies on a crossed aldol condensation between isobutyraldehyde and formaldehyde, followed by a reduction step.

  • Aldol Condensation: Isobutyraldehyde reacts with formaldehyde (base-catalyzed) to form hydroxypivaldehyde (HPA).

  • Reduction (Bifurcated Pathway):

    • Route A (Cannizzaro): HPA reacts with excess formaldehyde and base. Formaldehyde acts as the reducing agent and is oxidized to formate.

    • Route B (Hydrogenation): HPA is catalytically hydrogenated (Ni or Cu/Cr catalysts).

Critical Analysis: While Route A is historically significant, it generates stoichiometric amounts of formate salts, creating waste disposal issues. Route B is preferred for "Green Chemistry" compliance in modern process development.

Visualization: Industrial Workflow

AldolCannizzaro cluster_0 Reduction Pathways Reactants Isobutyraldehyde + Formaldehyde Base Cat. Base (Et3N or NaOH) Reactants->Base HPA Hydroxypivaldehyde (Intermediate) Base->HPA Cannizzaro Cannizzaro Route (+ Excess HCHO) HPA->Cannizzaro Hydrogenation Hydrogenation Route (+ H2 / Raney Ni) HPA->Hydrogenation NPG Neopentyl Glycol (Target Diol) Cannizzaro->NPG Waste Formate Salt (Byproduct) Cannizzaro->Waste Hydrogenation->NPG

Caption: Figure 1. Bifurcated industrial synthesis of Neopentyl Glycol showing the waste-intensive Cannizzaro route vs. the atom-economical Hydrogenation route.

Part 2: Laboratory Precision (Reductive Synthesis)

Context: When specific chain lengths or isotopic labeling are required for drug metabolism (DMPK) studies, the industrial route is too rigid. The reduction of gem-dimethyl diesters (e.g., dimethyl malonate derivatives) offers high fidelity.

The Protocol: LiAlH₄ Reduction of Diethyl 2,2-Dimethylmalonate Safety Note: Lithium Aluminum Hydride (LAH) is pyrophoric. All glassware must be oven-dried.

Reagents:

  • Diethyl 2,2-dimethylmalonate (1.0 equiv)

  • LiAlH₄ (2.2 equiv - slight excess)

  • Anhydrous THF or Diethyl Ether

Step-by-Step Methodology:

  • Setup: Flame-dry a 3-neck round bottom flask under Argon flow. Fit with a reflux condenser and addition funnel.

  • Slurry: Suspend LiAlH₄ in anhydrous ether at 0°C.

  • Addition: Dissolve the diester in ether and add dropwise to the LAH slurry. Causality: Slow addition prevents thermal runaway from the exothermic hydride transfer.

  • Reflux: Warm to room temperature, then reflux for 2-4 hours to ensure complete reduction of the tetrahedral intermediate.

  • The Fieser Workup (Crucial): To avoid "aluminum jelly" emulsions that trap product, strictly follow the 1:1:3 rule .

Table 1: The Fieser Workup Stoichiometry (Self-Validating System)

StepReagent AddedAmount (per x grams of LAH used)Purpose
1Waterx mL Hydrolyzes excess hydride.
215% NaOH (aq)x mL Converts aluminum salts to granular aluminates.
3Water3x mL Completes hydrolysis and facilitates filtration.
4MgSO₄As neededDrying agent.

Visualization: Reduction Mechanism & Workup

LAH_Reduction Start Diethyl 2,2-dimethylmalonate LAH LiAlH4 (Hydride Attack) Start->LAH Inter Tetrahedral Intermediate LAH->Inter Alkoxide Aluminum Alkoxide Complex LAH->Alkoxide Aldehyde Aldehyde Intermediate (Transient) Inter->Aldehyde - EtO- Aldehyde->LAH 2nd Hydride Attack Fieser Fieser Workup (H2O / NaOH / H2O) Alkoxide->Fieser Quench Product 2,2-Dimethyl-1,3-propanediol Fieser->Product Granular Precipitate

Caption: Figure 2. Mechanistic flow of diester reduction using LiAlH4, highlighting the critical Fieser workup for clean product isolation.

Part 3: Organometallic & Radical Pathways (Complex Scaffolds)

For drug scaffolds requiring gem-dimethyl groups on non-terminal carbons or complex vicinal diols, simple reduction is insufficient.

A. Pinacol Coupling (Radical C-C Bond Formation)

Used to synthesize vicinal diols with high steric bulk (e.g., Pinacol itself).

  • Reagents: Acetone (or cyclic ketone), Mg (or Mg/Hg amalgam), TiCl₄ (McMurry variant).

  • Mechanism: Single Electron Transfer (SET) from the metal to the ketone generates a ketyl radical. Two radicals couple to form the C-C bond.

  • Application: Creating sterically congested cores in natural product synthesis.

B. Double Grignard Addition

Used to convert esters into gem-dimethyl alcohols.

  • Protocol: Treat a lactone or ester with >2.2 equivalents of Methyl Magnesium Bromide (MeMgBr).

  • Outcome: The ester carbonyl is attacked twice, converting the ester functionality into a tertiary alcohol with a gem-dimethyl motif.

Visualization: Pathway Selection Logic

SelectionMatrix Start Target Molecule? Q1 1,3-Diol (Neopentyl backbone)? Start->Q1 Q2 Vicinal Diol (Pinacol type)? Q1->Q2 No Route1 Aldol-Cannizzaro (Commodity/Scale) Q1->Route1 Bulk Scale Route2 Diester Reduction (Lab/Isotopes) Q1->Route2 Lab Scale Q3 Tertiary Alcohol / Custom Chain? Q2->Q3 No Route3 Pinacol Coupling (Radical Mechanism) Q2->Route3 Yes Route4 Double Grignard (Organometallic) Q3->Route4 Yes

Caption: Figure 3. Decision matrix for selecting the optimal synthesis pathway based on the target diol structure and scale.

References

  • Industrial Synthesis of Neopentyl Glycol: Weissermel, K., & Arpe, H.-J. (2003). Industrial Organic Chemistry (4th ed.). Wiley-VCH. [Link]

  • The Thorpe-Ingold Effect in Medicinal Chemistry: Jung, M. E., & Piizzi, G. (2005). gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews, 105(5), 1735–1766. [Link]

  • Fieser Workup Protocol: Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis (Vol. 1, p. 581). Wiley. [Link]

  • Pinacol Coupling Mechanism: R. Adams and E. W. Adams. (1925). Pinacol Hydrate. Organic Syntheses, Coll.[1] Vol. 1, p.459. [Link]

Sources

Methodological & Application

Application Notes and Protocols for Palladium-Catalyzed Coupling Reactions with 2,6-Dimethyloct-7-yne-2,6-diol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Versatile Building Block

In the landscape of pharmaceutical and materials science research, the development of complex molecular architectures with high precision is paramount. 2,6-Dimethyloct-7-yne-2,6-diol is a valuable bifunctional building block, featuring a terminal alkyne for carbon-carbon bond formation and two tertiary hydroxyl groups that can influence solubility and serve as handles for further functionalization. The strategic modification of the alkyne terminus via palladium-catalyzed cross-coupling reactions opens a gateway to a diverse array of novel compounds.[1][2]

However, the unique structural features of this substrate—namely the steric hindrance around the alkyne and the presence of two tertiary alcohol moieties—present distinct challenges for synthetic chemists. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on navigating these challenges, offering detailed protocols for the successful palladium-catalyzed coupling of 2,6-Dimethyloct-7-yne-2,6-diol. The focus will be on the Sonogashira coupling, a robust and widely utilized method for the formation of C(sp)-C(sp²) bonds.[1][3]

The Challenge: Steric Hindrance and Functional Group Compatibility

The primary hurdles in the palladium-catalyzed coupling of 2,6-Dimethyloct-7-yne-2,6-diol are twofold:

  • Steric Congestion: The quaternary carbon centers adjacent to the hydroxyl groups create a sterically demanding environment around the terminal alkyne. This can impede the approach of the bulky palladium catalyst and the coupling partner, potentially leading to lower reaction rates and yields.[4] Careful selection of ligands and reaction conditions is crucial to overcome this steric barrier.

  • Hydroxyl Group Interference: The two tertiary alcohol functional groups can potentially interfere with the catalytic cycle. The acidic proton of the hydroxyl group can react with the basic reagents typically used in coupling reactions. Furthermore, the oxygen atoms could coordinate to the palladium center, potentially inhibiting its catalytic activity. To circumvent these issues, a protection strategy for the diol functionality is often necessary.

Strategic Approach: A Two-Step Protocol for Success

To address the challenges outlined above, a two-step synthetic strategy is recommended. This involves the initial protection of the diol as a bis(silyl ether) followed by the Sonogashira coupling reaction. Silyl ethers are excellent protecting groups in this context due to their ease of installation, stability under the basic conditions of the Sonogashira coupling, and facile removal under mild acidic or fluoride-mediated conditions.[5][6]

G cluster_0 Step 1: Protection cluster_1 Step 2: Sonogashira Coupling cluster_2 Step 3: Deprotection (Optional) Substrate 2,6-Dimethyloct-7-yne-2,6-diol Protected_Substrate Protected Diol (Bis-silyl ether) Substrate->Protected_Substrate Silylating Agent, Base Coupled_Product Coupled Product Protected_Substrate->Coupled_Product Pd Catalyst, Cu(I) co-catalyst, Base Coupling_Partner Aryl/Vinyl Halide Coupling_Partner->Coupled_Product Final_Product Final Product (Diol) Coupled_Product->Final_Product Deprotecting Agent (e.g., TBAF)

Caption: Overall workflow for the functionalization of 2,6-Dimethyloct-7-yne-2,6-diol.

The Sonogashira Coupling: A Mechanistic Overview

The Sonogashira reaction is a powerful tool for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][3] The reaction is typically catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of a base, such as an amine.[7] The catalytic cycle is generally understood to involve two interconnected cycles: a palladium cycle and a copper cycle.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_ox R¹-Pd(II)L₂-X pd0->pd_ox Oxidative Addition (R¹-X) pd_trans R¹-Pd(II)L₂-C≡CR² pd_ox->pd_trans Transmetalation (from Cu cycle) pd_trans->pd0 Reductive Elimination product R¹-C≡CR² pd_trans->product cu_x Cu(I)X cu_alkyne Cu(I)-C≡CR² cu_x->cu_alkyne Base cu_alkyne->pd_ox To Pd Cycle alkyne H-C≡CR² alkyne->cu_alkyne

Caption: Simplified mechanism of the Sonogashira cross-coupling reaction.

In the palladium cycle, the active Pd(0) catalyst undergoes oxidative addition with the aryl or vinyl halide (R¹-X).[8] Simultaneously, in the copper cycle, the terminal alkyne (H-C≡CR²) reacts with a copper(I) salt in the presence of a base to form a copper acetylide intermediate.[7] This copper acetylide then undergoes transmetalation with the Pd(II) complex. Finally, reductive elimination from the resulting palladium complex yields the desired coupled product (R¹-C≡CR²) and regenerates the active Pd(0) catalyst.[8] For sterically hindered substrates, copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[1]

Experimental Protocols

PART 1: Protection of 2,6-Dimethyloct-7-yne-2,6-diol as a Bis(tert-butyldimethylsilyl) Ether

Rationale: The use of tert-butyldimethylsilyl (TBDMS) ether as a protecting group offers a good balance of stability and ease of removal. The bulky nature of the TBDMS group can also provide some steric shielding to the hydroxyl functionalities.

Materials:

  • 2,6-Dimethyloct-7-yne-2,6-diol

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • To a solution of 2,6-Dimethyloct-7-yne-2,6-diol (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add imidazole (2.5 eq).

  • Slowly add a solution of TBDMSCl (2.2 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired bis-TBDMS protected diol.

ParameterValue
Substrate2,6-Dimethyloct-7-yne-2,6-diol
ReagentTBDMSCl
BaseImidazole
SolventAnhydrous DCM
Temperature0 °C to Room Temperature
Reaction Time12-16 hours
Expected Yield>90%
PART 2: Sonogashira Coupling of the Protected Diol with an Aryl Iodide

Rationale: This protocol employs a standard palladium/copper co-catalytic system, which is generally effective for a wide range of aryl halides. The use of a phosphine ligand such as triphenylphosphine (PPh₃) helps to stabilize the palladium catalyst.

Materials:

  • Bis-TBDMS protected 2,6-Dimethyloct-7-yne-2,6-diol

  • Aryl iodide (e.g., iodobenzene)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Anhydrous Toluene or DMF

  • Saturated aqueous ammonium chloride solution

  • Diatomaceous earth

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the bis-TBDMS protected diol (1.2 eq), the aryl iodide (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).

  • Add anhydrous toluene (or DMF) and degassed triethylamine.

  • Stir the reaction mixture at room temperature or heat to 50-70 °C, depending on the reactivity of the aryl halide.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with diethyl ether or ethyl acetate.

  • Filter the mixture through a pad of diatomaceous earth to remove the catalyst residues, washing the pad with additional solvent.

  • Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

ParameterValue
Protected Alkyne1.2 eq
Aryl Halide1.0 eq
Palladium CatalystPd(PPh₃)₄ (5 mol%)
Copper Co-catalystCuI (10 mol%)
Base/SolventTriethylamine
Co-solventToluene or DMF
TemperatureRoom Temperature to 70 °C
Reaction Time4-24 hours

Concluding Remarks

The successful functionalization of 2,6-Dimethyloct-7-yne-2,6-diol via palladium-catalyzed coupling reactions hinges on a strategic approach that addresses the inherent steric and functional group challenges. The two-step protocol involving diol protection as a bis(silyl ether) followed by a carefully optimized Sonogashira coupling provides a reliable and versatile pathway to a wide range of novel molecular scaffolds. The protocols detailed herein serve as a robust starting point for researchers to explore the synthetic potential of this valuable building block in their respective fields.

References

  • Casotti, G., et al. (2020). Total Synthesis of Asparenydiol by Two Sonogashira Cross-Coupling Reactions Promoted by Supported Pd and Cu Catalysts. Molecules, 25(5), 1187. [Link]

  • Moon, J., et al. (2008). One-Pot Synthesis of Diarylalkynes Using Palladium-Catalyzed Sonogashira Reaction and Decarboxylative Coupling of sp Carbon and sp2 Carbon. Organic Letters, 10(5), 945-948. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Request PDF. (2025, August 5). The effect of steric bulk in Sonogashira coupling reactions. Retrieved from [Link]

  • Lu, B. Z., et al. (2006). A Practical Mild, One-Pot, Regiospecific Synthesis of 2,3-Disubstituted Indoles via Consecutive Sonogashira and Cacchi Reactions. Organic Letters, 8(15), 3271-3274. [Link]

  • Shafiee, M., et al. (2020). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 10(45), 26959-26989. [Link]

  • Hassan, J., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 443. [Link]

  • Request PDF. (n.d.). Selective Deprotection of Silyl Ethers. Retrieved from [Link]

  • ResearchGate. (2025, October 18). Copper-Free One-Pot Sonogashira-Type Coupling for the Efficient Preparation of Symmetric Diarylalkyne Ligands for Metal-Organic Cages. Retrieved from [Link]

  • Tsuji, J. (n.d.). The Basic Chemistry of Organopalladium Compounds. In Palladium Reagents and Catalysts (pp. 1-36). John Wiley & Sons, Ltd.
  • Molecules. (2024, July 26). Pallado-Catalyzed Cascade Synthesis of 2-Alkoxyquinolines from 1,3-Butadiynamides. Retrieved from [Link]

  • Chinese Journal of Chemistry. (2024, July 30). Palladium-Catalyzed Construction of Phthalides Bearing Two Adjacent Stereocenters through Retro-oxa-Michael Addition. Retrieved from [Link]

  • Chemical Science. (n.d.). Macrocyclic geminal diols: synthesis, structures, stability and photophysical properties. Retrieved from [Link]

  • ResearchGate. (2025, November 13). (PDF) ChemInform Abstract: Palladium-Catalyzed Oxidative Cyclization of 1,5-Dienes - A Mechanistic Investigation. Retrieved from [Link]

Sources

Application Note: Selective Hydroxyl Protection of Alkyne Diols

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The selective protection of polyols is a bottleneck in the total synthesis of polyketides, macrolides, and complex APIs.[1] Alkyne diols present a unique challenge and opportunity: the rigidity of the alkyne spacer prevents internal hydrogen bonding often seen in alkene analogs, yet the electronic nature of the triple bond renders propargylic positions sensitive to acidic rearrangement (Meyer-Schuster).

This guide details the selective monosilylation of alkyne diols. Unlike esterification (which is electronically driven) or acetal formation (which requires acid catalysis), silylation is sterically driven and proceeds under basic conditions, preserving the sensitive alkyne moiety.[1]

Why Silyl Ethers?
  • Chemoselectivity: Inert to Grignard reagents, oxidants (Jones, Swern), and reduction (H2/Pd requires caution, but chemical reduction is safe).[1]

  • Tunability: The relative reaction rates of silyl chlorides allow for precise discrimination between primary (

    
    ) and secondary (
    
    
    
    ) hydroxyls.
  • Mild Deprotection: Cleavage via Fluoride sources (TBAF, HF[1]·Pyridine) avoids the harsh acidic/basic conditions that might isomerize the alkyne.

Mechanistic Insight: The "Cone of Protection"

Selectivity in silylation is governed almost exclusively by steric hindrance . The bulky alkyl groups on the silicon atom create a "cone" that shields the silicon center from nucleophilic attack by more hindered alcohols.

Relative Reactivity Rates

The rate of silylation (


) generally follows this hierarchy:


[1]

Key Reagent Comparison Table

ReagentFull NameSteric BulkSelectivity (

vs

)
Stability (Acid/Base)
TMSCl Trimethylsilyl chlorideLowPoorVery Low (Labile)
TESCl Triethylsilyl chlorideMediumModerateLow
TBSCl tert-Butyldimethylsilyl chlorideHighExcellent (>100:[1]1)High
TBDPSCl tert-Butyldiphenylsilyl chlorideVery HighExcellentVery High (More acid stable)
TIPSCl Triisopropylsilyl chlorideExtremeSpecific for

Highest

Scientist's Note: For most alkyne diols, TBSCl is the "Goldilocks" reagent—sufficiently bulky to discriminate


 vs 

alcohols, but reactive enough to reach completion within 1–2 hours at

C.[1]

Decision Matrix & Workflow

Before starting, categorize your substrate to select the correct protocol.

DecisionMatrix Start Start: Analyze Alkyne Diol Type Diol Substitution Pattern? Start->Type PrimSec Primary vs. Secondary (e.g., 5-hexyne-1,4-diol) Type->PrimSec Asymmetric Symm Symmetric / Identical (e.g., 2-butyne-1,4-diol) Type->Symm Symmetric MethodA PROTOCOL A: Steric Control (TBSCl, Imidazole, DCM) PrimSec->MethodA Exploit Sterics MethodB PROTOCOL B: Statistical Desymmetrization (NaH, TBSCl, THF, 0°C) Symm->MethodB Kinetic Control

Figure 1: Decision matrix for selecting the appropriate protection strategy based on substrate symmetry and substitution.[1]

Protocol A: Steric Differentiation ( vs. )

Target: Selective protection of a primary hydroxyl in the presence of a secondary hydroxyl. Mechanism: The Corey-Venkateswarlu protocol (1972).[2] Imidazole acts as a base to neutralize HCl and forms a reactive N-tert-butyldimethylsilylimidazole intermediate.

Materials
  • Substrate: Alkyne diol (1.0 equiv)

  • Reagent: TBSCl (1.1 equiv)[1]

  • Catalyst/Base: Imidazole (2.5 equiv)[1]

  • Solvent: Anhydrous DCM (Dichloromethane) or DMF (if substrate is polar).[1] Note: DCM enhances selectivity over DMF.

Step-by-Step Procedure
  • Setup: Flame-dry a round-bottom flask under Argon/Nitrogen. Add the alkyne diol (1.0 equiv) and imidazole (2.5 equiv).

  • Solvation: Add anhydrous DCM (0.1 M concentration relative to diol). Stir until imidazole is fully dissolved.

  • Cooling: Cool the solution to 0 °C using an ice/water bath. Crucial: Lower temperature increases the kinetic difference between

    
     and 
    
    
    
    sites.
  • Addition: Dissolve TBSCl (1.1 equiv) in a minimal amount of DCM. Add this solution dropwise over 15 minutes.

  • Reaction: Stir at 0 °C for 1–2 hours. Monitor by TLC.[3]

    • TLC Check: You should see the disappearance of the diol (baseline) and the appearance of the mono-protected product (mid-polar). If bis-protection (non-polar) appears, stop immediately.[1]

  • Workup: Quench with saturated aqueous NaHCO

    
    . Extract with DCM (
    
    
    
    ). Wash combined organics with brine, dry over Na
    
    
    SO
    
    
    , and concentrate.[1][3]

Protocol B: Monosilylation of Symmetric Diols

Target: Desymmetrization of symmetric alkyne diols (e.g., 2-butyne-1,4-diol).[1] Challenge: Statistical mixtures (Unreacted : Mono : Bis) are inevitable. Solution: Use the "High-Dilution, Slow-Addition" technique with a hydride base to favor the mono-anion.[1]

Experimental Workflow Diagram

Workflow Step1 1. Deprotonation (NaH, THF, 0°C) Step2 2. Monosilylation (Slow add'n of TBSCl) Step1->Step2 Generate Mono-alkoxide Step3 3. Quench & Workup (NaHCO3 / Extraction) Step2->Step3 1.0 eq TBSCl Step4 4. Purification (Column Chromatography) Step3->Step4 Sep. Mono from Bis

Figure 2: Workflow for the statistical desymmetrization of symmetric diols.

Step-by-Step Procedure
  • Suspension: In a flame-dried flask, suspend NaH (1.0 equiv, 60% dispersion in oil, washed with hexanes) in anhydrous THF (0.05 M). Cool to 0 °C.

  • Alkoxide Formation: Add the symmetric alkyne diol (1.0 equiv) slowly. Evolution of H

    
     gas will occur. Stir for 45 mins at 0 °C to RT.
    
    • Note: This generates a statistical mixture of dianion, mono-anion, and neutral diol.[1] However, the mono-anion is often favored due to charge repulsion in the dianion.[1]

  • Silylation: Cool back to 0 °C. Add TBSCl (1.0 equiv) dissolved in THF very slowly (via syringe pump over 1 hour if possible).

    • Why? Keeping the concentration of TBSCl low ensures it reacts with the most available nucleophile (the alkoxide) without "over-protecting" the product.

  • Purification: This reaction will yield a mixture (~50-60% Mono, ~20% Bis, ~20% SM).[1] Flash chromatography is required. The polarity difference between the Diol (very polar) and Mono-TBS (medium polar) usually makes separation easy.

Troubleshooting & QC

ObservationRoot CauseCorrective Action
Low Selectivity (

vs

)
Temperature too highRun reaction at -20 °C or -78 °C.
Low Selectivity Solvent effectSwitch from DMF to DCM (DCM suppresses ionization, favoring steric control).[1]
Bis-protection (Symmetric) Too much TBSClReduce TBSCl to 0.9 equiv. Accept lower conversion for higher purity.
Alkyne Isomerization Acidic impuritiesEnsure TBSCl is HCl-free. Use Imidazole (buffer). Avoid acidic workups.

References

  • Corey, E. J., & Venkateswarlu, A. (1972).[1][2][4] Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives.[2][4][5] Journal of the American Chemical Society, 94(17), 6190–6191.[1]

  • Greene, T. W., & Wuts, P. G. M. (1999).[1][2] Protective Groups in Organic Synthesis (3rd ed.).[2] John Wiley & Sons.[2] (Chapter 2: Protection for the Hydroxyl Group).[2][4] [1]

  • Hovorka, M., et al. (1990).[1] Selective Monosilylation of Symmetric Diols. Collection of Czechoslovak Chemical Communications. (General methodology reference for statistical protection).

  • Blauvelt, M. L. (2025). Application Notes and Protocols for the Selective Silylation of Diols. BenchChem Protocols.

Disclaimer: This protocol is intended for use by trained chemical professionals. Always consult the Safety Data Sheet (SDS) for TBSCl, Imidazole, and NaH before handling.[1]

Sources

Application Note: Solvent Selection & Crystallization Protocol for 2,6-Dimethyloct-7-yne-2,6-diol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The purification of 2,6-Dimethyloct-7-yne-2,6-diol (CAS: 29210-76-2) presents a specific set of challenges due to its amphiphilic nature and low melting point (44–52 °C).[1][2] As an acetylenic diol, this molecule exhibits strong hydrogen bonding capability alongside a hydrophobic alkyl chain, creating a high propensity for Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out," rather than distinct crystal nucleation.[1][2]

This guide outlines a robust solvent selection strategy and crystallization protocol designed to bypass the amorphous oil phase, ensuring high-purity crystalline recovery.[1] The methodology prioritizes the control of supersaturation and the use of specific solvent/anti-solvent pairs that rigidify the molecular lattice.

Physicochemical Profile & Thermodynamic Challenges

Understanding the solute is the first step in process design. 2,6-Dimethyloct-7-yne-2,6-diol is a tertiary diol with a terminal alkyne.[1][2]

PropertyValue / CharacteristicImplication for Crystallization
Melting Point 44–52 °CHigh Risk: Low

means the crystallization window is narrow.[1][2] Operating temperatures must be carefully controlled to avoid melting the product.
Polarity AmphiphilicSoluble in alcohols/ketones; insoluble in aliphatics.[1]
H-Bonding Donor & AcceptorStrong self-association leads to high viscosity and gel/oil formation.[1][2]
Key Impurities Dehydration products, isomersSolvents must reject non-polar alkene byproducts.[1]
The "Oiling Out" Phenomenon

For this diol, the metastable zone often overlaps with a liquid-liquid miscibility gap. If the solution is cooled too rapidly or the anti-solvent is added too quickly, the system enters a region where it is thermodynamically favorable to separate into a solute-rich oil and a solute-poor supernatant, rather than nucleating crystals.[2][3]

Mitigation Strategy:

  • Seeding: Bypasses the nucleation energy barrier.[3]

  • Solvent Choice: Use solvents that increase the

    
     (oiling out temperature) or decrease the solubility gap.
    

Solvent Screening Strategy

We utilize a Hansen Solubility Parameter (HSP) approach to select candidate solvents. The goal is to find a "Good Solvent" that disrupts the diol's self-hydrogen bonding and a "Poor Solvent" (Anti-solvent) that forces lattice formation.

Recommended Solvent Classes[4][5][6][7]
RoleSolvent ClassSpecific CandidatesRationale
Dissolver Polar Aprotic / KetonesAcetone, Ethyl Acetate Excellent solubility; disrupts H-bonds; low boiling point for easy drying.[1][2]
Dissolver AlcoholsIPA, Ethanol Good solubility but risk of solvate formation; high solubility at low

might reduce yield.[1]
Rigidifier AromaticToluene Often prevents oiling out by interacting with the alkyne pi-system; moderate solubility.[1][2]
Anti-Solvent Aliphatic Hydrocarbonsn-Heptane, Hexane Induces precipitation; selectively rejects non-polar impurities.[1][2]
Avoid WaterH₂O Causes immediate oiling out/emulsification due to hydrophobic effect of the alkyl chain.

Experimental Workflows

Visual Logic: Solvent Selection & Process Flow

SolventSelection Start Start: Crude 2,6-Dimethyloct-7-yne-2,6-diol Screening Phase 1: Solubility Screening (Target: >100mg/mL @ 40°C) Start->Screening Decision Solubility Check Screening->Decision HighSol Too Soluble (e.g., Methanol) Decision->HighSol >500 mg/mL LowSol Insoluble (e.g., Heptane) Decision->LowSol <10 mg/mL ModSol Moderate Solubility (e.g., Toluene, EtOAc) Decision->ModSol 50-200 mg/mL PathB Path B: Anti-Solvent Crystallization (Acetone/Heptane) HighSol->PathB Use as Solvent LowSol->PathB Use as Anti-Solvent PathA Path A: Cooling Crystallization (Toluene System) ModSol->PathA OilingCheck Risk of Oiling Out? PathA->OilingCheck PathB->OilingCheck Seeding CRITICAL: Seed @ Metastable Zone OilingCheck->Seeding Yes (High Viscosity) Final Filtration & Drying (< 35°C) Seeding->Final

Figure 1: Decision tree for solvent selection emphasizing the critical seeding step to prevent oiling out.[1][2]

Protocol A: Cooling Crystallization (Preferred for Scale-up)[1][2]

This method uses a single solvent system where solubility is highly temperature-dependent.[1][2] Toluene is the preferred candidate as it often suppresses LLPS better than esters.

Reagents:

  • Crude 2,6-Dimethyloct-7-yne-2,6-diol[1][2]

  • Solvent: Toluene (HPLC Grade)

  • Seeds: Pure crystals of target diol (1 wt%)

Step-by-Step Procedure:

  • Dissolution: Charge crude solid into the reactor. Add Toluene (approx. 3–5 mL per gram of solid).

  • Heating: Heat the mixture to 45 °C . Warning: Do not exceed 50 °C to avoid melting the solid if undissolved material remains. Stir until a clear solution is obtained.

  • Filtration (Optional): If insoluble particulates are present, hot filter the solution at 45 °C.

  • Cooling Ramp 1: Cool the solution to 30 °C at a rate of 0.5 °C/min.

  • Seeding: At 30 °C, the solution should be supersaturated but clear. Add 1 wt% seed crystals .

    • Validation: Observe the suspension for 30 minutes. The seeds should persist and not dissolve. If they dissolve, cool to 25 °C and re-seed.

  • Aging: Hold at seeding temperature for 1 hour to allow crystal growth sites to establish.

  • Cooling Ramp 2: Cool slowly to 0–5 °C at a rate of 0.1–0.2 °C/min. Slow cooling is essential to prevent oil formation.[1][2]

  • Isolation: Filter the slurry immediately while cold.

  • Washing: Wash the cake with cold Toluene (0 °C).

  • Drying: Vacuum dry at 30 °C (max) to prevent melting.

Protocol B: Anti-Solvent Crystallization (High Yield)

Use this method if the cooling profile in Toluene does not yield sufficient recovery.

System: Solvent: Ethyl Acetate (EtOAc) | Anti-Solvent: n-Heptane [1][2]

Step-by-Step Procedure:

  • Dissolution: Dissolve crude diol in EtOAc (1 mL/g) at Room Temperature (20–25 °C). The solution should be highly concentrated (near saturation).

  • Initial Dosing: Slowly add n-Heptane dropwise until a faint, persistent cloudiness (cloud point) appears.

  • Clarification: Add a minimal amount of EtOAc to just clear the solution again.

  • Seeding: Add 1 wt% seed crystals .

  • Anti-Solvent Addition:

    • Start dosing n-Heptane slowly.[1][2]

    • Rate: 1 mL/min (lab scale).

    • Ratio: Target a final solvent:anti-solvent ratio of 1:3 to 1:5.

  • Oiling Out Check: If droplets (oil) appear instead of solids, stop addition immediately. Heat slightly (to 30 °C) to redissolve oil, add more seeds, and resume addition more slowly.

  • Ripening: Once addition is complete, stir for 2 hours at 0–5 °C.

  • Filtration: Filter and wash with 100% n-Heptane.

Troubleshooting: The "Oiling Out" Recovery

If your crystallization results in a biphasic liquid system (oil layer on bottom, solvent on top):

  • Do NOT discard. The oil is your product.

  • Re-heat: Heat the mixture until it becomes a single phase (homogeneous).

  • Dilute: Add 10-20% more of the good solvent (Dissolver).[1] High concentration promotes oiling out.[3]

  • Seed Early: Cool down and add seeds at a higher temperature than the previous attempt.

  • Sonication: If available, brief sonication can induce nucleation in the oil phase.

References

  • Mullin, J. W. (2001). Crystallization. 4th Edition. Butterworth-Heinemann.[1][2] (Standard text for crystallization fundamentals).

  • Beckmann, W. (2013).[1] Crystallization: Basic Concepts and Industrial Applications. Wiley-VCH.[1][2] (Detailed strategies for seeding and scale-up).

  • Air Products/Evonik. (2020). Surfynol® 104 Surfactant Technical Data Sheet. (Provides solubility and physical property data for structurally similar acetylenic diols).

  • Denehy, E., et al. (2018). "Oiling Out in Crystallization: Mechanisms and Control Strategies." Organic Process Research & Development. (Authoritative guide on handling LLPS).

Disclaimer: This protocol is for research and development purposes. Users must consult the MSDS for 2,6-Dimethyloct-7-yne-2,6-diol and all solvents before handling.[1][2] The low melting point of the compound requires strict temperature monitoring.

Sources

Application Note: Handling and Purification of Air-Sensitive Alkyne Diol Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Alkyne diols serve as critical linchpins in the total synthesis of complex natural products (e.g., polyketides) and the development of functional materials. However, their utility is often compromised by two primary failure modes: oxidative homocoupling (Glaser coupling) of terminal alkynes and Meyer-Schuster/Rupe rearrangements of propargylic alcohols. This guide details a field-proven workflow to mitigate these risks, focusing on inert-atmosphere quenching, metal-scavenging workups, and "air-free" purification strategies.

Part 1: Mechanisms of Instability

To handle these intermediates effectively, one must understand the specific chemical triggers that lead to decomposition.

Oxidative Homocoupling (The "Glaser" Risk)

For alkyne diols containing a terminal alkyne moiety, the presence of trace transition metals (especially Cu, Pd, or Fe) and dioxygen triggers rapid dimerization.

  • Mechanism: Metal-acetylide formation

    
     Oxidation by 
    
    
    
    
    
    Homocoupling to 1,3-diynes.
  • Critical Control Point: This often occurs during workup when the reaction is exposed to air while catalyst residues are still present.

Propargylic Rearrangement

1,4-alkyne diols are susceptible to acid- or base-catalyzed isomerization.

  • Meyer-Schuster Rearrangement: Acid-catalyzed transposition of the hydroxyl group to form

    
    -unsaturated ketones.
    
  • Risk Factor: Silica gel is slightly acidic (

    
    ). Purification on untreated silica often leads to significant mass loss or contamination with enones.
    

Part 2: Essential Equipment & Reagent Prep[1][2][3]

Before initiating synthesis, the "inert chain" must be established. A break in this chain at the quenching stage is the most common cause of yield loss.

Solvent Degassing

Standard sparging is insufficient for highly sensitive intermediates. Use the Freeze-Pump-Thaw method for reaction solvents.[1][2]

  • Protocol:

    • Fill Schlenk flask with solvent (max 50% vol).

    • Freeze in liquid

      
      .
      
    • Evacuate to

      
       mbar for 5-10 mins.
      
    • Thaw in warm water bath (do not heat).

    • Repeat 3 cycles. Backfill with Argon (heavier than air, better blanketing).[3]

The "Buffered" Silica Slurry

For purification, neutralize the acidity of silica gel to prevent rearrangement.

  • Preparation: Slurry silica gel in the eluent containing 1% Triethylamine (

    
    ) or flush the packed column with 3 column volumes (CV) of eluent + 1% 
    
    
    
    before loading the sample.

Part 3: Protocol – The "Cold Quench" Workflow

Objective: Deactivate metal catalysts before the system sees oxygen.

Step-by-Step Procedure
  • Cool Down: Upon reaction completion, cool the reaction vessel to -78°C (or at least 0°C) while still under positive inert gas pressure.

    • Rationale: Low temperature kinetically inhibits the oxidation of metal-acetylide species.

  • Chelating Quench: Add a deoxygenated chelating solution via cannula.

    • Reagent: Saturated aqueous

      
       (for basic mixtures) or a solution of EDTA  or Sodium Diethyldithiocarbamate  (highly effective Cu scavenger).
      
    • Action: Stir vigorously at low temp for 30 mins. This sequesters metal ions from the organic phase.

  • Phase Separation:

    • Perform extraction quickly. If possible, use a separatory funnel purged with

      
       .
      
    • Keep the organic phase cold (<10°C) during drying (

      
      ).
      
  • Concentration:

    • Do not rotary evaporate to dryness if the compound is prone to polymerization. Leave as a concentrated oil.

    • Note: Backfill the rotavap with

      
       immediately after stopping rotation.
      
Visualization: The "Safe-Zone" Workflow

QuenchWorkflow cluster_danger CRITICAL DANGER ZONE (Glaser Risk) Reaction Reaction Complete (Inert Atmosphere) Cooling Cool to -78°C (Kinetic Control) Reaction->Cooling Maintain N2 Quench Cannula Add Chelating Agent (EDTA/NH4Cl) Cooling->Quench Sequester Metals Before Air Extraction Phase Separation (Min. Air Exposure) Quench->Extraction Remove Catalyst Purification Buffered Silica Chromatography Extraction->Purification Stabilize

Caption: Workflow emphasizing metal sequestration prior to air exposure to prevent catalytic oxidative coupling.

Part 4: Purification – Inert Flash Chromatography

Standard flash columns are air-permeable. For highly sensitive diols, use this modified "Schlenk Column" technique.

Protocol
  • Column Setup: Use a glass column with a ground-glass joint at the top.[4] Fit a flow-control adapter connected to the inert gas line (not air).

  • Solvent Prep: Sparge all eluents with Nitrogen for 15 mins prior to use.

  • Loading:

    • Dissolve the crude oil in a minimum amount of degassed solvent.[5]

    • Load onto the column using a long-needle syringe, placing the tip directly above the sand layer to avoid splashing.

  • Elution:

    • Apply positive Nitrogen pressure to drive the solvent. Never use compressed air.

    • Collect fractions in tubes that are immediately capped or flushed with

      
      .
      

Data: Solvent System Stability

Solvent System Additive Purpose Suitability for Alkyne Diols
Hexane/EtOAc None Standard Low (Acidic silica risk)

| Hexane/EtOAc | 1%


 | Buffer | High  (Prevents rearrangement) |
| DCM/MeOH | 0.1% 

| Buffer | Medium (Good for polar diols) | | Toluene | None | Inert | High (Low water content) |

Part 5: Storage and Transfer[7]

Once isolated, alkyne diols can degrade via slow oxidation or light-induced radical pathways.

  • Vessel: Store in amber vials with Teflon-lined screw caps. For long-term (>1 week), seal the cap with Parafilm or electrical tape.

  • Atmosphere: Flush the vial with Argon before sealing. Argon is heavier than air and forms a stable "blanket" over the solid/oil.

  • Temperature: Store at -20°C .

  • Re-opening: Allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold product.

References

  • Glaser Coupling Prevention

    • Title: Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis.[6][7][8]

    • Source: Journal of the American Chemical Society (2017).
    • URL:[Link]

  • Schlenk Line Techniques

    • Title: An Illustrated Guide to Schlenk Line Techniques.[1][3]

    • Source: The Schlenk Line Survival Guide (2023).[3]

    • URL:[Link]

  • Propargylic Oxidation Sensitivity

    • Title: Electrochemically Mediated Oxidation of Sensitive Propargylic Benzylic Alcohols.[9][10]

    • Source: Journal of Organic Chemistry (PMC/NIH) (2022).
    • URL:[Link]

  • General Handling of Air-Sensitive Reagents

    • Title: Handling Air-Sensitive Reagents (Technical Bulletin AL-134).[11]

    • Source: Sigma-Aldrich / Merck.

Sources

Troubleshooting & Optimization

Technical Support Center: Minimizing Side Reactions During Coupling of 1-Boc-4-(4-formylphenyl)piperazine (CAS 13195-76-1)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-Boc-4-(4-formylphenyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of coupling reactions involving this versatile building block. Our focus is to provide in-depth, field-proven insights into identifying, understanding, and minimizing common side reactions, particularly within the context of its most prevalent application: reductive amination .

Introduction to the Core Reaction: Reductive Amination

1-Boc-4-(4-formylphenyl)piperazine is a bifunctional reagent prized in medicinal chemistry. Its aromatic aldehyde group serves as an electrophilic handle for C-N bond formation, while the Boc-protected piperazine offers a latent nucleophilic site for further diversification. Reductive amination is the cornerstone reaction for this molecule, enabling the covalent linkage of primary and secondary amines to the phenyl ring in a highly efficient, one-pot process.[1][2]

The general mechanism proceeds in two key stages:

  • Imine/Iminium Ion Formation: The amine nucleophile attacks the aldehyde, followed by dehydration to form a C=N double bond (an imine). In mildly acidic conditions, this imine is protonated to form a more electrophilic iminium ion.

  • Reduction: A selective reducing agent delivers a hydride to the iminium ion, yielding the final, stable amine product.

While robust, this reaction is not without its challenges. The following sections are structured in a question-and-answer format to directly address the most common issues encountered in the lab, providing not just solutions, but the chemical reasoning behind them.

Overall Reductive Amination Workflow

The following diagram illustrates the standard, optimized workflow for a successful reductive amination reaction.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Aldehyde (CAS 13195-76-1) & Amine (1.0-1.2 eq) in aprotic solvent (e.g., DCE, THF) B Add Mild Acid Catalyst (e.g., Acetic Acid, optional) Stir 15-60 min for imine formation A->B Imine Formation C Add Selective Reducing Agent (NaBH(OAc)3, 1.2-1.5 eq) in portions B->C Reduction Initiation D Monitor reaction by TLC / LC-MS until SM is consumed (1-24h) C->D Reaction Progress E Quench with aq. base (e.g., NaHCO3, Na2CO3) D->E Reaction Completion F Extract with organic solvent, dry, and concentrate E->F Isolation G Purify by column chromatography or crystallization F->G Purification G Aldehyde Starting Aldehyde (CAS 13195-76-1) Product Desired Secondary Amine Product Aldehyde->Product + PrimaryAmine Primary Amine (R-NH2) PrimaryAmine->Product + SideProduct Over-alkylation Byproduct Product->SideProduct + Starting Aldehyde (Excess or High Conc.)

Caption: Desired reaction vs. over-alkylation side pathway.

Solutions:

  • Stoichiometry Control: Use a slight excess of the primary amine (1.1 to 1.2 equivalents). This increases the probability that the aldehyde will react with the intended starting amine rather than the product. [3]2. Stepwise (Indirect) Procedure: For particularly problematic cases, a two-step, one-pot procedure is highly effective. [3] * Step A (Imine Formation): Dissolve the aldehyde and primary amine in methanol (MeOH). Methanol is an excellent solvent for rapid and often quantitative imine formation. [4]Stir for 1-3 hours at room temperature.

    • Step B (Reduction): Once imine formation is complete (confirm by TLC or LC-MS), add sodium borohydride (NaBH₄) to the solution. Since the starting aldehyde has already been consumed, the lack of selectivity of NaBH₄ is no longer a concern, and it will efficiently reduce the pre-formed imine. [3]

FAQ 3: "My LC-MS shows a mass corresponding to the loss of the 100 Da Boc group. How can I prevent this?"

Cause: Acid-Catalyzed Deprotection

The tert-butoxycarbonyl (Boc) group is a well-known acid-labile protecting group. [5][6]It is designed to be stable to basic and nucleophilic conditions but is readily cleaved by strong acids like trifluoroacetic acid (TFA) or HCl. [7][8] In reductive amination, acidic conditions can arise from:

  • Use of an Acid Catalyst: Acetic acid (AcOH) is sometimes added as a catalyst to accelerate imine formation, especially with less reactive ketones or amines. [9][10]It protonates the carbonyl, making it more electrophilic. However, if too much is used or the reaction is heated, it can lead to partial or complete Boc cleavage.

  • Acidic Reagents/Byproducts: The reducing agent STAB releases acetic acid as a byproduct during the reaction, which can lower the pH.

Solutions:

  • Omit or Minimize Acid Catalyst: For reactive aldehydes like CAS 13195-76-1, an acid catalyst is often unnecessary. [9][3]The reaction typically proceeds well without it. If the reaction is sluggish, add only a catalytic amount (e.g., 0.1 equivalents) of acetic acid.

  • Control pH: Ensure the reaction is not overly acidic. If an acid catalyst is used, consider buffering the reaction or performing a basic workup promptly after completion.

  • Maintain Anhydrous Conditions: The presence of water can facilitate acid-catalyzed hydrolysis. Using anhydrous solvents and running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can improve stability.

FAQ 4: "The reaction is slow and gives poor conversion. How can I drive it to completion?"

Cause: Unfavorable Imine-Iminium Equilibrium

The rate-limiting step of a reductive amination is often the initial formation of the imine, which is a reversible equilibrium reaction that produces water. [2] Solutions:

  • Add a Mild Acid Catalyst: As mentioned, a catalytic amount of acetic acid can significantly accelerate the reaction by activating the aldehyde. [4][10]2. Remove Water: According to Le Chatelier's principle, removing the water byproduct will drive the equilibrium towards the imine product. This can be achieved by adding a dehydrating agent to the reaction mixture.

    • Molecular Sieves: Activated 3Å or 4Å molecular sieves are effective at sequestering water without interfering with the reaction.

    • Anhydrous MgSO₄ or Na₂SO₄: These can also be used as in-situ drying agents.

  • Increase Concentration: Within reasonable limits, increasing the concentration of the reactants can favor the bimolecular imine formation step.

  • Solvent Choice: Aprotic solvents like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) are generally preferred for STAB-mediated reductions. [11][12]Reactions are often faster in DCE than in THF. [3]

Troubleshooting Workflow Diagram

G Start Problem: Low Conversion / Sluggish Reaction CheckImine Is imine formation the issue? Start->CheckImine Sol1 Add catalytic AcOH (0.1 eq) to activate aldehyde CheckImine->Sol1 Yes Sol2 Add dehydrating agent (e.g., Molecular Sieves) to remove H2O CheckImine->Sol2 Yes Sol3 Increase reactant concentration CheckImine->Sol3 Yes Sol4 Switch to a faster solvent (e.g., THF -> DCE) CheckImine->Sol4 Yes End Reaction Driven to Completion Sol1->End Sol2->End Sol3->End Sol4->End

Caption: Troubleshooting workflow for low reaction conversion.

References

  • What is the role of acetic acid in the reductive amination experiment? (2024). brainly.com. [Link]

  • Reductive amination Definition - Organic Chemistry II Key... (n.d.). Fiveable. [Link]

  • Myers Chem 115. (n.d.). Harvard University. [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. (n.d.). Organic Chemistry Portal. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Reductive Amination. (n.d.). GlaxoSmithKline. [Link]

  • Reductive Amination - Common Conditions. (n.d.). organic-reaction.com. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Sodium triacetoxyborohydride. (n.d.). Organic Chemistry Portal. [Link]

  • Richardson, D., et al. (2025). Elucidating the Critical Attributes of Sodium Triacetoxyborohydride to Tune Glycoconjugation via Reductive Amination. Bioconjugate Chemistry. [Link]

  • Sodium Triacetoxyborohydride (STAB). (n.d.). Common Organic Chemistry. [Link]

  • Alcohol Speed up Boc Protection of Primary Amines. (n.d.). WuXi Biology. [Link]

  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. [Link]

  • Is the protecting group boc of the amino group stable at 37°C? (2024). ResearchGate. [Link]

  • Boc Protecting Group for Amines. (2023). Chemistry Steps. [Link]

  • Reductive amination. (n.d.). Wikipedia. [Link]

  • Wang, G., et al. (2018). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules, 23(10), 2464. [Link]

  • One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. (2023). ResearchGate. [Link]

  • Tajbakhsh, M., et al. (2007). One-Pot reductive amination of carbonyl compounds and reductive N-alkylation of amines with zirconium borohydride–piperazine. ARKIVOC, 2007(16), 143-151. [Link]

  • Reductive amination of piperazine. (2024). Reddit. [Link]

  • Matassini, C., Clemente, F., & Goti, A. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Università degli Studi di Firenze. [Link]

  • Kandepi, V., et al. (2022). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Chemistry, 4(4), 1361-1372. [Link]

Sources

Purification strategies for removing impurities from alkyne diols

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Tier: Level 3 (Senior Scientist Support) Topic: Impurity Removal & Stabilization of Alkyne Diols (e.g., TMDD, Propargyl Alcohols)

Diagnostic Triage: Start Here

Identify your specific purity issue before selecting a protocol.

SymptomProbable CauseRecommended Strategy
Yellow/Brown Discoloration Oxidation products (enones) or polymerization of trace acetylenes.Adsorption: Activated carbon treatment followed by recrystallization.
Low Melting Point / "Oiling Out" Residual solvent or presence of stereoisomers (meso/dl pairs) preventing lattice formation.Solvent Tuning: Switch to a non-polar anti-solvent system (see Protocol A).
Cloudiness in Solution Residual inorganic salts (e.g., KOH from ethynylation) or metal catalysts.Filtration/Wash: Aqueous acid wash followed by Celite filtration.
Explosive/Exothermic Decomposition CRITICAL: Distillation attempted at

C with residual base present.
Stop Immediately. Neutralize base before any thermal processing.
Strategic Workflows
Decision Matrix: Selecting the Right Method

Do not default to distillation for alkyne diols due to the thermal instability of the C≡C bond, especially in the presence of trace bases.

PurificationStrategy Start Input: Crude Alkyne Diol StateCheck Physical State? Start->StateCheck Solid Solid (e.g., TMDD) StateCheck->Solid Liquid Liquid/Oil StateCheck->Liquid Recryst Recrystallization (Protocol A) Solid->Recryst Colorless Carbon Activated Carbon (Color Removal) Solid->Carbon Colored? VacDist High-Vac Distillation (<1 mmHg, <120°C) Liquid->VacDist Thermally Stable? Flash Flash Chromatography (AgNO3-Silica for Isomers) Liquid->Flash Labile/Isomer Sep Check QC: Purity >98%? Recryst->Check Carbon->Recryst VacDist->Check Check Purity (GC/NMR) Flash->Check

Figure 1: Decision matrix for selecting purification method based on physical state and thermal stability.

Technical Deep Dive & Protocols
Protocol A: Anti-Solvent Recrystallization (For Solids like TMDD)

Target Audience: Users dealing with "oiling out" (liquid-liquid phase separation) instead of crystal formation.

The Science: Alkyne diols often possess a "Gemini" surfactant structure (two hydrophobic tails, two hydrophilic heads). In single solvents, they form micelles rather than crystals. You must break the micelle stability using a binary solvent system.

Reagents:

  • Solvent A (Good): Ethyl Acetate or Acetone (Polar aprotic).

  • Solvent B (Bad/Anti-solvent): Hexanes or Heptane (Non-polar).[1]

Step-by-Step:

  • Dissolution: Dissolve crude diol in the minimum amount of hot Solvent A (approx. 50-60°C).

    • Checkpoint: If solution is cloudy, filter hot through a 0.45µm PTFE membrane to remove salts.

  • The Cloud Point: Add hot Solvent B dropwise until a persistent turbidity (cloudiness) appears.

  • Re-solubilization: Add just enough hot Solvent A to make the solution clear again.

  • Controlled Cooling: Allow to cool to Room Temperature (RT) slowly (over 2 hours). Do not place directly in ice. Rapid cooling traps impurities and causes oiling.

  • Harvest: Filter crystals and wash with cold Solvent B.

Troubleshooting "Oiling Out": If the product separates as an oil at the bottom:

  • Cause: Temperature dropped too fast or solution is too concentrated.

  • Fix: Re-heat to dissolve the oil, add 10% more Solvent A, and seed with a pure crystal at 30°C.

Protocol B: Safe Distillation of Liquid Alkyne Diols

Target Audience: Users purifying liquid intermediates or low-melting derivatives.

The Hazard: Alkyne diols are thermally sensitive. Distillation in the presence of trace base (e.g., KOH from synthesis) causes explosive polymerization or cleavage into vinyl ethers [1].

Safety Pre-requisites:

  • Neutralization: The crude mixture must be neutralized (pH 6-7) prior to heating. Use weak acids (e.g.,

    
     bubbling or dilute HCl) and wash with brine.
    
  • Vacuum: High vacuum (<1 mmHg) is non-negotiable to keep pot temperature

    
    C.
    

Setup:

  • Use a Short Path Distillation head (minimizes thermal residence time).

  • Wrap the column in insulation; do not use a long fractionating column (pressure drop is too high).

Protocol C: Metal Catalyst Removal (Pd/Cu)

Target Audience: Pharma researchers removing Pd/C or Copper salts after Sonogashira/Ethynylation.

Context: Alkyne diols can chelate metals, making simple filtration ineffective.

  • Heterogeneous (Pd/C):

    • Dilute reaction mixture with THF or Methanol.

    • Add Celite 545 (filter aid) to the pot. Stir for 15 mins.

    • Filter through a pad of Celite.[2]

    • Pro-Tip: If filtrate remains dark (colloidal Pd), stir with activated charcoal or a thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol) for 1 hour, then re-filter [2].

  • Homogeneous (Copper/Salts):

    • Wash organic layer with 10% EDTA solution or aqueous Ammonium Chloride (

      
      ). The ammonia complexes copper (turning blue), pulling it into the aqueous phase.
      
FAQ: Advanced Troubleshooting

Q: My alkyne diol decomposes during GC analysis. How do I measure purity? A: Alkyne diols often dehydrate in hot GC injectors.

  • Solution: Use HPLC (Reverse Phase C18, Water/Acetonitrile gradient).

  • Alternative: If you must use GC, derivatize the diol first using BSTFA (silylation) to protect the hydroxyl groups and increase thermal stability.

Q: I have a mixture of meso and dl-stereoisomers. How do I separate them? A: This is common in diols like 2,4,7,9-tetramethyl-5-decyne-4,7-diol.

  • Strategy: Fractional crystallization is often sufficient (one isomer usually crystallizes preferentially).

  • Advanced: If they co-crystallize, use Flash Chromatography on silica gel. Note that standard silica may not separate them well; silver-nitrate impregnated silica (

    
    -SiO
    
    
    
    ) interacts specifically with the alkyne pi-system and can enhance separation of geometric isomers [3].

Q: The product smells like "solvent" even after drying. A: Alkyne diols can form solvates (clathrates) with solvents like toluene or benzene.

  • Fix: Melt the solid (if stable) under high vacuum to release the trapped solvent, or recrystallize from a non-solvate forming solvent like Isopropanol (IPA).

Visualizing the "Oiling Out" Phenomenon

Understanding why crystallization fails is key to fixing it.

OilingOutMechanism Soln Hot Saturated Solution Cooling Cooling Step Soln->Cooling MetaStable Metastable Zone (Ideal Growth) Cooling->MetaStable Slow Cool / Seeding Oiling Oiling Out (Liquid-Liquid Separation) Cooling->Oiling Fast Cool / High Supersaturation Crystal Pure Crystals MetaStable->Crystal ImpureOil Impure Oil Droplets Oiling->ImpureOil ImpureOil->Soln REMEDY: Re-heat & Dilute

Figure 2: The mechanism of "Oiling Out" vs. Crystallization. Note the remedy loop.

References
  • Trofimov, B. A., et al. (2009). Pyrolytic transformations of the vinyl monoethers of diols in the presence of alkalis. Russian Chemical Bulletin. Link

  • BenchChem Technical Support. (2025). Catalyst Removal in the Synthesis of Alkynediols. BenchChem Guidelines. Link

  • Williams, C. M., & Mander, L. N. (2001). Chromatography with Silver Nitrate. Tetrahedron. Link

  • Air Products and Chemicals, Inc. (2002). Surfynol® 104 Surfactant: Technical Data Sheet. Link

  • University of Mass. (2023). Recrystallization Strategies for Organic Compounds. UMass Organic Chem Labs. Link

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Technical Support Center: Optimizing Temperature Controls for 2,6-Dimethyloct-7-yne-2,6-diol Stability

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2,6-Dimethyloct-7-yne-2,6-diol. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this valuable acetylenic diol in your experiments. Maintaining the chemical fidelity of your reagents is paramount for reproducible and reliable results. This document provides in-depth, field-proven insights into optimal temperature controls, storage, and handling, structured in a practical question-and-answer format with detailed troubleshooting protocols.

Section 1: Foundational Understanding of 2,6-Dimethyloct-7-yne-2,6-diol Stability

Before delving into troubleshooting, it is crucial to understand the inherent chemical characteristics of 2,6-Dimethyloct-7-yne-2,6-diol that dictate its stability. The molecule possesses two tertiary alcohol groups and a terminal alkyne.[1] Each of these functional groups presents a potential route for degradation if not handled under optimal conditions.

  • Tertiary Alcohols : Unlike primary or secondary alcohols, tertiary alcohols are resistant to oxidation but are highly susceptible to acid-catalyzed dehydration.[2] Elevated temperatures can significantly accelerate this process, leading to the formation of undesired alkene impurities.

  • Terminal Alkyne : The acetylenic group is energy-rich and can be reactive. While generally stable, terminal alkynes can be sensitive to certain transition metals, strong bases, and high temperatures, which can induce polymerization or other rearrangements.[3]

Understanding these structural liabilities is the first principle in designing effective storage and handling protocols. The primary goal of temperature control is to minimize the kinetic energy available for these potential degradation pathways to proceed.

Table 1: Physicochemical Properties of 2,6-Dimethyloct-7-yne-2,6-diol

Property Value Source
CAS Number 29210-76-2 [4]
Molecular Formula C10H18O2 [1][4]
Molecular Weight 170.25 g/mol [1]
Melting Point 44-46 °C [4]
Boiling Point 103-105 °C @ 0.1 Torr [4]

| Physical State | Solid at room temperature |[4] |

Section 2: Frequently Asked Questions (FAQs) on Optimal Storage and Handling

This section addresses the most common questions regarding the day-to-day management of 2,6-Dimethyloct-7-yne-2,6-diol.

Q1: What are the ideal short-term and long-term storage temperatures? A1: For optimal stability, we recommend the following:

  • Long-Term Storage (> 1 month): Store the solid compound at 2-8°C in a desiccated environment. This refrigerated condition is the most effective, cost-efficient method for minimizing thermal degradation over extended periods.[5]

  • Short-Term Storage (< 1 month): Storage at ambient temperature (21 ± 3 °C) is acceptable for short durations, provided the material is protected from light and moisture. However, for ensuring the highest purity in critical applications, maintaining refrigerated conditions is always the best practice.

Q2: Is it necessary to store 2,6-Dimethyloct-7-yne-2,6-diol under an inert atmosphere? A2: Yes, for long-term storage, an inert atmosphere (nitrogen or argon) is highly recommended.[5] While the tertiary alcohol groups are not easily oxidized, the alkyne functionality and other trace impurities could be susceptible to slow oxidation over time. Purging the container headspace with an inert gas minimizes this risk and also displaces moisture, which could contribute to other degradation pathways.

Q3: How sensitive is this compound to light and moisture? A3: While specific photostability data for this molecule is not widely published, many complex organic molecules can be sensitive to UV light.[6] Therefore, as a precautionary best practice, always store the compound in an amber glass vial or an opaque container to prevent potential photodegradation.[5][6] The compound is also hygroscopic; moisture can lead to clumping and may introduce water that could participate in acid-catalyzed degradation if acidic impurities are present. Always store in a tightly sealed container in a desiccator or dry environment.

Q4: What is the recommended procedure for handling the compound upon receipt? A4: Upon receipt, visually inspect the container for an intact seal. We recommend aliquoting the material into smaller, single-use vials based on your typical experimental needs. This practice avoids repeated warming and cooling cycles of the entire stock, which can introduce moisture from condensation and increase the risk of degradation. Always handle the compound in a well-ventilated area or a chemical fume hood.[7]

Q5: Can I store solutions of this compound? If so, what are the best practices? A5: Storing the compound in solution is generally not recommended for long periods due to increased molecular mobility, which can accelerate degradation. If you must store a solution, use a high-purity, anhydrous aprotic solvent (e.g., THF, Dichloromethane). Prepare the solution fresh if possible. For short-term storage (1-2 days), store the solution tightly capped at 2-8°C. For any storage beyond a few days, a stability study on the solution should be performed using HPLC to ensure no significant degradation has occurred.

Section 3: Troubleshooting Guide: Identifying and Mitigating Thermal Degradation

This guide provides a systematic approach to troubleshooting common issues that may arise from improper temperature control or handling.

Issue 1: Inconsistent Experimental Results or Observed Loss of Potency
  • Potential Cause: This is the most common symptom of reagent degradation. The concentration of the active compound has likely decreased due to decomposition during storage or handling (e.g., leaving the material on the benchtop for extended periods).

  • Troubleshooting & Resolution:

    • Verify Storage Conditions: Immediately confirm that the material has been stored at the recommended 2-8°C and protected from light and moisture.

    • Perform a Purity Check: Analyze the current stock material using a validated analytical method like HPLC-UV or GC-MS to determine its purity against a reference standard or the certificate of analysis.

    • Use a Fresh Aliquot: For the next experiment, use a new, unopened aliquot of the compound that has been stored under ideal conditions. Compare the results to those obtained with the suspect material.

    • Implement Strict Handling Protocols: Ensure that the compound is removed from cold storage only for the time necessary to weigh it out and is returned promptly. Allow the container to warm to room temperature before opening to prevent moisture condensation.

Issue 2: Appearance of New or Enlarged Impurity Peaks in Analytical Chromatograms (HPLC/GC)
  • Potential Cause: The presence of new peaks is a definitive sign of degradation. For 2,6-Dimethyloct-7-yne-2,6-diol, the most probable degradation products arise from the acid-catalyzed dehydration of one or both tertiary alcohol groups, especially if exposed to elevated temperatures.

  • Troubleshooting & Resolution:

    • Characterize Impurities: If possible, use mass spectrometry (LC-MS or GC-MS) to determine the molecular weights of the impurity peaks. A mass loss of 18 amu (H₂O) or 36 amu (2 x H₂O) from the parent mass (170.25 g/mol ) is strong evidence for dehydration.

    • Conduct a Forced Degradation Study: To confirm the identity of these degradants and validate your analytical method, perform a forced degradation study as outlined in Protocol 4.2 . This will help you create a "fingerprint" of potential impurities.[8]

    • Review Experimental Conditions: Scrutinize your reaction or formulation buffers for any acidic components that could be catalyzing the degradation, especially if your process involves heating.

Issue 3: Observable Change in Physical Appearance (e.g., color change from white to yellow, clumping)
  • Potential Cause: A color change may indicate oxidation or the formation of highly conjugated polymeric byproducts. Clumping is a clear sign of moisture absorption.

  • Troubleshooting & Resolution:

    • Discard and Replace: Do not use material that has visibly changed color or texture for critical applications. The presence of unknown impurities could have unpredictable effects on your results.

    • Enhance Storage Conditions: If this issue is recurrent, your storage protocol needs to be improved. Ensure the container seal is airtight and always store under a blanket of inert gas (N₂ or Ar). Use a desiccator for both cold and ambient storage.

Section 4: Key Experimental Protocols

These protocols provide actionable, step-by-step guidance for maintaining the stability of 2,6-Dimethyloct-7-yne-2,6-diol.

Protocol 4.1: Recommended Aliquoting and Long-Term Storage
  • Preparation: Move the main stock container of 2,6-Dimethyloct-7-yne-2,6-diol and the required number of smaller amber glass vials into a glove box or a fume hood with an inert atmosphere supply.

  • Equilibration: Allow the main container to equilibrate to ambient temperature before opening to prevent moisture condensation.

  • Aliquoting: Carefully portion the desired amount of the solid compound into each smaller vial.

  • Inerting: Purge the headspace of each vial with dry nitrogen or argon for 30-60 seconds.

  • Sealing: Immediately and tightly cap each vial. For maximum protection, use caps with PTFE-lined septa.

  • Labeling: Clearly label each aliquot with the compound name, lot number, date, and concentration (if applicable).

  • Storage: Place the aliquoted vials into a designated, clearly marked secondary container within a refrigerator maintained at 2-8°C.

Protocol 4.2: Workflow for a Stability-Indicating Forced Degradation Study

This protocol is essential for understanding the degradation profile of the compound and for developing a robust, stability-indicating HPLC method.[9]

  • Sample Preparation: Prepare five separate solutions of 2,6-Dimethyloct-7-yne-2,6-diol at a known concentration (e.g., 1 mg/mL) in an appropriate solvent (e.g., 50:50 acetonitrile:water).

  • Stress Conditions:

    • Control: Keep one sample at 2-8°C, protected from light.

    • Acid Hydrolysis: Add 0.1 M HCl to a final concentration of 0.05 M. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH to a final concentration of 0.05 M. Heat at 60°C for 24 hours.

    • Oxidative Stress: Add 3% hydrogen peroxide to the sample. Keep at room temperature for 24 hours.

    • Thermal Stress: Heat one sample (in solid form and in solution) at 70°C for 48 hours, protected from light.[5]

  • Analysis: After the designated time, neutralize the acidic and basic samples. Analyze all five samples, alongside the control, using your HPLC method (see Protocol 4.3).

  • Evaluation: A stability-indicating method is one that can resolve the parent peak from all degradation product peaks. Compare the chromatograms to identify which conditions cause degradation and to confirm the retention times of the resulting impurities.

Protocol 4.3: Foundational HPLC-UV Method for Stability Monitoring

This serves as a starting point for method development. Optimization will be required for your specific instrumentation and impurities.[9]

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 100% B over 15 minutes, hold for 5 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • UV Detection: 210 nm (as the alkyne has minimal UV absorbance, low wavelength detection is necessary).

  • Injection Volume: 10 µL

Section 5: Visualization of Workflows and Degradation Pathways

Diagrams provide a clear, at-a-glance understanding of complex processes.

Troubleshooting_Workflow cluster_0 cluster_1 cluster_2 start Observed Issue issue1 Inconsistent Results Loss of Potency start->issue1 issue2 New/Larger Peaks in Chromatography start->issue2 issue3 Physical Change (Color, Clumping) start->issue3 action1 Verify Storage Temp Purity Check (HPLC/GC) Use Fresh Aliquot issue1->action1  Potential  Degradation action2 Characterize Peaks (MS) Conduct Forced Degradation Review Reaction Conditions issue2->action2  Confirmed  Degradation action3 Discard Material Enhance Storage Protocol Use Inert Gas & Desiccator issue3->action3  Contamination/  Gross Degradation end Problem Resolved action1->end action2->end action3->end

Caption: A logical workflow for troubleshooting common stability issues.

Degradation_Pathway cluster_0 Potential Acid-Catalyzed Dehydration Pathway cluster_1 parent 2,6-Dimethyloct-7-yne-2,6-diol intermediate Monodehydrated Intermediate parent->intermediate H+, Δ -H₂O parent_struct product Didehydrated Product (Alkene/Alkyne) intermediate->product H+, Δ -H₂O int_struct ... arrow1 ➡️ arrow2 ➡️ prod_struct ...

Caption: A simplified potential degradation pathway via dehydration.

Section 6: References

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  • Princeton University Environmental Health and Safety. (n.d.). Acetylene. Retrieved from [Link]

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  • Agency for Toxic Substances and Disease Registry. (1997). Chapter 6: Analytical Methods. In Toxicological Profile for Dichlorvos. Retrieved from [Link]

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  • Zhang, J., et al. (2021). High Working Capacity Acetylene Storage at Ambient Temperature Enabled by a Switching Adsorbent Layered Material. ACS Applied Materials & Interfaces. Retrieved from [Link]

  • Zhang, J., et al. (2021). High Working Capacity Acetylene Storage at Ambient Temperature Enabled by a Switching Adsorbent Layered Material. ACS Publications. Retrieved from [Link]

  • Global Substance Registration System (GSRS). (n.d.). 2,6-DIMETHYLOCT-7-YNE-2,6-DIOL. Retrieved from [Link]

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  • S. A. Miller. (1965). Hazards in handling acetylene in chemical processes, particularly under pressure. IChemE. Retrieved from [Link]

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  • AZO Materials. (2024). The Proper Storage and Handling of Volatile Analytical Standards. Retrieved from [Link]

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  • Dong, M. W., & Hu, G. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview with Best Practices (Part 1). LCGC International. Retrieved from [Link]

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  • Cornish, L. (2025). Analytical Techniques In Stability Testing. Separation Science. Retrieved from [Link]

  • Najafian, S., et al. (2025). Impacts of temperature and storage duration on the stability of Salvia officinalis and Satureja hortensis essential oils. Iran Agricultural Research. Retrieved from [Link]

  • Shiksha Nation. (2026). Complete Class 10 Chemistry Formulas – All Chapters. Retrieved from [Link]

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Sources

Overcoming steric hindrance in 2,6-Dimethyloct-7-yne-2,6-diol reactions

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Advanced Synthesis Division

Welcome to the technical support center for 2,6-Dimethyloct-7-yne-2,6-diol. This guide is designed for researchers, chemists, and drug development professionals who are navigating the synthetic challenges posed by this unique bifunctional molecule. The core difficulty in nearly all reactions involving this substrate is significant steric hindrance around its key functional groups: two tertiary alcohols and a terminal alkyne adjacent to a quaternary center.

This document provides in-depth troubleshooting guides, answers to frequently asked questions (FAQs), and validated protocols to help you overcome these steric barriers and achieve your synthetic goals.

The Challenge: Understanding Steric Hindrance in 2,6-Dimethyloct-7-yne-2,6-diol

The structure of 2,6-Dimethyloct-7-yne-2,6-diol presents a formidable challenge. The two tertiary hydroxyl groups are inherently less reactive and prone to elimination reactions. Furthermore, the terminal alkyne, a versatile functional group, is sterically shielded by the adjacent quaternary carbon bearing a hydroxyl group and a methyl group. This congestion can dramatically slow down or completely prevent reactions by making it difficult for reagents to approach the reactive centers.[1][2][3]

This guide is structured to address these issues head-on, providing strategies that leverage catalyst design, reagent selection, and reaction condition optimization to circumvent these steric obstacles.

cluster_molecule Steric Hindrance in 2,6-Dimethyloct-7-yne-2,6-diol cluster_challenges Key Steric Challenges cluster_solutions General Strategies Molecule Substrate (2,6-Dimethyloct-7-yne-2,6-diol) Alkyne Hindered Terminal Alkyne (Adjacent to Quaternary Center) Molecule->Alkyne affects Tertiary_OH Two Tertiary Alcohols (Prone to Elimination, Low Reactivity) Molecule->Tertiary_OH affects Catalysts Specialized Catalysts (e.g., Bulky Ligands, Highly Active Metals) Alkyne->Catalysts overcome by Reagents Reactive Reagents & Bulky Boranes (e.g., Acid Chlorides, 9-BBN) Alkyne->Reagents overcome by Conditions Modified Conditions (Higher Temp, Optimized Solvents) Alkyne->Conditions mitigated by Tertiary_OH->Reagents addressed by

Fig. 1: Conceptual overview of steric challenges and strategies.

Troubleshooting Guide & FAQs

This section is organized by reaction type. Each entry addresses a common problem in a question-and-answer format.

Section 1: Reactions at the Alkyne Moiety

The terminal alkyne is often the primary site for elaboration. However, its proximity to a bulky quaternary center requires non-standard approaches.

FAQ 1: My standard alkyne hydration is failing or giving low yields. How can I form the methyl ketone or the aldehyde?

Answer: Direct hydration of alkynes using aqueous acid is often inefficient for sterically hindered substrates.[4] The reaction conditions required can also promote side reactions involving the tertiary alcohols. You must choose a method based on the desired regiochemistry (Markovnikov vs. anti-Markovnikov).

For Markovnikov Hydration (to form a methyl ketone): Standard acid-catalyzed hydration is likely to fail. Mercury(II)-catalyzed hydration is the classic method for Markovnikov addition to terminal alkynes.[5][6][7] While effective, the toxicity of mercury salts has led to the development of alternatives. Gold-catalyzed hydration, particularly with bulky, electron-rich phosphine ligands, can be highly effective for sterically demanding alkynes as the ligands protect the gold center and prevent the formation of inactive species.[8]

For Anti-Markovnikov Hydration (to form an aldehyde): This requires a hydroboration-oxidation sequence. Critically, using borane (BH₃) is not recommended as it can react twice with the alkyne.[5] For a sterically hindered terminal alkyne, you must use a bulky, sterically encumbered borane reagent.[4][7]

  • Recommended Reagents: Disiamylborane (Sia₂BH) or 9-Borabicyclo[3.3.1]nonane (9-BBN) are ideal.[9][10] Their large size enhances selectivity for the terminal carbon (anti-Markovnikov) and physically prevents a second hydroboration from occurring.[10]

  • Mechanism: The reaction proceeds through a syn-addition of the B-H bond across the alkyne, followed by oxidation with basic hydrogen peroxide to yield an enol, which rapidly tautomerizes to the more stable aldehyde.[10][11]

Protocol 1: Anti-Markovnikov Hydration via Hydroboration-Oxidation

This protocol details the formation of (2,6-dihydroxy-2,6-dimethyl-octan-8-al) using 9-BBN.

cluster_workflow Hydroboration-Oxidation Workflow Start Dissolve Substrate in Anhydrous THF Cool Cool to 0 °C (Inert Atmosphere) Start->Cool Add9BBN Add 9-BBN Solution (0.5 M in THF) Dropwise Cool->Add9BBN Warm Warm to RT Stir 12-16 h Add9BBN->Warm Oxidation Cool to 0 °C Add EtOH, then 6M NaOH (aq) Then slowly add 30% H₂O₂ (aq) Warm->Oxidation Workup Stir at RT for 4 h Quench with sat. NH₄Cl Extract with Ether Oxidation->Workup Purify Dry (Na₂SO₄), Concentrate Purify via Column Chromatography (Silica Gel) Workup->Purify Product Desired Aldehyde Product Purify->Product

Fig. 2: Step-by-step workflow for hydroboration-oxidation.

Methodology:

  • Setup: Under an inert atmosphere (Nitrogen or Argon), dissolve 2,6-dimethyloct-7-yne-2,6-diol (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Hydroboration: Cool the solution to 0 °C in an ice bath. Slowly add a solution of 9-BBN (1.1 eq, 0.5 M in THF) dropwise. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours.

  • Oxidation: Cool the mixture back to 0 °C. Sequentially and slowly add ethanol, aqueous sodium hydroxide (6 M), and finally, 30% hydrogen peroxide. Caution: The addition of peroxide is exothermic; add it slowly to maintain control.

  • Workup: Allow the mixture to warm to room temperature and stir for 4 hours. Quench the reaction by adding saturated aqueous ammonium chloride. Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude aldehyde can be purified by silica gel column chromatography.

FAQ 2: I am struggling with Sonogashira coupling. My catalyst seems to be inactive or I get low conversion.

Answer: This is a classic steric hindrance problem.[2] While Sonogashira couplings are robust, highly congested terminal alkynes can be challenging substrates.[12] The bulky groups around your alkyne can prevent the formation of the key copper(I) acetylide intermediate or hinder its subsequent transmetalation to the palladium center.

Troubleshooting Strategies:

StrategyRationaleKey Considerations
Increase Catalyst Loading A higher concentration of the active catalyst can overcome slow reaction kinetics.Increase Pd catalyst from 1-2 mol% to 5-10 mol%. May also need to increase CuI co-catalyst.
Use Bulky, Electron-Rich Ligands Ligands like XPhos or SPhos can stabilize the active Pd(0) species and promote oxidative addition with the aryl halide, even with hindered substrates.These ligands create a more reactive, albeit sterically demanding, catalytic center.
Employ a Copper-Free Protocol Copper can sometimes lead to alkyne homocoupling (Glaser coupling). Copper-free Sonogashira reactions, often using a palladium catalyst with a suitable base like tetrabutylammonium acetate, can provide cleaner reactions for complex substrates.[13]This method avoids the formation of potentially problematic copper acetylides.
Higher Reaction Temperatures Increasing the temperature provides the necessary activation energy to overcome the steric barrier.[1]Use a high-boiling solvent like toluene or DMF. Monitor for substrate decomposition at elevated temperatures.
Section 2: Reactions at the Hydroxyl Groups

The two tertiary alcohols are poor nucleophiles and poor leaving groups, making them difficult to functionalize directly.

FAQ 3: I cannot oxidize the tertiary alcohols. Is there any way to form a ketone at these positions?

Answer: Direct oxidation of tertiary alcohols is generally not possible under standard conditions (e.g., using chromium or manganese-based oxidants) because they lack a hydrogen atom on the alcohol-bearing carbon.[14][15] Attempting to use harsh oxidizing agents will likely lead to C-C bond cleavage and degradation of the molecule.

Alternative Synthetic Routes: If a ketone at the C2 or C6 position is required, you must redesign your synthesis. Consider starting with a precursor that already contains the ketone functionality or can be easily converted to it before the introduction of the other functional groups. For this specific substrate, assume the tertiary alcohols are synthetically inert to oxidation.

However, if you have successfully hydrated the alkyne to a secondary alcohol (as described in FAQ 1), that new hydroxyl group can be oxidized. But even this secondary alcohol is sterically hindered.

  • Problem: Standard oxidants like PCC or Swern oxidation might be slow.

  • Solution: Use a highly active catalyst designed for hindered alcohols. 2-Azaadamantane N-oxyl (AZADO) catalysts are superior to TEMPO for the oxidation of sterically hindered secondary alcohols.[16][17]

FAQ 4: How can I selectively protect one of the two tertiary hydroxyl groups?

Answer: Selective mono-protection of the two tertiary alcohols in 2,6-dimethyloct-7-yne-2,6-diol is exceptionally challenging and likely not feasible in a single, high-yielding step. The electronic and steric environments of the two hydroxyls are nearly identical.

Recommended Strategy: Di-Protection The most practical approach is to protect both hydroxyl groups, perform the desired reaction at the alkyne, and then remove the protecting groups.

Choosing a Protecting Group:

  • Silyl Ethers (e.g., TBS, TIPS): These are common and robust. However, protecting a tertiary alcohol with a bulky silyl group like tert-butyldimethylsilyl (TBS) can be very slow. You may need forcing conditions (e.g., using TBS-triflate with 2,6-lutidine as a base) or a less hindered silyl group.

  • Acetals/Ketals: These are generally used for 1,2- or 1,3-diols and are not applicable here.[18][19]

Protocol 2: Di-protection of Hydroxyl Groups with a Silyl Ether This protocol describes the protection of both hydroxyls using triethylsilyl chloride (TESCl), which is less sterically demanding than TBSCl.

  • Setup: Dissolve the diol (1.0 eq) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF). Add imidazole (2.5 eq) or 2,6-lutidine.

  • Silylation: Cool the mixture to 0 °C. Add triethylsilyl chloride (TESCl) (2.2 - 2.5 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until TLC or GC-MS analysis shows complete conversion of the starting material (this may take 12-24 hours).

  • Workup: Quench the reaction with water and extract with an organic solvent like ether. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the resulting di-silylated product by column chromatography. The protected compound can now be used in subsequent reactions targeting the alkyne.

References

  • Fiveable. (2025, August 15). Steric Hindrance Definition - Intro to Chemistry Key Term...
  • OpenStax. (2023, September 20). 9.
  • Chemistry LibreTexts. (2024, September 30). 9.
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  • PubMed.
  • Hatanaka, Y., & Hiyama, T. (2000, March 2). Coupling Reactions of Alkynylsilanes Mediated by a Cu(I)
  • Master Organic Chemistry. (2011, July 18).
  • Master Organic Chemistry. (2013, May 14).
  • Lumen Learning. Hydration of Alkynes | MCC Organic Chemistry.
  • Oxford Learning Link. Appendix 6: Protecting groups.
  • Chemistry LibreTexts. (2023, August 15). 16.
  • ResearchGate. (2025, August 6).
  • Master Organic Chemistry. (2024, January 23).
  • Chad's Prep. (2020, December 10). 9.
  • Organic Chemistry Portal. Protective Groups.
  • Chemistry LibreTexts. (2023, January 22).
  • Wikipedia. Protecting group.
  • ACS Publications. (2002, May 25). Alkyne Coupling Reactions Mediated by Iron(II) Complexes: Highly Chemo- and Regioselective Formation of η6-Coordinated Arene and Pyridine Complexes | Organometallics.
  • Organic Chemistry Portal.
  • ChemTalk. (2021, June 9). Steric Hindrance.
  • Organic Chemistry Portal.
  • Chemguide.

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Technical Support Center: Catalyst Integrity & Reagent Quality (CAS 13195-76-1)

[1][5]

Product: Triisobutyl Borate (CAS 13195-76-1) Application: Borylation Reagent, Polymerization Additive, Lewis Acid Precursor.[1][2] Status: Active Support

Diagnostic Workflow: Is Your Reagent Killing Your Catalyst?

Before adjusting reaction parameters, determine if the poisoning originates from the Triisobutyl Borate reagent itself.[1][2] Use this logic gate to diagnose the failure mode.

DiagnosticTreeStartReaction Failure:Low Yield / No ConversionCheckReagentStep 1: Inspect CAS 13195-76-1(Triisobutyl Borate)Start->CheckReagentPhysicalCheckIs the liquid cloudyor containing precipitate?CheckReagent->PhysicalCheckKFCheckKarl Fischer Titration:Is Water > 200 ppm?CheckReagent->KFCheckHydrolysisDIAGNOSIS: HydrolysisProduct contains Boric Acid/Alcohol.POISON: Alcohol binding to Metal Center.PhysicalCheck->HydrolysisYesImpuritiesStep 2: Check Catalyst SystemPhysicalCheck->ImpuritiesNoMoisturePoisonDIAGNOSIS: Moisture IngressPOISON: Protonolysis of Metal-Ligandor Hydrolysis of Catalyst.KFCheck->MoisturePoisonYesLewisBaseDIAGNOSIS: Lewis Base InhibitionReagent is competing forLewis Basic sites.Impurities->LewisBaseSubstrate containsAmines/Pyridines?

Figure 1.[2] Diagnostic decision tree for isolating the source of catalytic failure when using Triisobutyl Borate.

Troubleshooting Scenarios

Scenario A: The "Hidden" Poison (Hydrolysis Products)

Symptom: The reaction starts but stalls rapidly.[2] The catalyst (e.g., Pd, Ir, or Ti) turns black or precipitates (metal agglomeration).[1] Mechanism: Triisobutyl borate is highly moisture-sensitive.[1][2] Upon exposure to ambient air, it hydrolyzes:

12
  • The Poison: Isobutanol . Many high-performance catalysts (especially early transition metals like Ti/Zr in polymerization, or specific organometallic intermediates) are inhibited by alcohols which coordinate strongly to the vacant metal site, blocking the substrate.[1][2]

  • Secondary Poison: Boric Acid .[2] The acidic proton can protonate electron-rich ligands (like phosphines or carbenes), causing ligand dissociation and irreversible catalyst decomposition.[1][2]

Protocol: Reagent Purification & Handling

  • Visual Check: If the liquid is not perfectly clear (i.e., hazy), hydrolysis has occurred.[2] Discard.

  • Distillation: Distill CAS 13195-76-1 under inert atmosphere (Nitrogen/Argon) before use.

    • Boiling Point: ~212°C (at 760 mmHg).[2] Vacuum distillation is recommended to avoid thermal degradation.[2]

  • Storage: Store over activated 4Å molecular sieves in a glovebox.

  • Scavenger Test: If using in a sensitive catalytic cycle, add a sacrificial Lewis acid (e.g., TMSCl) to scavenge trace alcohol before adding the metal catalyst.[2]

Scenario B: Lewis Base Inhibition (Substrate Competition)

Symptom: No conversion is observed, but the catalyst remains in solution (no precipitation).[2] Mechanism: If you are using Triisobutyl Borate as a Lewis Acid catalyst or promoter, it is relatively weak (

2
  • The Poison: Strong Lewis bases (amines, pyridines, imidazoles) in your substrate will bind irreversibly to the Boron center, forming a stable tetrahedral adduct (

    
     Boron).[1][2] This shuts down the Lewis acidity.[2]
    
  • Causality: The substrate "poisons" the borate reagent, preventing it from activating the electrophile.[2]

Protocol: Lewis Acid Protection

  • Equivalents: Increase the loading of Triisobutyl Borate to >1.5 equivalents relative to the Lewis basic sites.

  • Bulky Borates: If 13195-76-1 fails due to strong binding, switch to a sterically hindered variant like Triisopropyl borate or Tri-tert-butyl borate to discourage N-coordination while maintaining O-coordination (if applicable).[1]

  • Pre-complexation: Pre-treat the amine substrate with a stronger, non-interfering Lewis acid (e.g.,

    
    ) to "mask" the nitrogen lone pair before adding the borate.[2]
    
Scenario C: Peroxide Contamination (Oxidative Addition Failure)

Symptom: Gradual loss of catalyst activity; phosphine ligands (if used) show oxidation in ³¹P NMR (shift to ~30-50 ppm for phosphine oxides).[1][2] Mechanism: Alkyl borates, like ethers, can form peroxides upon prolonged storage in air.[2]

  • The Poison: Peroxides .[2] These oxidize low-valent metal centers (Pd⁰ → Pdᴵᴵ) or oxidize the ligands (Phosphine → Phosphine Oxide), rendering the catalyst inactive for oxidative addition cycles.[1]

Protocol: Peroxide Test

  • Test Strip: Use a standard Quantofix® Peroxide test strip on the neat liquid.

  • Remediation: If positive (>5 ppm), pass the neat liquid through a short column of activated basic alumina inside a glovebox. This removes peroxides and trace acidic impurities.[2]

Comparative Data: Solvent & Reagent Compatibility

When using Triisobutyl Borate in metal-catalyzed cross-couplings (e.g., Suzuki), the solvent system dictates the stability of the borate and the catalyst.[1][2]

Solvent SystemHydrolysis RiskCatalyst Stability (Pd/Ir)Recommendation
THF (Anhydrous) LowHighPreferred. Excellent solubility for borates and catalysts.[1]
DMF / DMAc ModerateModerateCaution. Hygroscopic solvents often introduce water, triggering borate hydrolysis.[2]
Alcohols (MeOH/EtOH) Critical LowAvoid. Alcohol exchange (transesterification) alters the borate structure; protic nature may deactivate sensitive catalysts.[2]
Toluene Very LowHighGood. Ideal for high-temp activations, but poor solubility for some polar borate adducts.[2]

Mechanistic Visualization: The Poisoning Pathway[1][5]

The following diagram illustrates how moisture ingress transforms the reagent (Triisobutyl Borate) into a catalyst poison (Isobutanol/Boric Acid).

PoisoningMechanismcluster_0Reagent Degradationcluster_1Catalyst DeactivationBorateTriisobutyl Borate(CAS 13195-76-1)ReactionHydrolysisBorate->Reaction+WaterH₂O(Trace Moisture)Water->ReactionAlcoholIsobutanol(Byproduct)Reaction->AlcoholAcidBoric Acid(Byproduct)Reaction->AcidBlockedCatInhibited Catalyst(Alcohol-Bound)Alcohol->BlockedCatCoordinationto Vacant SiteDeadCatDecomposed Catalyst(Ligand Loss)Acid->DeadCatProtonationof LigandActiveCatActive Metal Catalyst(LₙM)

Figure 2. The cascade effect of moisture on Triisobutyl Borate, generating poisons that target the metal catalyst.[1][2]

Frequently Asked Questions (FAQ)

Q1: I am trying to perform an Iridium-catalyzed C-H borylation and my reaction is failing. Is this CAS number correct? A: If you are looking for the catalyst itself, you likely need [Ir(COD)(OMe)]₂ (Bis(1,5-cyclooctadiene)di-µ-methoxydiiridium(I)), which is CAS 12148-71-9 .[1][2] If you are using CAS 13195-76-1 (Triisobutyl Borate) as the boron source in this reaction, ensure it is distilled.[1][2] Commercial samples often contain high levels of isobutanol, which inhibits the Iridium center by competing with the substrate for the vacant coordination site [1].[1]

Q2: Can I use Triisobutyl Borate as a substitute for Trimethyl Borate (TMB) or Triisopropyl Borate (TiPB)? A: Yes, but with kinetic differences. Triisobutyl borate is sterically bulkier than TMB but less bulky than TiPB.[1]

  • Impact: It hydrolyzes slower than TMB (good for handling) but transesterifies slower.[1] If your catalytic cycle requires the borate to undergo transesterification (e.g., with a diol), the reaction rate will be slower, potentially leading to catalyst decomposition over the extended timeframe [2].[1][2]

Q3: How do I remove the "poison" (Isobutanol) if hydrolysis has already occurred? A: You cannot easily separate the alcohol from the borate in situ without affecting the stoichiometry. The azeotrope of Isobutanol/Water is difficult to manage in sensitive catalytic reactions.[1][2]

  • Solution: It is far more effective to re-distill the borate or purchase a fresh "anhydrous" grade packaged under Argon. Do not attempt to "dry" hydrolyzed borate with molecular sieves alone, as the alcohol remains.[1][2]

References

  • Hartwig, J. F. (2014).[2] "Borylation and Silylation of C–H Bonds: A Platform for Diverse C–H Bond Functionalizations." Accounts of Chemical Research, 45(6), 864–873.[1]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[2] "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 43, 412-443.[1][2]

  • Sigma-Aldrich. (2024).[1][2] "Product Specification: Triisobutyl Borate (CAS 13195-76-1)."[1][2][3][4][6][7] Merck KGaA.[2] [1][2]

  • Brown, H. C., & Cole, T. E. (1983).[2] "Organoboranes.[2] 31. Organoboranes from the reaction of organolithium reagents with trialkyl borates." Organometallics, 2(10), 1316–1319.[1][2]

Resolving solubility issues of 2,6-Dimethyloct-7-yne-2,6-diol in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

2,6-Dimethyloct-7-yne-2,6-diol (C₁₀H₁₈O₂) is a tertiary acetylenic diol often utilized as a synthesis intermediate or a non-ionic surfactant.[1][2][3] Its structure—a hydrophobic hydrocarbon backbone anchored by two hydrophilic hydroxyl groups and a terminal alkyne—creates a "Gemini-like" amphiphilic profile.[1][2][3]

While this duality provides unique surface-active properties, it frequently leads to solubility challenges:[1][2][3]

  • Crystallization in non-polar solvents (due to hydroxyl hydrogen bonding).[2][3]

  • Phase separation (oiling out) in aqueous systems.[2][3]

  • Slow dissolution rates due to its solid state (MP: ~44–46°C) and lattice energy.[2][3]

Physicochemical Profile
PropertyValueImplication for Solubility
CAS Number 29210-76-2Unique identifier for MSDS/TDS verification.
Molecular Weight 170.25 g/mol Low MW facilitates diffusion but high density of functional groups affects polarity.[2][3]
Physical State Waxy Solid / CrystallineRequires energy (heat/sonication) to break lattice forces.[2][3]
Melting Point 44–46°CCritical: Gentle heating (>46°C) transforms it to a liquid, drastically improving miscibility.[2][3]
LogP (Predicted) ~1.3 – 1.8Moderately lipophilic; soluble in mid-polarity organics, poor in strict hydrocarbons.[2][3]
H-Bond Donors 2 (Tertiary -OH)Strong tendency to self-aggregate in non-polar media.[1][2][3]

Solvent Selection & Compatibility Matrix

The most common error is attempting to dissolve this diol in strict non-polar solvents (Hexane) or strict polar solvents (Water) without a co-solvent.[2][3]

Solubility Decision Tree

SolubilityTree Start Start: Select Solvent System Target What is the target application? Start->Target Reaction Organic Synthesis Target->Reaction Analysis Analytical (HPLC/GC) Target->Analysis Formulation Aqueous Formulation Target->Formulation PolarityCheck Is non-polar solvent required? Reaction->PolarityCheck UseMeOH Use Methanol or Acetonitrile (Fully Miscible) Analysis->UseMeOH WaterSol Direct Water Solubility is Low (<0.5%) Formulation->WaterSol UseEther Use THF or 2-MeTHF (Excellent Solubility) PolarityCheck->UseEther No UseTol Use Toluene + 5% Alcohol Co-solvent (Prevents precipitation) PolarityCheck->UseTol Yes CoSolvent Pre-dissolve in IPA or Propylene Glycol, then dilute with water WaterSol->CoSolvent caption Figure 1: Solvent Selection Logic for 2,6-Dimethyloct-7-yne-2,6-diol based on application requirements.

Solvent Compatibility Table
Solvent ClassSpecific SolventSolubility RatingTechnical Notes
Alcohols Methanol, Ethanol, IPAExcellent Primary choice.[1][2][3] Breaks intermolecular H-bonds effectively.[1][2][3]
Ethers THF, 2-MeTHF, MTBEGood to Excellent Good for synthesis.[1][2][3] THF is superior due to moderate polarity.[2][3]
Chlorinated Dichloromethane (DCM)Good Useful for extraction, but high volatility may cause crusting.[2][3]
Aromatics Toluene, BenzeneModerate May require heating to >45°C to initiate dissolution.[2][3] Risk of precipitation upon cooling.[2][3]
Alkanes Hexane, HeptanePoor Not recommended. The diol is too polar.[1][2][3] Will form a gum or precipitate.[2][3]
Aprotic Polar DMSO, DMFExcellent High solubility but difficult to remove.[2][3] Use only if necessary.

Troubleshooting & FAQs

Issue 1: "The compound forms a gummy residue in Toluene/Hexane and won't dissolve."

Diagnosis: The solvent is too non-polar. The diol molecules are hydrogen-bonding to each other (aggregation) rather than interacting with the solvent.[1][2][3] Solution:

  • The "Spike" Method: Add a polar co-solvent.[2][3] Adding 2–5% (v/v) of Isopropanol (IPA) or THF to the toluene will disrupt the hydrogen network and solubilize the diol instantly.[2][3]

  • Thermal Shift: Heat the mixture to 50°C (just above the melting point of 44–46°C). Once molten, the diol disperses more easily.[2][3] Maintain agitation while cooling to prevent recrystallization.[2][3]

Issue 2: "I see precipitation when diluting my stock solution into aqueous media."

Diagnosis: The "Ouzo Effect." You are exceeding the critical solubility limit in water.[2][3] The hydrophobic backbone causes the molecule to crash out when the organic co-solvent concentration drops too low.[2][3] Solution:

  • Step 1: Ensure your initial stock is in a water-miscible solvent (Ethanol or DMSO).[1][2][3]

  • Step 2: Add the organic stock TO the water (not water to stock) slowly with rapid stirring. This prevents high local concentrations that trigger nucleation.[2][3]

  • Step 3: If a clear solution is required, ensure the final concentration is below the solubility limit (typically <0.5 wt% without surfactants) or add a hydrotrope like Propylene Glycol .[2][3]

Issue 3: "Dissolution is extremely slow at room temperature."

Diagnosis: The crystal lattice energy of the solid diol is resisting solvation.[2][3] Protocol: The "Melt-Dispersion" Technique

  • Weigh the solid diol into the vessel.

  • Add the solvent.[3][4][5]

  • Sonication: Sonicate at 40 kHz for 5–10 minutes. The cavitation energy helps break particle agglomerates.[2][3]

  • Gentle Heat: If sonication fails, warm the vessel to 45–50°C . Since the melting point is low, this phase transition drastically increases the dissolution rate.[2][3]

Detailed Dissolution Workflow

Follow this protocol for preparing high-concentration stock solutions (e.g., for biological assays or synthesis).

DissolutionProtocol Step1 1. Weigh Solid (Target Conc.) Step2 2. Add Solvent (Start with 80% Vol) Step1->Step2 Step3 3. Agitation Cycle Step2->Step3 Check Visual Check: Clear? Step3->Check Heat Apply Heat (50°C) or Sonicate Check->Heat No TopUp 4. Top up to Final Volume Check->TopUp Yes Heat->Step3 Filter 5. Filter (0.22 µm) (Optional) TopUp->Filter caption Figure 2: Standard Operating Procedure (SOP) for dissolving 2,6-Dimethyloct-7-yne-2,6-diol.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 120154, 2,6-Dimethyloct-7-ene-2,6-diol (Analogous Structure & Properties).[1][2][3] Retrieved from [Link]

  • Air Products (Evonik).Surfynol® Surfactants: Acetylenic Diol Chemistry and Solubility Principles. (General reference for acetylenic diol behavior).

Disclaimer: This guide is intended for R&D use by trained professionals. Always consult the specific Safety Data Sheet (SDS) for CAS 29210-76-2 before handling.

Sources

Technical Support Center: Mitigating Moisture Sensitivity in Vitamin D Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Vitamin D intermediates. The inherent sensitivity of these compounds to moisture presents a significant challenge, often leading to reduced yields, impurity formation, and compromised product stability.[1][2] This guide is designed with full editorial control to provide practical, in-depth solutions to common problems encountered during synthesis and handling. It moves beyond simple procedural lists to explain the underlying chemical principles, ensuring that every protocol is a self-validating system for robust and reproducible results.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common issues. For more detailed troubleshooting, please refer to the subsequent sections.

Q1: My reaction yield is consistently low when working with Vitamin D intermediates. Could moisture be the culprit?

A1: Absolutely. Low reaction yields are a classic symptom of moisture contamination.[3][4] Vitamin D intermediates often possess functional groups that are highly reactive with water. This can lead to the decomposition of starting materials, inactivation of reagents (especially organometallics or strong bases), and the formation of unwanted byproducts.[5] It is crucial to ensure all components of your reaction—glassware, solvents, and reagents—are scrupulously anhydrous.[6]

Q2: I've observed unexpected peaks in my HPLC and NMR analyses. How can I determine if these are moisture-related impurities?

A2: Moisture can induce several degradation pathways, including isomerization and transesterification.[1][7] For example, under certain conditions, water can catalyze the isomerization of Vitamin D3 to pre-vitamin D3 or tachysterol.[8][9] If your formulation is in an oily matrix, transesterification with triglycerides can form esters of Vitamin D.[1][7] To confirm, you can run a controlled experiment where a small amount of water is intentionally added to your intermediate and monitor the formation of these specific impurities by LC-MS to compare with your reaction profile.

Q3: What is the single most critical step to prevent moisture contamination?

A3: While the entire workflow requires vigilance, the most critical preventative step is the rigorous drying of solvents.[10] Solvents often contain significantly more dissolved water than is apparent and are a primary vector for introducing moisture into a reaction.[10] Using a properly dried and tested solvent is fundamental to success.

Q4: How can I be certain my solvents are dry enough for my synthesis?

A4: Visual inspection is insufficient. The gold standard for quantifying water content in organic solvents and pharmaceutical intermediates is Karl Fischer (KF) titration.[11][] This technique is highly selective for water and can accurately measure moisture content down to parts-per-million (ppm) levels.[] For many sensitive reactions, a water content of <50 ppm is required.

Q5: Are there any special considerations for storing hygroscopic Vitamin D intermediates?

A5: Yes. Hygroscopic solids readily absorb moisture from the atmosphere.[13] Storage should be in a tightly sealed container, preferably within a desiccator containing an active drying agent like silica gel or anhydrous calcium sulfate.[14] For highly sensitive materials, storage inside an inert atmosphere glovebox is recommended.[15] Using parafilm to seal container lids can also provide an additional barrier.[14]

Part 2: In-Depth Troubleshooting Guides

This section addresses specific experimental failures in a problem-and-solution format, providing a logical path to identify and resolve moisture-related issues.

Scenario 1: Reaction Failure or Low Yield

Problem: You are performing a Grignard reaction or a Wittig-Horner coupling to build the Vitamin D framework, but the reaction either fails to proceed or results in a very low yield of the desired product.[16][17]

Troubleshooting Workflow:

G A Low Yield / Failed Reaction B Test Solvent Water Content (Karl Fischer Titration) A->B C Water Content > 50 ppm? B->C Measure D Re-dry Solvent (See Protocol 1) C->D Yes J Glassware Properly Dried? (Oven/Flame-Dried) C->J No D->B Re-test E Check Reagent Integrity F Reagent Old or Improperly Stored? E->F Assess I Reaction Success E->I Reagent OK G Procure Fresh Reagent F->G Yes H Review Inert Atmosphere Technique (See Best Practices) F->H No G->A Restart Reaction H->A Restart Reaction J->E Yes K Dry Glassware Thoroughly (See Best Practices) J->K No K->J Re-check G start Start activate Activate Sieves (Heat >200°C under vacuum, 8h) start->activate cool Cool Sieves (Under Inert Gas) activate->cool add_sieves Transfer Activated Sieves to Solvent (Under Inert Gas) cool->add_sieves add_solvent Add Solvent to Oven-Dried Flask add_solvent->add_sieves incubate Incubate (48-72 hours) add_sieves->incubate kf_test Verify Dryness (Karl Fischer Titration) incubate->kf_test ready Solvent Ready for Use kf_test->ready < 50 ppm fail Incubate Longer or Re-Activate Sieves kf_test->fail > 50 ppm dispense Dispense Using Anhydrous Technique ready->dispense fail->incubate end End dispense->end

Caption: Experimental workflow for drying solvents.

Protocol 2: Quantitative Moisture Analysis by Karl Fischer (KF) Titration

This protocol outlines the general steps for determining the water content of a liquid sample (e.g., a dried solvent or liquid intermediate). [11][18] Apparatus:

  • Volumetric or Coulometric Karl Fischer Titrator (Coulometric is for very low moisture levels, <1%). [11]* Gas-tight syringes and needles.

  • Analytical balance.

Procedure:

  • System Preparation:

    • Ensure the KF titrator's reaction cell is sealed from atmospheric moisture and the reagents (anolyte and catholyte) are fresh. [18] * Run a pre-titration to neutralize any residual water within the cell until a stable, low drift is achieved as per the instrument's specifications.

  • Titer Determination (Volumetric KF - Self-Validation Step 1):

    • Accurately inject a known amount of a certified water standard (or a sample with a known water content, like sodium tartrate dihydrate) into the cell.

    • Perform the titration. The result should be within the specified tolerance (e.g., ±5%) of the standard's certified value. This validates the concentration of the iodine-containing titrant.

  • Sample Analysis:

    • Accurately weigh a gas-tight syringe.

    • Draw a precise volume of the sample liquid into the syringe and re-weigh it to determine the exact mass of the sample added.

    • Quickly inject the sample into the KF reaction cell, ensuring the needle tip is below the surface of the anolyte.

    • Start the titration and record the result (typically given in ppm, %, or µg of water).

  • System Integrity Check (Self-Validation Step 2):

    • After a series of measurements, re-run the water standard to ensure the system remains accurate. [19]

Best Practices for General Handling
  • Glassware Preparation: All glassware must be rigorously dried before use. The most effective method is to place it in a laboratory oven at >120°C overnight. [6]For immediate use, glassware can be assembled hot or flame-dried under vacuum, then allowed to cool under a stream of dry inert gas. [20]* Inert Atmosphere: Reactions sensitive to moisture must be conducted under an inert atmosphere (Nitrogen or Argon). [6]This is achieved using a Schlenk line or in a glovebox. [15]Ensure all joints are well-sealed and the system is purged of air before adding reagents.

  • Reagent Transfers: Use oven-dried syringes and needles that have been flushed multiple times with inert gas. [15]For transferring larger volumes of liquids, use a double-tipped needle (cannula) with a positive pressure of inert gas to push the liquid from one sealed vessel to another. [15]

References
  • AZoM. (2019). Moisture Analysis in the Pharmaceutical Industry. Available from: [Link]

  • Analab Scientific Instruments. (2024). The Role of Karl Fischer Titration in Pharmaceutical Analysis. Available from: [Link]

  • Pharmaceutical Technology. (2019). Detecting Residual Moisture in Lyophilized Product. Available from: [Link]

  • Scribd. Effective Methods for Drying Solvents | PDF. Available from: [Link]

  • Moodle@Units. Preparing Anhydrous Reagents and Equipment. Available from: [Link]

  • PMC (PubMed Central). (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Available from: [Link]

  • Chemistry LibreTexts. (2021). Drying Solvents. Available from: [Link]

  • ResearchGate. (2025). Moisture Analysis Methods - From Laboratory to Process | Request PDF. Available from: [Link]

  • iChemical. (2026). Detailed Methods for Drying and Purifying Common Organic Solvents in the Laboratory. Available from: [Link]

  • CEM Corporation. Rapid & Precise Moisture Analysis for Healthcare Products. Available from: [Link]

  • News-Medical. (2025). KF titration in pharmaceuticals. Available from: [Link]

  • ResearchGate. Degradation of vitamin D-3 in a stressed formulation: The identification of esters of vitamin D-3 formed by a transesterification with triglycerides. Available from: [Link]

  • SlideShare. (2016). : Karl Fischer Titration: BY:Ranjeet Ranjan. Available from: [Link]

  • ResearchGate. (2019). Is there a practical and efficient way to protect hygroscopic compounds from water uptake? Available from: [Link]

  • Quora. (2015). What could be reason for getting a very low yield in organic chemistry? Available from: [Link]

  • YSI. (2021). Top Tips | Karl Fischer Sample Preparation in Pharmaceuticals. Available from: [Link]

  • University of Rochester Chemistry Department. Troubleshooting: How to Improve Yield. Available from: [Link]

  • PMC (PubMed Central). (2021). Comprehensive Stability Study of Vitamin D3 in Aqueous Solutions and Liquid Commercial Products. Available from: [Link]

  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Available from: [Link]

  • Bry-Air. Excellent Humidity Control in Pharmaceutical Manufacturing. Available from: [Link]

  • Radleys. Are these basic mistakes preventing you from getting a good yield? Available from: [Link]

  • PMC (PubMed Central). Production of Vitamin D3-Fortified Plant-Based Meat Analogs Through High-Moisture Extrusion. Available from: [Link]

  • MDPI. (2025). Vitamin D: Beyond Traditional Roles—Insights into Its Biochemical Pathways and Physiological Impacts. Available from: [Link]

  • Linus Pauling Institute, Oregon State University. (2021). Vitamin D. Available from: [Link]

  • PMC (PubMed Central). Vitamin D Metabolism, Mechanism of Action, and Clinical Applications. Available from: [Link]

  • Reddit. (2020). Synthesis - General tips for improving yield? : r/chemistry. Available from: [Link]

  • ACS Publications. (2014). Synthesis and Biological Activity of 25-Hydroxy-2-methylene-vitamin D3 Analogues Monohydroxylated in the A-ring | Journal of Medicinal Chemistry. Available from: [Link]

  • ORBi (Open Repository and Bibliography). (2022). Comprehensive analysis of vitamin D3 impurities in oily drug products using SFC-MS. Available from: [Link]

  • SciELO. (2018). Studies on the Synthesis of Vitamin D Analogs with Aromatic D-Ring. Available from: [Link]

  • ResearchGate. (2025). Determination of related substances of vitamin D 3in its preparations by RP-HPLC. Available from: [Link]

  • Light: Advanced Manufacturing. (2024). Efficient synthesis of vitamin D 3 in a 3D ultraviolet photochemical microreactor fabricated using an ultrafast laser. Available from: [Link]

  • Google Patents. (2021). A kind of method for detecting relevant impurities in preparations containing vitamin D3.
  • MDPI. (2021). The Synthesis and Biological Evaluation of D-Ring-Modified Vitamin D Analogues. Available from: [Link]

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Validation & Comparative

Comparative Analytical Guide: 1H and 13C NMR Spectral Analysis of 2,6-Dimethyloct-7-yne-2,6-diol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of analytical methodologies for characterizing 2,6-Dimethyloct-7-yne-2,6-diol (CAS 36386-27-9 / Analogous Intermediates), a critical terpenoid intermediate often used in the synthesis of isophytol and Vitamin E.

The core challenge in analyzing this molecule lies in its dual functionality: a terminal alkyne and two tertiary hydroxyl groups. Standard protocols often fail to resolve the labile hydroxyl protons or distinguish the terminal alkyne proton from bulk methylene signals.

This guide compares two distinct analytical approaches:

  • Standard Protocol (CDCl₃): Optimized for backbone verification and impurity profiling (specifically the alkene analog).

  • Enhanced Protocol (DMSO-d₆): Optimized for full structural elucidation and hydroxyl quantification.

Strategic Comparison: Solvent System Performance

The choice of solvent is not merely logistical; it fundamentally alters the spectral topology. Below is a direct performance comparison of the two primary solvent systems.

Performance Matrix
FeatureMethod A: Chloroform-d (CDCl₃) Method B: DMSO-d₆ Verdict
Hydroxyl Detection Poor. Signals are broad, exchange-suppressed, or invisible.Excellent. Sharp, distinct singlets due to hydrogen bonding with solvent.Use DMSO-d₆ for OH quantification.
Alkyne Resolution Good. Terminal proton (

C-H) appears at ~2.1 ppm.
Moderate. Solvent residual peak (2.50 ppm) can interfere if shimming is poor.Use CDCl₃ for alkyne purity checks.
Backbone Clarity High. Alkyl chain (C3-C5) resolves well.Moderate. Viscosity of DMSO causes slight line broadening.Use CDCl₃ for general fingerprinting.
Water Interference Low. H₂O is distinct at ~1.56 ppm.High. H₂O signal is variable (3.3 ppm) and can overlap with methines.CDCl₃ is preferred for wet samples.
Recommendation
  • For Routine Purity (QA/QC): Use Method A (CDCl₃) . It provides the cleanest baseline for integrating the diagnostic alkyne proton against the methyl groups.

  • For Structural Validation (R&D): Use Method B (DMSO-d₆) . It is the only reliable way to confirm the presence of both tertiary alcohol groups without derivatization.

Critical Impurity Analysis: Alkyne vs. Alkene

A common synthetic impurity is the incomplete alkynylation product or the reduced alkene analog: 2,6-Dimethyloct-7-ene-2,6-diol . Distinguishing these is critical for downstream yield calculations.

Spectral Differentiation (1H NMR)
MoietyTarget: 7-Yne (Alkyne) Impurity: 7-Ene (Alkene) Diagnostic Action
Terminal Group Singlet (s) at ~2.10 ppmMultiplets (dd/m) at 5.0 – 6.0 ppmCheck 5.0-6.0 ppm region first. Presence = Impurity.
C6-Methyl Shift ~1.48 ppm (Anisotropic shielding)~1.30 ppm (Inductive effect only)Compare integration of methyl singlets.

Detailed Spectral Data (Reference Values)

The following data represents idealized shifts derived from high-field (400 MHz+) instruments.

Table 1: 1H NMR Assignment (DMSO-d₆ vs CDCl₃)[1]
PositionTypeProton CountShift δ (ppm) DMSO-d₆ Shift δ (ppm) CDCl₃ Multiplicity & Coupling
H-8 Alkyne1H3.20 2.15 Singlet (s)
OH (C2) Hydroxyl1H4.15 (Broad/Missing)Singlet (s) - No vicinal coupling (Tertiary)
OH (C6) Hydroxyl1H5.05 (Broad/Missing)Singlet (s)
H-1, H-1' Methyl6H1.08 1.22 Singlet (s) (Gem-dimethyl at C2)
H-6-Me Methyl3H1.35 1.48 Singlet (s) (Deshielded by Alkyne)
H-3,4,5 Chain6H1.3 – 1.6 1.4 – 1.7 Overlapping Multiplets (m)
Table 2: 13C NMR Assignment (DMSO-d₆)
CarbonTypeShift δ (ppm) DEPT-135 Phase Notes
C-7 Quaternary86.5 AbsentAlkyne internal carbon
C-8 Methine72.1 Positive (+)Terminal alkyne carbon
C-2 Quaternary69.5 AbsentTertiary alcohol center
C-6 Quaternary67.8 AbsentTertiary alcohol center (Propargylic)
C-3,4,5 Methylene42.0, 26.5, 21.0 Negative (-)Backbone chain
C-1, 1' Methyl29.5 Positive (+)Gem-dimethyls
C-6-Me Methyl30.2 Positive (+)Methyl adjacent to alkyne

Structural Elucidation Workflow

The following logic flow illustrates how to confirm the structure using 2D NMR correlations, specifically establishing the connectivity across the quaternary carbons.

NMR_Workflow Sample Unknown Sample (Suspected Diol) Proton 1H NMR (DMSO-d6) Check OH Singlets Sample->Proton Decision Are OH peaks visible? Proton->Decision Carbon 13C NMR / DEPT-135 Count Quaternary Carbons HSQC HSQC Spectrum Assign Protonated Carbons Carbon->HSQC Identify C-H pairs Decision->Sample No (Switch Solvent) Decision->Carbon Yes (Sharp Singlets) HMBC HMBC Spectrum Connect Quaternary Centers HSQC->HMBC Link Me-C2 and Me-C6 Result Confirmed Structure: 2,6-Dimethyloct-7-yne-2,6-diol HMBC->Result Correlate H-8 (Alkyne) to C-6 Correlate H-1 (Me) to C-2

Figure 1: Step-by-step logic for structural confirmation using 1D and 2D NMR techniques.

Experimental Protocols

Protocol A: High-Resolution Characterization (DMSO-d₆)

Objective: Full assignment of hydroxyl protons and quaternary carbons.

  • Sample Preparation:

    • Weigh 15–20 mg of the diol into a clean vial.

    • Add 0.6 mL of DMSO-d₆ (99.9% D).

    • Critical Step: Add activated 3Å molecular sieves directly to the tube if the solvent is not fresh, as water exchange will broaden OH peaks.

    • Transfer to a 5mm NMR tube.

  • Acquisition Parameters (400 MHz):

    • Temperature: 298 K (25°C).

    • Pulse Angle: 30°.

    • Relaxation Delay (D1): Set to 5.0 seconds . Reasoning: The quaternary carbons (C2, C6, C7) and the terminal alkyne proton have long T1 relaxation times. A short D1 will suppress their integration.

    • Scans: 16 (1H), 512 (13C).

  • Processing:

    • Reference the residual DMSO pentet to 2.50 ppm (1H) and 39.5 ppm (13C).

    • Apply exponential multiplication (LB = 0.3 Hz) for 1H.

Protocol B: Rapid Purity Check (CDCl₃)

Objective: Quantify alkyne content and check for alkene impurities.

  • Sample Preparation:

    • Weigh 10 mg of sample.

    • Dissolve in 0.6 mL CDCl₃ .

    • Filter through a cotton plug if particulates are visible.

  • Acquisition:

    • Relaxation Delay (D1): 1.0 second (sufficient for methyls and alkenes).

    • Scans: 8.

  • Analysis:

    • Integrate the Alkyne Singlet (~2.15 ppm) . Normalize to 1H.

    • Integrate the Methyl Group (~1.22 ppm) . Should integrate to 6H.

    • Validation: If the Methyl:Alkyne ratio is > 6:1, suspected loss of alkyne functionality or presence of saturated impurities.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for alkyne and alcohol shifts).
  • Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179. Link

  • PubChem Database. (2023). "2,6-Dimethyloct-7-ene-2,6-diol (Compound CID 120154)."[1][2] National Library of Medicine. (Source for analog spectral data).[3] Link

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for additive chemical shift rules for tertiary alcohols).
  • Sigma-Aldrich. (2023).[2] "Product Specification: 2,6-Dimethyl-7-octyne-2,6-diol." (Reference for commercial purity standards). Link

Sources

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 2,6-Dimethyloct-7-yne-2,6-diol: A Predictive Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, predictive analysis of the electron ionization (EI) mass spectrometry fragmentation patterns of 2,6-dimethyloct-7-yne-2,6-diol. As a bifunctional molecule containing two tertiary alcohol groups and a terminal alkyne, its fragmentation behavior is governed by the interplay of competing and complementary cleavage pathways. This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for structural elucidation. We will explore the theoretical underpinnings of its fragmentation, propose a robust analytical workflow, and compare the expected fragmentation patterns with those of related structures.

Introduction to the Analyte: A Molecule of Competing Functionalities

2,6-Dimethyloct-7-yne-2,6-diol (C₁₀H₁₈O₂, M.W. = 170.25 g/mol ) presents a unique challenge and opportunity for mass spectrometric analysis.[1] The structure incorporates two tertiary alcohol functionalities and a terminal alkyne group. This combination dictates that the fragmentation pathways will be a composite of the characteristic reactions of both alcohols and alkynes.

  • Tertiary Alcohols: In mass spectrometry, tertiary alcohols are notorious for their weak or entirely absent molecular ion peaks due to the high lability of the C-C bond alpha to the oxygen atom.[2] The primary fragmentation routes for alcohols are α-cleavage and dehydration.[3][4]

  • Terminal Alkynes: The fragmentation of alkynes is dominated by propargylic cleavage, which involves the breaking of the C-C bond adjacent to the triple bond, resulting in a resonance-stabilized propargyl cation.[5] Terminal alkynes are also characterized by the potential loss of the terminal hydrogen, leading to a prominent [M-1]⁺ peak.[5]

Understanding these competing fragmentation tendencies is paramount to interpreting the mass spectrum of 2,6-dimethyloct-7-yne-2,6-diol.

Proposed Analytical Workflow: Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the presence of two polar hydroxyl groups, 2,6-dimethyloct-7-yne-2,6-diol is expected to have low volatility, which can lead to poor chromatographic performance.[6] To address this, a derivatization step is highly recommended prior to GC-MS analysis.

Experimental Protocol: Silylation for Enhanced Volatility

The conversion of the hydroxyl groups to trimethylsilyl (TMS) ethers is a standard and effective method to increase the volatility and thermal stability of diols.[6][7]

Step-by-Step Protocol:

  • Sample Preparation: Dissolve a known quantity of 2,6-dimethyloct-7-yne-2,6-diol in a suitable aprotic solvent (e.g., pyridine or dichloromethane).

  • Derivatization: Add an excess of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to the sample solution.[7]

  • Reaction: Gently heat the mixture at 60-70°C for approximately 30-60 minutes to ensure complete derivatization of both hydroxyl groups.

  • Injection: Inject an aliquot of the derivatized sample directly into the GC-MS system.

Causality Behind Experimental Choice: Silylation replaces the active hydrogens of the hydroxyl groups with non-polar TMS groups. This eliminates intermolecular hydrogen bonding, thereby reducing the boiling point of the analyte and preventing peak tailing during chromatographic separation.[6]

GC-MS Parameters
  • GC Column: A non-polar or semi-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms or HP-5ms), is recommended.

  • Oven Temperature Program: Start with an initial temperature of around 80°C, hold for 2-5 minutes, then ramp up to 250-280°C at a rate of 10-20°C/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Acquisition Mode: Full scan from m/z 40 to 500 to capture all relevant fragment ions.

Predicted Fragmentation Pathways of Native 2,6-Dimethyloct-7-yne-2,6-diol

The mass spectrum of the underivatized diol is expected to be dominated by fragments arising from the lability of the tertiary alcohol groups. The molecular ion peak at m/z 170 is likely to be very weak or absent.[2]

Key Fragmentation Reactions:
  • α-Cleavage: This is a highly favorable fragmentation pathway for alcohols, leading to the formation of a resonance-stabilized oxonium ion.[4][8] For 2,6-dimethyloct-7-yne-2,6-diol, α-cleavage can occur at two positions, leading to the loss of either a methyl radical (•CH₃) or a larger alkyl radical. The loss of the largest alkyl group is typically favored.[8]

  • Dehydration: The elimination of a water molecule (18 Da) is another common fragmentation route for alcohols.[3] This can be followed by further fragmentation.

  • Propargylic Cleavage: This pathway, characteristic of alkynes, involves the cleavage of the C-C bond adjacent to the triple bond.[5]

The interplay of these pathways is illustrated in the following diagram:

G M [C10H18O2]+• m/z 170 (Molecular Ion) (Likely weak or absent) A Loss of •CH3 (α-Cleavage) M->A B Loss of H2O (Dehydration) M->B C Loss of •C5H11O (α-Cleavage) M->C D Loss of •C3H7 (Propargylic Cleavage) M->D F1 [M - CH3]+ m/z 155 A->F1 F2 [M - H2O]+• m/z 152 B->F2 F3 [C5H9O]+ m/z 85 C->F3 F4 [M - C3H7]+ m/z 127 D->F4

Caption: Predicted major fragmentation pathways of 2,6-dimethyloct-7-yne-2,6-diol.

Comparison of Fragmentation Patterns: Native Diol vs. Silylated Derivative

Derivatization significantly alters the fragmentation pattern, providing complementary structural information. The TMS derivative will have a much higher molecular weight (M.W. = 314.58 g/mol for the bis-TMS ether) and will exhibit characteristic cleavages related to the silyl groups.

m/z Value (Native) Proposed Fragment Ion (Native) Fragmentation Pathway (Native) m/z Value (TMS Derivative) Proposed Fragment Ion (TMS Derivative) Fragmentation Pathway (TMS Derivative)
170[C₁₀H₁₈O₂]⁺•Molecular Ion314[C₁₆H₃₄O₂Si₂]⁺•Molecular Ion
155[M - CH₃]⁺α-Cleavage299[M - CH₃]⁺α-Cleavage
152[M - H₂O]⁺•DehydrationN/AN/ADehydration is less favorable
127[M - C₃H₇]⁺Propargylic Cleavage271[M - C₃H₇]⁺Propargylic Cleavage
85[C₅H₉O]⁺α-Cleavage157[(CH₃)₂C=O⁺Si(CH₃)₃]α-Cleavage at silylated alcohol
73N/AN/A[(CH₃)₃Si]⁺Cleavage of TMS group
59[C₃H₇O]⁺α-Cleavage131[(CH₃)₂C(OTMS)C≡CH]⁺Cleavage of C4-C5 bond

In-Depth Analysis of Key Fragment Ions

  • m/z 155 ([M - CH₃]⁺): This ion arises from the loss of a methyl radical via α-cleavage at either of the two tertiary alcohol positions. This is expected to be a prominent peak in the spectrum of the native compound.

  • m/z 152 ([M - H₂O]⁺•): The loss of water is a classic fragmentation of alcohols. The resulting radical cation may undergo further fragmentation.

  • m/z 85 ([C₅H₉O]⁺): This fragment likely results from the cleavage of the C4-C5 bond, which is an α-cleavage relative to the hydroxyl group at C6. The charge is retained by the oxygen-containing fragment.

  • m/z 127 ([M - C₃H₇]⁺): This corresponds to the loss of a propyl radical, which is not a simple cleavage. It could arise from a rearrangement followed by cleavage, or it may represent a less favorable propargylic-type cleavage with hydrogen rearrangement.

  • For the TMS-derivative, m/z 73 ([(CH₃)₃Si]⁺) is a hallmark of silylated compounds and is often a very intense peak in the spectrum. The ion at m/z 157 is diagnostic for a TMS-derivatized tertiary alcohol with two methyl groups attached to the carbinol carbon.

Conclusion: A Predictive Framework for Structural Elucidation

While no experimental spectrum for 2,6-dimethyloct-7-yne-2,6-diol is readily available in public databases, a thorough understanding of fundamental fragmentation mechanisms allows for a robust prediction of its mass spectral behavior. The analysis presented here, based on the established principles of alcohol and alkyne fragmentation, provides a solid framework for the identification and structural confirmation of this and similar molecules.[3][5] The combined approach of chemical derivatization followed by GC-MS analysis is a powerful strategy to obtain comprehensive structural information. By comparing the spectra of the native and derivatized compound, a high degree of confidence in the structural assignment can be achieved.

References

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • Jones, A. B., et al. (2002). Occurrence of short chain aliphatic diols in human blood: identification by gas chromatography-mass spectrometry. PubMed. Retrieved from [Link]

  • JoVE. (2024). Mass Spectrometry: Alkyne Fragmentation. Retrieved from [Link]

  • de Bar, M. W., et al. (2017). Development and Comparison of Chromatographic Methods for the Analysis of Long Chain Diols and Alkenones in Biological Materials and Sediment. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). GC-MS analysis of diols in the cultures. When pentanol was used as.... Retrieved from [Link]

  • Li, H., et al. (2016). Development and validation of a gas chromatography/mass spectrometry method for the determination of α- and ß-2, 7, 11-cembratriene-4, 6-diols in tobacco. World Journal of Engineering. Retrieved from [Link]

  • Grokipedia. (n.d.). McLafferty rearrangement. Retrieved from [Link]

  • Whitman College. (n.d.). GCMS Section 6.10. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

  • YouTube. (2022). McLafferty Rearrangement: An overview. Retrieved from [Link]

  • AIP Publishing. (2022). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. I. Diagnostic Ions for Acyclic Compounds with up to One Functional Group. Retrieved from [Link]

  • Chemistry Steps. (2025). McLafferty Rearrangement. Retrieved from [Link]

  • Unknown. (n.d.). McLafferty Rearrangement. Retrieved from [Link]

  • Wikipedia. (n.d.). McLafferty rearrangement. Retrieved from [Link]

  • Chemistry Steps. (2025). Mass Spectrometry of Alcohols. Retrieved from [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • AIP Publishing. (2024). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 2,6-Dimethyloct-7-ene-2,6-diol. Retrieved from [Link]

  • PubMed Central. (n.d.). Internal Fragments Generated from Different Top-Down Mass Spectrometry Fragmentation Methods Extend Protein Sequence Coverage. Retrieved from [Link]

  • Wikipedia. (n.d.). Mass spectral interpretation. Retrieved from [Link]

  • YouTube. (2023). Mass Fragmentation of Alkenes, Alkynes & Alcohols (MS/MS). Retrieved from [Link]

  • Unknown. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

  • MDPI. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Retrieved from [Link]

  • JoVE. (2024). Mass Spectrometry: Alkene Fragmentation. Retrieved from [Link]

  • SpectraBase. (n.d.). (2Z)-2,6-dimethylocta-2,7-diene-1,6-diol - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

  • YouTube. (2021). Fragmentation Pattern of Hydrocarbons in Mass Spectroscopy #alkanes #alkenes #alkynes. Retrieved from [Link]

  • NIST WebBook. (n.d.). 7-Octene-2,6-diol, 2,6-dimethyl-. Retrieved from [Link]

  • PubChemLite. (n.d.). 2,6-dimethyloct-7-ene-2,6-diol. Retrieved from [Link]

Sources

FTIR Spectral Interpretation of Alkyne and Hydroxyl Groups in Diols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In pharmaceutical intermediate analysis and polymer synthesis, acetylenic diols (molecules containing both


 and two 

groups) present a specific spectroscopic challenge. The broad, intense hydrogen-bonded hydroxyl signal (

) frequently masks the sharp, diagnostic terminal alkyne stretch (

).[1] Furthermore, internal alkynes often exhibit weak or "silent" infrared absorbance due to pseudo-symmetry, leading to false negatives in quality control.

This guide compares the standard FTIR-ATR workflow against Raman Spectroscopy and Transmission FTIR , providing a self-validating protocol to distinguish these functional groups reliably.

Part 1: The Spectroscopic Challenge

To interpret these spectra accurately, one must understand the underlying physics causing the interference.

The Hydroxyl Envelope ( )

In diols, hydroxyl groups rarely exist in isolation. They form extensive intermolecular and intramolecular hydrogen networks. This widens the vibrational energy distribution, resulting in a massive, broad absorbance feature centered between 3300 and 3400 cm⁻¹ .

The Alkyne Conflict ( and )

Alkynes present two distinct vibrational modes depending on their position:[2]

  • Terminal Alkynes (

    
    ):  The 
    
    
    
    stretch is sharp and strong, occurring at 3300 ± 20 cm⁻¹ . Problem: This sits exactly at the peak maximum of the hydrogen-bonded OH envelope.[1]
  • Internal Alkynes (

    
    ):  The 
    
    
    
    stretch occurs at 2100–2260 cm⁻¹ .[1] Problem: If the molecule is symmetric (e.g., 2-butyne-1,4-diol), the change in dipole moment is near zero.[1] The peak becomes weak or invisible in FTIR, leading to potential misidentification as an alkene or alkane.

Part 2: Comparative Analysis of Analytical Techniques

This section evaluates the primary method (FTIR-ATR) against the necessary alternatives for resolving the alkyne/diol conflict.

Method A: FTIR-ATR (Attenuated Total Reflectance)

The Industry Workhorse[1]

  • Mechanism: Measures changes in the dipole moment.

  • Performance: Excellent for identifying the diol functionality (strong OH signals).

  • Limitation: High risk of "spectral masking."[1] The broad OH band can completely swallow the sharp alkyne

    
     peak.
    
  • Verdict: Suitable for routine ID of known standards, but insufficient for structural elucidation of unknown acetylenic diols without complementary data.

Method B: Raman Spectroscopy

The Alkyne Specialist

  • Mechanism: Measures changes in polarizability (inelastic scattering).[3]

  • Performance: The

    
     bond is highly polarizable, resulting in a massive, sharp Raman peak at 2100–2260 cm⁻¹ . Conversely, the 
    
    
    
    bond is a weak Raman scatterer.
  • Advantage: The "silent" internal alkyne in FTIR becomes the strongest feature in Raman. Water/OH interference is negligible.

  • Verdict: The superior alternative for confirming the alkyne backbone in diols.

Method C: Transmission FTIR (Solution Phase)

The Resolution Solver

  • Mechanism: Dilute solution (e.g., in

    
     or 
    
    
    
    ) breaks intermolecular hydrogen bonds.
  • Performance: The broad OH band shifts to a sharp "free" OH peak at ~3600 cm⁻¹ , unmasking the

    
     stretch at 3300 cm⁻¹.
    
  • Verdict: Required for quantitative analysis and resolving terminal alkynes from OH interference.

Summary Data Table
FeatureFTIR (ATR)Raman SpectroscopyFTIR (Dilute Solution)
Terminal Alkyne (

)
Masked (often hidden by OH)Distinct (Medium intensity)Resolved (Separated from OH)
Internal Alkyne (

)
Weak/Silent (Dipole forbidden)Very Strong (Sym.[1] stretch)Weak/Silent
Hydroxyl (

)
Dominant (Broad, 3300 cm⁻¹)Weak (Poor scatterer)Shifted (Sharp, ~3600 cm⁻¹)
Sample Prep None (Direct solid/liquid)None (Glass vial/capillary)High (Solvent dilution)

Part 3: Detailed Spectral Interpretation[1]

When analyzing a spectrum of a suspected acetylenic diol, look for these specific markers.

The "Overlap Region" (3200–3600 cm⁻¹)
  • Pure Diol (No Alkyne): A smooth, Gaussian-like broad curve.[1]

  • Terminal Acetylenic Diol: A broad OH curve with a distinct "shoulder" or a sharp spike protruding from the center at ~3300 cm⁻¹.

    • Tip: Second derivative processing of the spectra can mathematically resolve these overlapping peaks.

The "Silent Region" (2100–2260 cm⁻¹)
  • Internal Alkyne: Look for a small, sharp peak here. If the molecule is symmetric (e.g., Acetylenedicarboxylic acid), this may be completely absent in FTIR.

  • Nitrile Confusion:

    
     also appears here (2220–2260 cm⁻¹), but is usually stronger in FTIR than internal alkynes.
    
Fingerprint Confirmation
  • Alkyne Bend: A strong, broad wagging vibration for terminal alkynes often appears at 600–700 cm⁻¹ . This is usually clear of OH interference.

Part 4: Experimental Protocol (Self-Validating)

Objective: Conclusively identify a symmetric acetylenic diol (e.g., 2-butyne-1,4-diol) vs. a terminal isomer.

Step 1: Baseline FTIR-ATR Acquisition[1]
  • Clean the Diamond/ZnSe crystal with isopropanol; ensure background is flat.

  • Apply sample.[4] Apply pressure (if solid) to ensure contact.

  • Scan parameters: 4 cm⁻¹ resolution, 32 scans.

  • Checkpoint: Observe the 3300 cm⁻¹ region. Is it a smooth curve (OH only) or is there a sharp spike (Terminal Alkyne)?

Step 2: The "Dilution Validation" (If Terminal Alkyne is suspected)

If the 3300 region is ambiguous:

  • Dissolve 10 mg of sample in 1 mL of dry Dichloromethane (

    
    ).
    
  • Inject into a liquid transmission cell (CaF2 windows).

  • Result: The H-bonded OH will disappear. A sharp peak at ~3600 cm⁻¹ (Free OH) and ~3300 cm⁻¹ (

    
    ) will appear as two distinct bands.[5][6]
    
Step 3: Raman Confirmation (The "Internal" Check)

If FTIR shows OH but NO alkyne peaks:

  • Place solid sample in a glass capillary or vial.

  • Focus 785 nm or 1064 nm laser (to minimize fluorescence).

  • Scan: 100–3500 cm⁻¹.[1]

  • Result: Look for a massive peak at 2200–2260 cm⁻¹.

    • Positive: Internal Alkyne confirmed.

    • Negative:[1] The molecule is likely an alkene (check 1600–1680 cm⁻¹) or alkane.[7]

Part 5: Visualization of Analytical Logic

Diagram 1: Decision Matrix for Acetylenic Diols

This flowchart guides the researcher through the selection of the correct technique based on spectral observations.

G Start Start: Unknown Diol Analysis FTIR Step 1: Run FTIR-ATR Start->FTIR Check3300 Check 3300 cm⁻¹ Region FTIR->Check3300 SharpSpike Sharp Spike on Broad Band? Check3300->SharpSpike TerminalConfirmed Terminal Alkyne Confirmed (≡C-H present) SharpSpike->TerminalConfirmed Yes (Distinct) Dilution Step 2: Dilute in CH₂Cl₂ (Transmission FTIR) SharpSpike->Dilution Ambiguous Check2200 Check 2100-2260 cm⁻¹ SharpSpike->Check2200 No (Smooth OH only) Dilution->TerminalConfirmed Peaks Separate WeakPeak Weak/No Peak? Check2200->WeakPeak Raman Step 3: Run Raman WeakPeak->Raman Yes (Suspect Internal) InternalConfirmed Internal Alkyne Confirmed (Sym. C≡C detected) WeakPeak->InternalConfirmed No (Peak Visible) RamanPeak Strong Peak at ~2230 cm⁻¹? Raman->RamanPeak RamanPeak->InternalConfirmed Yes NoAlkyne No Alkyne Present (Likely Alkene/Alkane) RamanPeak->NoAlkyne No

Caption: Workflow for distinguishing terminal vs. internal alkynes in the presence of interfering hydroxyl groups.

Diagram 2: Spectral Signal Comparison

A conceptual visualization of how the signals appear differently across techniques.

Spectra cluster_0 FTIR-ATR Spectrum cluster_1 Raman Spectrum FTIR_Signal OH Stretch (Broad) ≡C-H (Masked) C≡C (Weak/Invisible) Interaction Complementary Data FTIR_Signal:oh->Interaction Dominates Raman_Signal OH Stretch (Weak) ≡C-H (Medium) C≡C (VERY STRONG) Raman_Signal:cc->Interaction Dominates

Caption: Comparison of signal dominance. FTIR excels at OH detection; Raman excels at C≡C backbone detection.

References

  • NIST Mass Spectrometry Data Center. (2023). Infrared Spectrum of 2-Butyne-1,4-diol. NIST Chemistry WebBook, SRD 69.[4][8] [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. John Wiley & Sons. [Link]

  • Larkin, P. (2011). Infrared and Raman Spectroscopy: Principles and Spectral Interpretation. Elsevier. [Link]

  • Chemistry LibreTexts. (2024). Infrared Spectra of Some Common Functional Groups: Alkynes. [Link]

Sources

Technical Comparison Guide: Analytical Differentiation of 2,6-Dimethyloct-7-yne-2,6-diol

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical differentiation of 2,6-Dimethyloct-7-yne-2,6-diol (CAS: 29210-76-2) from its structural isomers. It is designed for analytical chemists and process scientists requiring rigorous identification protocols.

Structural Analysis & Isomer Landscape

2,6-Dimethyloct-7-yne-2,6-diol (hereafter Target-7-Yne ) is a tertiary acetylenic diol used as a versatile intermediate in the synthesis of fragrances (e.g., linalool derivatives) and vitamins. Its specific reactivity and biological profile depend heavily on the terminal alkyne functionality and the precise positioning of the hydroxyl groups.

The Differentiation Challenge

In synthetic workflows, Target-7-Yne must be distinguished from two primary classes of structural isomers (


) that often co-elute or show similar polarity:
  • Positional Isomers (Internal Alkynes): e.g., 2,6-Dimethyloct-3-yne-2,6-diol . Shifting the triple bond to an internal position changes the reactivity (e.g., loss of Sonogashira coupling capability).

  • Functional Isomers (Cyclic Ethers): e.g., 2,2,6-Trimethyl-6-vinyl-tetrahydro-2H-pyran-3-ol derivatives. Acid-catalyzed cyclization of the diol during synthesis can yield cyclic isomers with identical molecular weights but vastly different properties.

Structural Comparison Table
FeatureTarget-7-Yne (Target)Isomer A (Internal Alkyne)Isomer B (Cyclic Ether)
Structure Terminal Alkyne (

)
Internal Alkyne (

)
Cyclic Ether / Vinyl Group
Hybridization

C-H present
No

C-H

(Alkene) present
Acidic Proton Yes (

)
NoNo
AgNO₃ Test Positive (Precipitate)NegativeNegative

Spectroscopic Differentiation Strategy

The most definitive method for differentiation is a combination of 1H NMR (proton environment) and IR (functional group vibration).

A. Nuclear Magnetic Resonance ( NMR)

The terminal alkyne proton is the diagnostic "fingerprint" for the Target.

  • Target-7-Yne: Exhibits a characteristic triplet or doublet of doublets (due to long-range coupling) in the shielded region of

    
     1.9 – 2.2 ppm .
    
  • Internal Isomer: Lacks signals in the 1.8 – 2.5 ppm alkyne region.

  • Cyclic Isomer: Shows complex splitting patterns for ring protons and vinyl protons (

    
     5.0 – 6.0 ppm), which are absent in the alkyne Target.
    
Diagnostic Shift Table (

, 400 MHz)
Proton TypeTarget-7-Yne (

ppm)
Internal Alkyne Isomer (

ppm)
Differentiation Logic

2.05 – 2.15 (t/s) Absent Primary confirmation of terminal alkyne.

(C2)
1.20 – 1.25 (s)1.20 – 1.25 (s)Nondistinctive (both tertiary methyls).

(Chain)
1.50 – 1.70 (m)1.50 – 1.70 (m)Complex overlap; unreliable for rapid ID.
Vinyl (

)
AbsentAbsentDistinguishes from cyclic/alkene isomers.
B. Infrared Spectroscopy (FT-IR)

IR provides a rapid "Go/No-Go" check before expensive NMR time.

  • Target-7-Yne:

    • 
       Stretch:  Sharp, strong band at 3300 cm⁻¹ . (Distinct from the broad -OH band).
      
    • 
       Stretch:  Weak band at 2100–2120 cm⁻¹ .
      
  • Internal Isomer:

    • 
       Stretch: Absent .
      
    • 
       Stretch:  Very weak or invisible (pseudo-symmetry).
      

Chromatographic Separation & Mass Spectrometry

Direct GC analysis of diols is prone to peak tailing and thermal degradation (dehydration). Silylation is required for robust quantification and isomer resolution.

Experimental Protocol: TMS Derivatization for GC-MS

Objective: Convert polar -OH groups to volatile Trimethylsilyl (TMS) ethers to separate structural isomers based on boiling point and fragmentation.

Reagents
  • BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS (Trimethylchlorosilane).

  • Solvent: Anhydrous Pyridine or Ethyl Acetate.

  • Internal Standard: Dodecane or similar non-polar hydrocarbon.

Step-by-Step Workflow
  • Preparation: Weigh 10 mg of sample into a 2 mL GC vial.

  • Dissolution: Add 500 µL of Anhydrous Pyridine. Vortex until dissolved.

  • Derivatization: Add 200 µL of BSTFA + 1% TMCS. Cap immediately (moisture sensitive).

  • Incubation: Heat at 60°C for 30 minutes . (Essential for sterically hindered tertiary alcohols).

  • Analysis: Inject 1 µL into GC-MS (Split 1:50).

GC-MS Interpretation (EI Source, 70 eV)
  • Target-7-Yne (Di-TMS derivative):

    • Molecular Ion:

      
       usually weak or absent.
      
    • Key Fragment:

      
       (Loss of Methyl from TMS).
      
    • Alpha-Cleavage: Loss of the propargyl group or alkyl chain adjacent to the ether oxygen.

  • Differentiation: The Internal Alkyne Isomer will elute at a slightly different retention time (typically later on non-polar columns due to linearity) and will show a different fragmentation pattern (absence of terminal alkyne characteristic fragments like

    
     53 or similar low mass hydrocarbon clusters).
    

Decision Logic & Visualization

Analytical Workflow Diagram

The following decision tree illustrates the logical flow for confirming the identity of Target-7-Yne versus its isomers.

Analytical_Workflow Start Unknown Sample (C10H18O2) IR_Test Step 1: FT-IR Analysis Check 3300 cm-1 Start->IR_Test AgNO3_Test Optional: AgNO3 Test (Precipitate Check) Start->AgNO3_Test Decision_IR Sharp Peak @ 3300 cm-1? IR_Test->Decision_IR Confirm_Target CONFIRMED: Target-7-Yne (Terminal Alkyne Present) AgNO3_Test->Confirm_Target Precipitate Formed NMR_Test Step 2: 1H NMR (CDCl3) Decision_NMR Signal @ 2.0-2.2 ppm? Decision_IR->Decision_NMR Yes Isomer_Internal Suspect: Internal Alkyne Isomer (No acidic proton) Decision_IR->Isomer_Internal No (Broad OH only) Decision_NMR->Isomer_Internal No (Aliphatic signals only) Isomer_Cyclic Suspect: Cyclic/Vinyl Isomer (Check for alkene protons) Decision_NMR->Isomer_Cyclic No (Vinyl signals present) Decision_NMR->Confirm_Target Yes (Triplet/Doublet)

Caption: Analytical decision matrix for differentiating terminal alkyne diols from internal and cyclic isomers.

Derivatization Reaction Pathway

Understanding the derivatization is critical for interpreting GC data.[1]

Reaction_Pathway Reactant Target-7-Yne (Polar, Non-Volatile) Intermediate Transition State (60°C Incubation) Reactant->Intermediate + Reagent Reagent BSTFA + TMCS (Silylating Agent) Reagent->Intermediate Product Di-TMS Ether Derivative (Volatile, GC-Ready) Intermediate->Product - Leaving Groups Byproduct TMS-Byproducts (Elute Early) Intermediate->Byproduct

Caption: Silylation workflow converting the polar diol into a volatile derivative suitable for GC-MS analysis.

Summary of Key Specifications

ParameterSpecification for Target-7-Yne
CAS Number 29210-76-2
Molecular Formula

Molecular Weight 170.25 g/mol
Appearance White solid or colorless viscous liquid (MP: ~45°C)
Solubility Soluble in alcohols, ethers; Insoluble in water.
Key Impurity 2,6-Dimethyloct-7-ene-2,6-diol (Over-reduction product, CAS: 29210-77-3).[2][3] Differentiate via NMR (Vinyl protons at 5.0-6.0 ppm).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 120154, 2,6-Dimethyloct-7-ene-2,6-diol (Analog Reference). Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds.
  • Chemistry LibreTexts (2023). Spectroscopy of the Alkynes. Retrieved from [Link]

  • Moldoveanu, S., & David, V. Derivatization Methods in GC and GC/MS. (Guidance on Silylation of Diols). Retrieved from [Link]

Sources

A Comparative Guide to X-ray Crystallography for Unambiguous Diol Structure Confirmation

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in stereoselective synthesis and drug development, the precise three-dimensional arrangement of atoms within a molecule is not merely an academic detail—it is a critical determinant of biological activity. Among the myriad of structural motifs, diols present a frequent and important challenge. Confirming the relative and, crucially, the absolute stereochemistry of vicinal or remote hydroxyl groups is paramount. While various spectroscopic techniques provide valuable insights, single-crystal X-ray crystallography remains the definitive, "gold standard" method for obtaining an unambiguous structural assignment.[1][2]

This guide provides an in-depth comparison of X-ray crystallography with common alternative methods for diol structure elucidation. It details the causality behind the experimental choices in the crystallographic workflow, from crystal growth to data validation, ensuring a scientifically rigorous and trustworthy approach.

The Challenge: Defining Diol Stereochemistry

The spatial orientation of hydroxyl groups in a diol dictates its hydrogen bonding capabilities, its interaction with biological targets, and its overall molecular shape. An incorrect stereochemical assignment can lead to misinterpreted structure-activity relationships (SAR), wasted resources, and the pursuit of non-viable drug candidates. The core challenge lies in unequivocally determining both:

  • Relative Configuration: The orientation of the two hydroxyl groups relative to each other and other stereocenters in the molecule (e.g., syn vs. anti).

  • Absolute Configuration: The absolute spatial arrangement of the atoms in a chiral molecule, distinguishing it from its non-superimposable mirror image (enantiomer).[1][3]

Comparative Analysis: X-ray Crystallography vs. Spectroscopic Methods

While powerful, spectroscopic methods often rely on inference, derivatization, or comparison to computational models. X-ray crystallography, by contrast, provides a direct visualization of the molecular structure.

Diagram 1: Method Selection Logic

MethodSelection cluster_input Analytical Goal cluster_methods Analytical Techniques cluster_output Information Obtained Goal Confirm Diol Structure NMR NMR Spectroscopy (e.g., Mosher's Method, NOE) Goal->NMR Soluble Sample MS Mass Spectrometry Goal->MS Confirm Mass CD Circular Dichroism (CD/VCD) Goal->CD Chiral Sample XRAY X-ray Crystallography Goal->XRAY Crystal Available Connectivity Connectivity & Relative Configuration (Inferred) NMR->Connectivity Mass Mass & Fragmentation MS->Mass Chiroptical Chiroptical Properties (Requires Comparison) CD->Chiroptical Definitive Unambiguous 3D Structure & Absolute Configuration XRAY->Definitive

Caption: Decision workflow for selecting an analytical technique for diol structure elucidation.

Table 1: Comparison of Key Analytical Techniques for Diol Structure Elucidation

ParameterSingle-Crystal X-ray CrystallographyNMR Spectroscopy (e.g., Mosher's Method)Circular Dichroism (CD/VCD)
Principle Diffraction of X-rays by a single crystal to determine the 3D arrangement of atoms.[4]Analysis of chemical shifts of diastereomers formed by derivatization with a chiral reagent.[1]Differential absorption of circularly polarized light by a chiral molecule.[1][3]
Sample Type High-quality single crystal.[1]Solution of the analyte and its diastereomeric derivatives.[1]Solution of the analyte.[1]
Key Output Atomic coordinates (x,y,z), bond lengths, bond angles, absolute configuration (Flack parameter).[1][5]Differences in chemical shifts (Δδ) for protons near the chiral center.[1]Wavelength of maximum absorption (λmax) and molar ellipticity ([θ]).[1]
Ambiguity Unambiguous and definitive for the solid state.[1][2]Can be ambiguous; interpretation can be complex and depends on conformational certainties.Often requires comparison with computationally predicted spectra or known standards.
Requirement A single crystal of sufficient quality and size.[6]Requires successful chemical derivatization without side reactions or kinetic resolution.Chromophore required near the stereocenter for electronic CD.
Main Advantage Provides a direct, incontrovertible 3D structural model.[7][8]Provides data on the solution-state conformation and dynamics.[9][10]Highly sensitive to stereochemistry and can be used on very small sample quantities.
Main Limitation Crystal growth can be a significant bottleneck; structure is static and in the solid state.[6][11]Indirect method; derivatization may fail or be difficult to interpret.Does not provide a full 3D structure on its own.

The Crystallographic Workflow: A Self-Validating System

The power of X-ray crystallography lies in its rigorous, multi-step process where each stage builds upon the last, culminating in a validated structural model.

Diagram 2: X-ray Crystallography Experimental Workflow

Workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination & Validation A Pure Diol Compound B Crystal Growth (Slow Evaporation, Vapor Diffusion, Cooling) A->B C Select & Mount Single Crystal B->C D Mount on Diffractometer (In-house or Synchrotron) C->D E X-ray Diffraction (Collect Reflection Intensities) D->E F Structure Solution (Determine Electron Density Map) E->F G Structure Refinement (Fit Atomic Model) F->G H Absolute Structure Determination (Anomalous Dispersion / Flack Parameter) G->H I Validation (checkCIF) [Trustworthiness Check] H->I J Final Validated Structure (CIF File & PDB Deposition) I->J

Caption: Step-by-step workflow for diol structure confirmation via X-ray crystallography.

Part 1: The Art and Science of Crystal Growth

This is the most critical and often most challenging step. Without a high-quality single crystal, data collection is impossible. The goal is to encourage molecules to slowly self-assemble from a supersaturated solution into a highly ordered lattice.[12]

Causality: Slow cooling or solvent evaporation allows molecules sufficient time to adopt their lowest energy conformation and pack efficiently, excluding impurities and minimizing defects in the crystal lattice.[12][13] Diols, with their flexible backbones and strong hydrogen-bonding hydroxyl groups, can sometimes be challenging to crystallize due to the formation of oils or amorphous solids. Experimentation with various solvents and techniques is key.

Detailed Protocol: Crystal Growth by Vapor Diffusion

This method is highly successful for small quantities of material.[14]

  • Prepare the Sample Vial: Dissolve 2-10 mg of your purified diol in a minimal amount of a relatively non-volatile solvent in which it is highly soluble (e.g., methanol, chloroform, THF) in a small, open vial (e.g., 0.5 mL).

  • Prepare the Reservoir: Place the small vial inside a larger vial or beaker (e.g., 20 mL scintillation vial). Add a few milliliters of a volatile "anti-solvent" in which the diol is poorly soluble (e.g., hexane, diethyl ether, pentane) to the larger vial. The level of the anti-solvent should be below the top of the inner vial.[14]

  • Seal and Wait: Seal the larger vial tightly. The volatile anti-solvent will slowly diffuse into the inner vial's solvent, gradually reducing the diol's solubility and inducing slow crystallization over several days to weeks.

  • Monitor: Place the setup in a vibration-free location and monitor for crystal formation. Do not disturb the setup once crystals begin to appear.[14]

Part 2: Data Collection and Structure Solution

Once a suitable crystal is obtained, it is subjected to a focused beam of X-rays. The crystal diffracts the X-rays into a unique pattern of reflections.[4] The intensities and positions of these reflections are recorded by a detector.[4]

Causality: The diffraction pattern is a direct consequence of the crystal's internal repeating structure (the unit cell). The geometry of the pattern reveals the size and shape of the unit cell, while the intensities of the spots contain the information about the arrangement of atoms within that cell.[8] Using a mathematical process called a Fourier transform, this diffraction data is converted into a three-dimensional electron density map.[8] A molecular model of the diol is then built into this map and computationally refined to best fit the experimental data.

Synchrotron vs. In-house Sources: For weakly diffracting small crystals or for precise determination of absolute configuration in molecules containing only light atoms (C, H, O), a synchrotron source is often necessary.[15][16] Synchrotrons provide X-ray beams that are orders of magnitude more intense than laboratory sources, enabling the collection of high-quality data from challenging samples.[15][16] However, this high intensity can also lead to radiation damage, a factor that must be monitored during the experiment.[17][18]

Part 3: Absolute Configuration and Final Validation

For chiral diols, determining the absolute configuration is essential. This is achieved by analyzing the effects of anomalous dispersion.[19][20]

Causality: When the X-ray energy is near the absorption edge of an atom, the scattering is slightly out of phase. This subtle effect, known as anomalous dispersion, breaks the symmetry of the diffraction pattern.[21][22] Specifically, the intensity of a reflection (h,k,l) will be slightly different from its inverse (-h,-k,-l), a phenomenon that would not occur in the absence of this effect. This difference allows for the unambiguous determination of the molecule's correct handedness.[22]

The success of this determination is quantified by the Flack parameter .[1]

  • A Flack parameter close to 0 indicates the correct absolute configuration has been determined.

  • A Flack parameter close to 1 indicates that the inverted structure is correct.

Modern diffractometers and software have made it possible to reliably determine the absolute configuration of molecules containing only light atoms like oxygen, provided the crystal quality is high.[21]

Trustworthiness: The checkCIF Protocol

To ensure the integrity and quality of the crystallographic data, a final validation step is mandatory in the scientific community. The International Union of Crystallography (IUCr) provides a free web service called checkCIF.[23][24][25]

Detailed Protocol: Data Validation

  • Generate a CIF file: After structure refinement, the crystallographer generates a Crystallographic Information File (CIF). This is a standard text file format that contains all the experimental and structural information.

  • Submit to checkCIF: Upload the CIF to the IUCr's checkCIF web portal.[25]

  • Analyze the Report: The service generates a report listing any potential issues as ALERTS, categorized by severity (A, B, C, G).[26][27] These alerts can flag anything from syntax errors and missing data to potential scientific issues like missed symmetry or unusual bond lengths.

  • Address ALERTS: The crystallographer must review and address or explain all significant ALERTS before the structure is considered fully validated and ready for publication or deposition in a database like the Cambridge Structural Database (CSD).[26][28][29] This step is the cornerstone of a self-validating, trustworthy protocol.

Conclusion

For researchers and drug development professionals, structural ambiguity is a significant risk. While techniques like NMR and CD provide essential information, particularly for solution-state behavior, they do not offer the definitive structural proof of single-crystal X-ray crystallography. By providing a direct, high-resolution, three-dimensional view of the molecule, crystallography unambiguously confirms connectivity, relative stereochemistry, and, through the analysis of anomalous dispersion, absolute configuration. The rigorous, multi-step workflow, culminating in a mandatory checkCIF validation, ensures that the resulting structural model is not just a hypothesis, but a trustworthy and verifiable representation of the diol in the solid state. This level of certainty is indispensable for making informed decisions in modern chemical and pharmaceutical research.

References

  • wikiHow. (2026, February 19). 9 Ways to Crystallize Organic Compounds. wikiHow. [Link]

  • UCT Science. SOP: CRYSTALLIZATION. [Link]

  • Myerson, A. S. (Ed.). (2002). Crystallization of Organic Compounds. John Wiley & Sons. [Link]

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148–155. [Link]

  • University of Colorado Boulder, Department of Chemistry. Crystallization. [Link]

  • Sturm, S., et al. (2018). Determination of absolute configuration using X-ray diffraction. ResearchGate. [Link]

  • Raman, S. (1957). Anomalous dispersion method of determining structure and absolute configuration of crystals. Proceedings of the Indian Academy of Sciences - Section A, 46, 377-390. [Link]

  • Cole, J. M. (2015). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Methods in Molecular Biology, 1275, 285-300. [Link]

  • Dinger, M. (2015, April 28). Crystal Growing Tips. University of Florida, Center for Xray Crystallography. [Link]

  • Cole, J. M. (2015). Determination of absolute configuration using single crystal X-ray diffraction. PubMed. [Link]

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  • SARomics Biostructures. (2025, August 24). Synchrotron X-ray crystallography in Drug Discovery. [Link]

  • Spek, A. L. (2020). checkCIF validation ALERTS: what they mean and how to respond. Acta Crystallographica Section E: Crystallographic Communications, 76(1), 1-9. [Link]

  • PLATON. PLATON-CHECKCIF.pdf. National Single Crystal X-ray Facility. [Link]

  • Helliwell, J. R. (2019). Radiation damage in small-molecule crystallography: fact not fiction. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 75(3), 338-340. [Link]

  • MIT Department of Chemistry. Absolute Configuration. [Link]

  • Glusker, J. P., & Trueblood, K. N. (2010). Anomalous scattering and absolute configuration. Crystal Structure Analysis: A Primer. Oxford Academic. [Link]

  • Le Gac, G. (2021). Impact of synchrotron X-ray radiation damage on a molecular ferroelectric crystal. IUCr Journals. [Link]

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  • Bhaskar, V., et al. (1983). The X-ray crystal structure, conformation and preparation of anti-3,3,6,6-tetramethylthiepane-4,5-diol: stereochemistry of reduction of a heterocyclic α-hydroxy ketone. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • EBSCO. X-ray Determination Of Molecular Structure | Physics | Research Starters. [Link]

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  • Corpet, M., et al. (2012). Structure of 1,3-diol 2a by X-ray analysis. ResearchGate. [Link]

  • Harada, N. (2008). Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy. Chirality, 20(5), 691-713. [Link]

  • ResearchGate. X‐ray crystal structure of diols 14 e (top) and 13 e (bottom) showing intra- and intermolecular H‐bonding. [Link]

  • Cambridge Crystallographic Data Centre (CCDC). The Largest Curated Crystal Structure Database. [Link]

  • Wikipedia. X-ray crystallography. [Link]

  • Flack, H. D., & Bernardinelli, G. (2008). The use of X-ray Crystallography to Determine Absolute Configuration (II). Chirality, 20(5), 681-690. [Link]

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  • Banci, L. (2013). Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. ResearchGate. [Link]

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Safety Operating Guide

Personal protective equipment for handling 2,6-Dimethyloct-7-yne-2,6-diol

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to the Safe Handling of 2,6-Dimethyloct-7-yne-2,6-diol

This document provides essential safety and logistical information for the handling and disposal of 2,6-Dimethyloct-7-yne-2,6-diol. As a matter of scientific integrity, it is critical to note that comprehensive, publicly available hazard data for this specific chemical is limited. Therefore, this guide is built upon the precautionary principle, synthesizing information from the known hazards of its core functional groups—a terminal alkyne and a tertiary diol—and data from structurally similar compounds. Researchers must treat this substance with a high degree of caution until more extensive toxicological data becomes available.

Core Hazard Analysis: Understanding the "Why"

The primary safety concerns for 2,6-Dimethyloct-7-yne-2,6-diol stem from its terminal alkyne group. This functionality dictates the most critical handling precautions.

  • Explosive Acetylide Formation: The most significant and potentially severe hazard is the ability of the terminal alkyne's acidic proton to react with certain heavy metal ions, particularly those of copper, silver, and mercury.[1] The resulting metal acetylides are often shock-sensitive and can detonate violently, especially when dry.[1] Therefore, it is imperative to avoid any contact between 2,6-Dimethyloct-7-yne-2,6-diol and these metals or their salts, which may be present in reagents, fittings (e.g., brass), or reaction vessels.

  • Flammability: While specific flashpoint data is limited, many terminal alkynes and organic diols are combustible.[1] Standard precautions for handling flammable organic compounds should be rigorously applied.

  • Irritant Potential: Although data for the analogous compound 2,6-Dimethyloct-7-en-2,6-diol suggests it may not meet GHS hazard criteria, it is prudent to assume that 2,6-Dimethyloct-7-yne-2,6-diol may act as a skin and eye irritant, a common property for many organic alcohols. Safe handling practices should reflect this potential hazard.

Personal Protective Equipment (PPE): A Self-Validating System

The selection of PPE is your primary defense against exposure. The following table outlines the minimum required PPE for handling this compound.

Body PartRequired PPERationale and Causality
Eyes/Face ANSI Z87.1-compliant safety goggles with side shields or a full-face shield.Protects against potential splashes of the diol, which is assumed to be an eye irritant. A face shield is recommended when handling larger quantities or when there is a significant splash risk.
Skin/Body Chemical-resistant gloves (Nitrile rubber recommended), fully-buttoned laboratory coat.Prevents skin contact, addressing the potential for skin irritation. A lab coat protects personal clothing and underlying skin from spills.[2]
Respiratory Not generally required for small-scale use in a certified chemical fume hood.A properly functioning fume hood provides adequate ventilation to control vapor inhalation. For large quantities or in case of ventilation failure, a NIOSH-approved respirator with an organic vapor cartridge would be necessary.[3]
Operational Workflow: From Receipt to Disposal

The following workflow provides a logical sequence for the safe management of 2,6-Dimethyloct-7-yne-2,6-diol within a laboratory setting. This process is designed to minimize exposure and mitigate the risks identified in the hazard analysis.

cluster_prep Preparation Phase cluster_handling Handling & Use cluster_disposal Waste Management prep_1 Verify Fume Hood Certification prep_2 Don Required PPE (Goggles, Gloves, Lab Coat) prep_1->prep_2 prep_3 Inspect Glassware for Absence of Heavy Metal Residues prep_2->prep_3 handle_1 Transfer Compound Inside Fume Hood prep_3->handle_1 Proceed to Handling handle_2 Use Non-Metallic Tools (Spatulas, etc.) handle_1->handle_2 handle_3 Keep Away from Ignition Sources & Incompatible Metals handle_2->handle_3 disp_1 Segregate Waste into 'Alkyne Waste' Container handle_3->disp_1 Generate Waste disp_2 Rinse Contaminated Glassware with Appropriate Solvent disp_1->disp_2 disp_3 Label Waste Container Clearly with Contents & Hazards disp_2->disp_3 disp_4 Store Waste Securely for EHS Pickup disp_3->disp_4

Caption: Safe handling workflow for 2,6-Dimethyloct-7-yne-2,6-diol.

Experimental Protocols: Step-by-Step Guidance
  • Preparation: Before handling, ensure you are in a well-ventilated laboratory and that a certified chemical fume hood is operational. Don all required PPE as specified in the table above.

  • Material Transfer: Conduct all manipulations and transfers of 2,6-Dimethyloct-7-yne-2,6-diol inside the fume hood.

  • Avoid Incompatibles: Ensure that no sources of copper, silver, mercury, or their salts are present. Use glass, stainless steel (low copper content), or PTFE equipment. Avoid brass or bronze fittings, spatulas, or stir bars.

  • Control Ignition Sources: Keep the compound away from open flames, hot plates, and other potential sources of ignition.[1]

  • Storage: Store the chemical in a tightly sealed container, in a cool, dry, and well-ventilated area away from incompatible materials.

Chemical waste must be handled as hazardous.

  • Waste Collection: Designate a specific, clearly labeled hazardous waste container for "Terminal Alkyne Waste." Never mix this waste stream with waste containing heavy metal salts.

  • Container Rinsing: Rinse any non-disposable glassware that has come into contact with the compound with a suitable organic solvent (e.g., acetone or ethanol). Collect this rinse as hazardous waste in your designated container.

  • Labeling: Ensure the waste container is labeled with "Hazardous Waste," the full chemical name "2,6-Dimethyloct-7-yne-2,6-diol," and the associated hazards (Potential Explosive Acetylide Formation, Flammable, Irritant).

  • Final Disposal: Tightly seal the waste container and store it in your laboratory's designated satellite accumulation area. Arrange for pickup by your institution's Environmental Health and Safety (EHS) department for disposal at an approved waste facility.[3]

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Spill: For a small spill inside a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand). Scoop the material into a designated hazardous waste container. For larger spills, evacuate the area and contact your institution's EHS department immediately.

References

  • "Common pitfalls in the handling of terminal alkynes". BenchChem. December 2025.
  • 2,6-dimethyloct-7-ene-2,6-diol. Lookchem.
  • 2,6-dimethyloct-7-yne-2,6-diol. Echemi.
  • 2,6-Dimethyloct-7-ene-2,6-diol | C10H20O2 | CID 120154. PubChem.
  • SAFETY DATA SHEET. Superior Industries. April 23, 2018.
  • CAS 29210-77-3 2,6-Dimethyloct-7-ene-2,6-diol. Alfa Chemistry.
  • Chemical Properties of (E)-2,6-Dimethylocta-3,7-diene-2,6-diol (CAS 51276-34-7). Cheméo.
  • MATERIAL SAFETY DATA SHEET.
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  • Discovery and Identification of Scarce Terminal Alkyne-Containing Natural Products by Chemical Isotope Labeling-Assisted MALDI-TOF Mass Spectrometry | Journal of Agricultural and Food Chemistry.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.